molecular formula C12H9NO3 B093085 4-benzoyl-1H-pyrrole-2-carboxylic Acid CAS No. 15372-84-6

4-benzoyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B093085
CAS No.: 15372-84-6
M. Wt: 215.2 g/mol
InChI Key: ZAOGOXQEINPQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-1H-pyrrole-2-carboxylic acid is a functionalized pyrrole derivative designed for advanced research in medicinal chemistry and antibiotic discovery. The pyrrole ring is a privileged scaffold in drug development, found in numerous natural products and FDA-approved pharmaceuticals . The specific substitution pattern on this compound—featuring both a benzoyl group and a carboxylic acid—makes it a versatile building block for constructing novel molecules with potential biological activity. Research into pyrrole-2-carboxamide derivatives has demonstrated their significant potential as potent anti-tuberculosis agents, with some compounds exhibiting excellent activity against drug-resistant strains by inhibiting the MmpL3 target, which is crucial for mycobacterial cell wall synthesis . Furthermore, pyrrole-containing compounds are frequently isolated from natural sources like fungi and plants and are known to exhibit a range of physiological activities, underscoring the structural motif's broad relevance in bio-oriented studies . This compound serves as a key synthetic intermediate for researchers investigating new antibacterial scaffolds to address the global challenge of antimicrobial resistance . Its structure is also of interest in metabolic studies, as the pyrrole-2-carboxaldehyde skeleton is a core component of pyrraline, a well-known molecular marker associated with diabetes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzoyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h1-7,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOGOXQEINPQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376962
Record name 4-benzoyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15372-84-6
Record name 4-benzoyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Multi-Spectroscopic Approach to the Structural Elucidation of 4-benzoyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structural elucidation of 4-benzoyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of techniques. It details a systematic, self-validating workflow that integrates high-resolution mass spectrometry, infrared and UV-Vis spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each experimental choice is explained, emphasizing a logical progression from molecular formula determination to the definitive assembly of the molecular architecture. This guide serves as both a practical protocol and an educational resource for applying modern analytical techniques to the characterization of complex heterocyclic compounds.

Introduction: The Rationale for Rigorous Elucidation

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] this compound (C₁₂H₉NO₃) represents a key synthetic intermediate, combining the functionalities of a heteroaromatic ring, a carboxylic acid, and a benzoyl ketone. The precise arrangement of these groups is critical to its chemical reactivity and potential biological activity. Therefore, its unambiguous structural confirmation is a prerequisite for its use in drug discovery and development.

This guide outlines a holistic and logical workflow for confirming the identity and connectivity of this molecule, ensuring the highest degree of scientific integrity. The strategy is built upon a foundation of complementary analytical techniques, where each method provides a unique piece of the structural puzzle, culminating in a single, coherent solution.[3][4]

Foundational Analysis: Molecular Formula Determination

Before the atomic connectivity can be determined, the elemental composition must be established with certainty. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy sufficient to distinguish between compounds with the same nominal mass but different elemental formulas.[3]

Technique: High-Resolution Mass Spectrometry (HRMS)

Causality: Unlike low-resolution mass spectrometry, which provides an integer mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula that matches the experimental mass, thereby providing the molecular formula.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the time-of-flight (TOF) mass analyzer using a known standard to ensure high mass accuracy (<5 ppm).

  • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to ensure the generation of a molecular ion. For this molecule, the carboxylic acid makes negative ion mode ([M-H]⁻) particularly effective.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Data Presentation & Interpretation

The primary output is an accurate mass measurement of the molecular ion. From the proposed formula C₁₂H₉NO₃, the expected masses can be calculated.

Parameter Value Interpretation
Molecular Formula C₁₂H₉NO₃Proposed elemental composition.
Calculated Exact Mass 215.05824The theoretical exact mass of the neutral molecule.
Expected Ion (Negative) [M-H]⁻C₁₂H₈NO₃⁻
Expected m/z (Negative) 214.05132The ion that should be observed in negative ESI mode.
Expected Ion (Positive) [M+H]⁺C₁₂H₁₀NO₃⁺
Expected m/z (Positive) 216.06552The ion that should be observed in positive ESI mode.
Index of Hydrogen Deficiency (IHD) 9Calculated as C - H/2 - X/2 + N/2 + 1. A value of 9 indicates a high degree of unsaturation (rings and/or π-bonds), consistent with a benzoyl-substituted pyrrole structure.

A measured m/z value within 5 ppm of the expected value confirms the molecular formula.

Functional Group Identification: Spectroscopic Screening

With the molecular formula confirmed, the next logical step is to identify the functional groups present. This is efficiently achieved using infrared and UV-Visible spectroscopy.

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups possess characteristic absorption bands, making it an excellent tool for rapid functional group identification.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The presence of the pyrrole, carboxylic acid, and benzoyl ketone moieties gives rise to a highly characteristic IR spectrum.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode & Rationale
Carboxylic Acid O-H3300 - 2500 (very broad)O-H stretch. The broadness is a hallmark of hydrogen-bonded dimers in the solid state.[5]
Pyrrole N-H~3400 - 3200N-H stretch. Typically sharper than the O-H band.
Aromatic C-H~3100 - 3000C-H stretch from both the pyrrole and benzene rings.
Benzoyl C=O~1660 - 1640Ketone C=O stretch. Conjugation with the pyrrole ring lowers the frequency from a typical aryl ketone (~1690 cm⁻¹).
Carboxylic Acid C=O~1710 - 1680Carboxyl C=O stretch. Also lowered by conjugation and affected by hydrogen bonding.
Aromatic C=C~1600, 1580, 1450C=C skeletal vibrations within the aromatic rings.
Technique: Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures electronic transitions within a molecule. It is particularly sensitive to conjugated systems. The extensive π-system of this compound is expected to produce strong absorptions.[6]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a UV-transparent solvent such as methanol or ethanol.

  • Data Acquisition: Record the absorbance spectrum from approximately 200 to 500 nm using a matched solvent blank.

Expected Data & Interpretation

The spectrum is expected to show strong absorbance maxima (λ_max) corresponding to π→π* transitions within the highly conjugated benzoyl-pyrrole system. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group may also be visible.[6] The high degree of conjugation is predicted to shift the primary π→π* absorption to well above 250 nm.

Structural Assembly: The NMR Master Plan

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every ¹H and ¹³C atom in the molecule.[7] For this analysis, a high-field spectrometer (≥400 MHz) is recommended.

Experimental Protocol: NMR Sample Preparation
  • Solvent Choice: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this polar, acidic compound and its high boiling point allows for heating if necessary. Crucially, it allows for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D₂O or CD₃OD.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).

  • Experiments: Acquire the following spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

1D NMR: Atom and Environment Counting

The proton NMR spectrum provides the first detailed look at the molecular framework.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
COOH> 12.0broad singlet1HHighly deshielded acidic proton, exchangeable.[5]
N-H~11.5 - 12.0broad singlet1HDeshielded heteroaromatic amine proton, exchangeable.
H-7', H-11' (ortho)~7.7 - 7.8doublet or multiplet2HDeshielded by the adjacent C=O group and aromatic ring current.
H-8', H-10' (meta)~7.5 - 7.6triplet or multiplet2HStandard aromatic region.
H-9' (para)~7.6 - 7.7triplet or multiplet1HStandard aromatic region.
H-5~7.2 - 7.3doublet1HPyrrole proton adjacent to the benzoyl group.
H-3~7.0 - 7.1doublet1HPyrrole proton adjacent to the carboxylic acid.

The carbon NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Expected δ (ppm) Rationale
C-6 (Benzoyl C=O)~185 - 195Ketone carbonyl carbon, highly deshielded.
C-2 (Carboxyl C=O)~160 - 165Carboxylic acid carbonyl carbon.[5]
C-7' (ipso-Benzoyl)~135 - 140Aromatic quaternary carbon attached to the ketone.
C-4, C-5, Aromatic CHs~115 - 135Region for sp² carbons of the pyrrole and benzene rings.
C-2 (ipso-Carboxyl)~125 - 130Pyrrole quaternary carbon attached to the carboxyl group.
2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for assembling the fragments identified in the 1D spectra into the final structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_out Structural Information H1_NMR ¹H Signals (Shift, Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C Signals (Shift) C13_NMR->HSQC Fragments Identify Spin Systems (e.g., Phenyl, Pyrrole) COSY->Fragments Assignments Assign C to H HSQC->Assignments HMBC HMBC (¹H-¹³C Long-Range) Assembly Connect Fragments HMBC->Assembly Fragments->Assembly Assignments->HMBC Final Final Structure Assembly->Final

Caption: Logical workflow for structure elucidation using 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).

    • Expected Correlations: Correlations between H-7'/H-8', H-8'/H-9', H-9'/H-10', and H-10'/H-11' will confirm the monosubstituted benzene ring. A weak correlation between H-3 and H-5 across the pyrrole ring may also be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to.

    • Utility: It provides an unambiguous assignment of all protonated carbon signals in the ¹³C spectrum. For example, the proton at δ ~7.2 ppm (H-5) will show a cross-peak to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing for the connection of isolated spin systems and quaternary carbons.[8]

The following long-range correlations are critical for confirming the this compound structure.

Caption: Key 2- and 3-bond HMBC correlations confirming molecular connectivity.

  • Connecting the Carboxylic Acid: The proton at H-3 should show a 3-bond correlation to the quaternary carbon C-5 and a crucial 2-bond correlation to the carboxylic acid carbonyl carbon (C-2, δ ~160-165 ppm).

  • Connecting the Benzoyl Group: The proton at H-5 should show a 3-bond correlation to the quaternary carbon C-3 and a key 3-bond correlation to the benzoyl carbonyl carbon (C-6, δ ~185-195 ppm).

  • Orienting the Benzoyl Group: The ortho-protons of the benzene ring (H-7'/H-11') must show a 2-bond correlation to the benzoyl carbonyl carbon (C-6).

  • Confirming Pyrrole Substitution: The N-H proton should show 2-bond correlations to both C-2 and C-5, confirming its position between these two substituted carbons.

Final Confirmation via Fragmentation

As a final layer of validation, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, which should be consistent with the proposed structure.

Technique: Tandem Mass Spectrometry (MS/MS)

Causality: In MS/MS, the isolated molecular ion is subjected to fragmentation (e.g., via collision-induced dissociation, CID). The resulting fragment ions are characteristic of the molecule's structure, providing evidence that corroborates the NMR data.[3]

Fragmentation Pathway

G Parent [M-H]⁻ m/z = 214.05 Frag1 Loss of CO₂ m/z = 170.06 Parent->Frag1 - CO₂ (44 Da) Frag2 Loss of C₇H₅O m/z = 109.03 Parent->Frag2 - C₆H₅CO (105 Da) Frag3 [C₆H₅CO]⁺ m/z = 105.03 (Positive Mode) Parent->Frag3 Cleavage (Observed from [M+H]⁺)

References

Unveiling Therapeutic Targets for 4-Benzoyl-1H-pyrrole-2-carboxylic Acid: A Strategic Framework for Discovery and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic drugs, including notable agents with antitumor and protein kinase inhibiting activities.[1] The compound 4-benzoyl-1H-pyrrole-2-carboxylic acid, while possessing this promising backbone, remains largely uncharacterized in the biological landscape. Its unique structure—featuring a hydrogen-bonding pyrrole ring, an anionic carboxylic acid, and a bulky, hydrophobic benzoyl group—suggests a high potential for specific, high-affinity interactions with biological macromolecules.

This guide moves beyond standard protocols to provide a strategic, rationale-driven framework for the de novo identification and validation of its therapeutic targets. As your Senior Application Scientist, I will articulate the causality behind each experimental choice, presenting a self-validating workflow from initial hypothesis to cellular confirmation.

Part 1: Structural Rationale and Hypothesis Generation

Before initiating any experimental work, a thorough analysis of the molecule's chemical architecture provides critical clues to its potential mechanism of action.

  • The Pyrrole-2-Carboxylate Moiety: This core is a known pharmacophore. For instance, pyrrole-2-carboxylic acid itself is a selective inhibitor of proline racemase, a validated target in the parasite Trypanosoma cruzi.[2][3][4] Derivatives have also shown potent antibacterial activity by targeting enzymes like DNA gyrase and Mycobacterial Membrane Protein Large 3 (MmpL3).[5][6] This suggests that our initial target search should include enzymes, particularly those in pathogens.

  • The 4-Benzoyl Group: This substituent dramatically alters the molecule's properties compared to its simple pyrrole-2-carboxylic acid parent. The phenyl ring introduces potential for π-π stacking and hydrophobic interactions, while the ketone's carbonyl oxygen can act as a hydrogen bond acceptor. This suggests that the compound may bind to deep, well-defined pockets, such as the ATP-binding sites of kinases or the active sites of various metabolic enzymes.

Based on this analysis, we can hypothesize that this compound is likely to target proteins that possess a binding site capable of accommodating both anionic and large hydrophobic groups.

Part 2: The Target Identification and Validation Cascade

We will employ a multi-pronged approach, beginning with broad, computational screening and progressively narrowing the candidates through rigorous experimental validation.[7] This cascade ensures that resources are focused on the most promising hypotheses.

In-Silico Target Fishing: Casting a Wide Net

Computational or in silico methods offer a rapid and cost-effective strategy to generate an initial list of putative targets by leveraging vast biological and chemical databases.[8][9] This approach reverses the typical drug discovery paradigm; instead of screening compounds against a target, we screen our compound against a database of targets.[9][10]

Core Methodologies:

  • Ligand-Based (Chemical Similarity): This method operates on the principle that structurally similar molecules often share biological targets.[8] Algorithms compare the 2D or 3D features of our query compound to libraries of molecules with known targets.

  • Structure-Based (Reverse Docking): This technique computationally "docks" the 3D conformation of this compound into the binding sites of thousands of protein crystal structures.[8][10] Each interaction is scored to predict binding affinity, identifying targets with the most favorable predicted energies.

Experimental Protocol: In-Silico Target Prediction

  • Compound Preparation: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software.

  • Ligand-Based Screening: Submit the compound's structure (e.g., as a SMILES string) to web servers like SwissTargetPrediction or TargetNet to generate a probability-ranked list of potential target classes.

  • Structure-Based Screening: Perform reverse docking using a platform like VLife Sciences or Creative Biolabs' virtual screening services against a comprehensive library of protein structures (e.g., the Protein Data Bank).[9][11]

  • Target Prioritization: Consolidate the results from both methods. Prioritize targets that appear in multiple screens and are known to be therapeutically relevant to a disease of interest.

Biophysical Validation: Confirming the Physical Interaction

In silico predictions are hypotheses that require experimental verification.[12] The first step is to confirm a direct, physical interaction between the compound and the high-priority protein targets identified computationally.

Experimental Protocol: Recombinant Protein-Ligand Binding Assays

  • Protein Expression and Purification:

    • Sub-clone the gene for the putative target protein into an appropriate expression vector (e.g., pET-28a for E. coli expression).

    • Express the protein in a suitable host (e.g., E. coli BL21(DE3)).

    • Purify the protein to >95% homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

  • Binding Affinity Determination: Choose at least two of the following orthogonal methods to robustly quantify the interaction.

    • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during binding, providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction in a single, label-free experiment.

    • Surface Plasmon Resonance (SPR): Immobilize the purified protein on a sensor chip and flow solutions of this compound over the surface. This measures real-time binding and dissociation, providing kinetic constants (kon, koff) in addition to the Kd.

    • Microscale Thermophoresis (MST): Label the target protein with a fluorophore. The movement of the protein through a microscopic temperature gradient changes upon ligand binding. This change is measured and used to determine the Kd.

Data Presentation: Summary of Biophysical Binding Data

Putative TargetMethodDissociation Constant (Kd)
Target Protein AITC5.1 µM
Target Protein ASPR4.8 µM
Target Protein BITCNo binding detected
Target Protein CMST23.7 µM
Cellular Target Engagement: Verifying the Interaction in a Biological Context

Confirming that the compound binds to its target within the complex environment of a cell is a critical validation step.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells known to express the target protein. Treat the cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).

  • Fractionation: Centrifuge the heated lysates to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction.

  • Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.

Mandatory Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_prep 1. Cell Preparation cluster_process 2. Thermal Challenge & Analysis cluster_result 3. Data Interpretation A Culture cells expressing the target protein B Treat with Compound or Vehicle Control A->B C Harvest and lyse cells B->C D Heat lysate aliquots across a temperature gradient C->D E Separate soluble vs. aggregated proteins D->E F Quantify soluble target protein (e.g., Western Blot) E->F G Plot Melting Curves (% Soluble vs. Temperature) F->G H Shift in curve indicates cellular target engagement G->H

Caption: A streamlined workflow for assessing cellular target engagement using CETSA.

Part 3: Functional Consequence and Pathway Elucidation

With a validated target in hand, the final step is to demonstrate that the binding event leads to a functional modulation of the protein and its associated signaling pathway.

  • If the target is an enzyme: Perform an enzyme activity assay (e.g., spectrophotometric, fluorometric) with increasing concentrations of the compound to determine its half-maximal inhibitory concentration (IC50).

  • If the target is a receptor: Conduct downstream signaling assays, such as measuring second messenger levels (e.g., cAMP) or reporter gene activation.

  • If the target is a transcription factor: Use quantitative PCR (qPCR) or RNA-sequencing to measure changes in the expression of its known target genes.

Understanding the broader pathway is essential for predicting the compound's ultimate physiological effect.

Mandatory Visualization: Hypothetical Kinase Inhibition Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor activates TargetKinase Target Kinase (e.g., MEK) Receptor->TargetKinase activates DownstreamKinase Downstream Kinase (e.g., ERK) TargetKinase->DownstreamKinase phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation promotes Compound 4-Benzoyl-1H-pyrrole- 2-carboxylic acid Compound->TargetKinase inhibits

Caption: Inhibition of a key kinase by the compound disrupts a pro-proliferative pathway.

Conclusion and Forward Outlook

This guide provides a robust, multi-layered strategy for elucidating the therapeutic targets of this compound. By systematically progressing from broad computational hypotheses to specific biophysical, cellular, and functional validations, researchers can build a compelling, data-driven narrative around the compound's mechanism of action. The identification of a validated target is the pivotal first step toward optimizing this promising scaffold into a next-generation therapeutic agent.

References

An In-depth Technical Guide to the Mechanism of Action of Benzoylpyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzoylpyrrole Scaffold

Benzoylpyrrole derivatives represent a significant class of bioactive molecules with diverse applications in agriculture and beyond. Arising from the structural framework of natural compounds, these synthetic molecules have been successfully developed as potent insecticides, acaricides, and fungicides. Their efficacy stems from their ability to disrupt fundamental biological processes in target organisms. This guide provides a detailed exploration of the core mechanisms of action of prominent benzoylpyrrole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the distinct pathways targeted by insecticidal and fungicidal analogs, the structural features governing their activity, the development of resistance, and the key experimental protocols for their investigation.

Part 1: Insecticidal and Acaricidal Benzoylpyrrole Derivatives: Disrupting the Cellular Powerhouse

The primary mode of action for insecticidal and acaricidal benzoylpyrrole derivatives is the disruption of mitochondrial function, leading to a catastrophic failure of cellular energy production. This is achieved through two principal mechanisms: the uncoupling of oxidative phosphorylation and the direct inhibition of the electron transport chain (ETC).

Uncoupling of Oxidative Phosphorylation: The Case of Chlorfenapyr

Chlorfenapyr is a broad-spectrum insecticide and acaricide that functions as a pro-insecticide, meaning it is converted into its biologically active form within the target pest.[1][2][3]

Metabolic Activation:

The journey of chlorfenapyr to its toxic endpoint begins with its metabolic activation by cytochrome P450 monooxygenases within the insect.[2][4] This enzymatic process removes the N-ethoxymethyl group, yielding the active metabolite, tralopyril ( CL 303268 ).[2][5][6] This activation is a critical step, as chlorfenapyr itself does not possess the necessary chemical properties to exert its toxic effect.[1]

G Chlorfenapyr Chlorfenapyr (Pro-insecticide) P450 Cytochrome P450 Monooxygenases Chlorfenapyr->P450 Ingestion/Absorption Tralopyril Tralopyril (Active Metabolite) P450->Tralopyril N-dealkylation

Figure 1: Metabolic activation of chlorfenapyr.

Mechanism of Uncoupling:

Tralopyril is a classic protonophore, a lipophilic weak acid that disrupts the proton gradient across the inner mitochondrial membrane.[3][7] The inner mitochondrial membrane is normally impermeable to protons, and the electron transport chain actively pumps protons from the mitochondrial matrix into the intermembrane space. This creates a proton motive force (PMF), which is composed of both a pH gradient and a membrane potential. The energy stored in this gradient is harnessed by ATP synthase to produce ATP from ADP and inorganic phosphate.

Tralopyril, with its acidic N-H proton and lipophilic nature, can readily diffuse across the inner mitochondrial membrane in its protonated state.[1] In the alkaline environment of the mitochondrial matrix, it deprotonates. The resulting anion is stabilized by delocalization of the negative charge, allowing it to translocate back across the membrane into the intermembrane space, driven by the membrane potential.[7] In the acidic intermembrane space, it becomes protonated again, completing the futile cycle of proton transport. This dissipation of the proton gradient uncouples electron transport from ATP synthesis. The electron transport chain continues to operate, and oxygen is consumed, but the energy is released as heat instead of being used to generate ATP.[2][3] This leads to cellular energy depletion, metabolic distress, and ultimately, cell death.[1][5]

G cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_plus_high High [H+] ETC->H_plus_high ATP_Synthase ATP Synthase ATP ATP Tralopyril_H Tralopyril-H+ Tralopyril_neg Tralopyril- Tralopyril_H->Tralopyril_neg Tralopyril_neg->Tralopyril_H ADP ADP + Pi H_plus_high->ATP_Synthase

Figure 2: Uncoupling of oxidative phosphorylation by tralopyril.

Inhibition of the Electron Transport Chain: The Case of Fenpyroximate

Fenpyroximate, a pyrazole acaricide, also targets the mitochondria, but through a different mechanism: direct inhibition of the electron transport chain. It is classified as a Mitochondrial Electron Transport Inhibitor (METI).[8]

Targeting Complex I:

Fenpyroximate specifically inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[8] By binding to Complex I, it blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone). This blockage halts the entire electron transport process, preventing the pumping of protons and the generation of the proton motive force. Consequently, ATP synthesis ceases, leading to a rapid depletion of cellular energy and death of the organism.[8]

Part 2: Fungicidal Benzoylpyrrole Derivatives: A Different Mode of Action

In contrast to their insecticidal counterparts, fungicidal benzoylpyrrole derivatives, such as fenpiclonil and fludioxonil, do not primarily target mitochondrial respiration. Instead, they disrupt other essential cellular processes, including signal transduction and glucose metabolism.[9][10][11][12]

Disruption of the High Osmolarity Glycerol (HOG) Pathway:

Fenpiclonil and fludioxonil are known to interfere with a MAP kinase signal transduction pathway, specifically the High Osmolarity Glycerol (HOG) pathway.[11][13][14] This pathway is crucial for fungi to adapt to osmotic stress. It is believed that these fungicides hyperactivate the HOG pathway, leading to an uncontrolled accumulation of glycerol.[11] This disrupts the osmotic balance of the fungal cells, causing them to swell and eventually burst.[14]

Inhibition of Glucose Phosphorylation:

Evidence also suggests that fenpiclonil inhibits the transport-associated phosphorylation of glucose.[9][10][12][15] This disruption of glucose metabolism further contributes to the fungicidal effect by depriving the fungus of a key energy source and essential metabolic intermediates.[10]

G Fungicide Fenpiclonil / Fludioxonil HOG_Pathway HOG Signal Transduction Pathway Fungicide->HOG_Pathway Hyperactivates Glucose_Transport Glucose Transport/ Phosphorylation Fungicide->Glucose_Transport Inhibits Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Osmotic_Imbalance Osmotic Imbalance Glycerol->Osmotic_Imbalance Cell_Lysis Cell Lysis Osmotic_Imbalance->Cell_Lysis Metabolic_Disruption Metabolic Disruption Glucose_Transport->Metabolic_Disruption Metabolic_Disruption->Cell_Lysis

Figure 3: Fungicidal mechanism of action of phenylpyrroles.

Part 3: Structure-Activity Relationships (SAR) and QSAR

The biological activity of benzoylpyrrole derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[16]

For mitochondrial uncouplers like the active metabolite of chlorfenapyr, two key physicochemical properties are paramount:

  • Lipophilicity: The compound must be sufficiently lipophilic to readily partition into and traverse the lipid bilayer of the inner mitochondrial membrane. This is often quantified by the octanol-water partition coefficient (log P).[14]

  • Acidity (pKa): The presence of an ionizable proton (in the case of tralopyril, the N-H proton of the pyrrole ring) with a suitable pKa is essential for the molecule to act as a protonophore. The pKa should be in a range that allows for both protonation in the intermembrane space and deprotonation in the matrix.[7]

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate these and other molecular descriptors with the uncoupling activity.[16][17][18][19] Such models are invaluable tools in the rational design of new, more effective derivatives.[16][20][21]

Part 4: Mechanisms of Resistance

The widespread use of benzoylpyrrole derivatives has inevitably led to the evolution of resistance in target populations. The primary mechanism of resistance is enhanced metabolic detoxification, mediated by two major enzyme families:

  • Cytochrome P450 Monooxygenases (P450s): Overexpression or mutations in P450 enzymes can lead to more rapid detoxification of the benzoylpyrrole derivative, preventing it from reaching its target site.[7] In the case of chlorfenapyr, altered P450 activity could also potentially reduce the rate of its activation to the toxic tralopyril.[2][4]

  • Esterases (Carboxylesterases): Increased esterase activity can also contribute to the breakdown of benzoylpyrrole insecticides and acaricides, reducing their effective concentration at the target site.

Monitoring the activity of these enzymes in pest populations is a critical component of resistance management strategies.

Part 5: Experimental Protocols for Mechanistic Studies

A thorough investigation of the mechanism of action of benzoylpyrrole derivatives requires a suite of biochemical and cell-based assays. Below are detailed, step-by-step methodologies for key experiments.

Assessing Mitochondrial Dysfunction: The Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of living cells in real-time, providing a comprehensive profile of mitochondrial respiration.[12]

G Start Seed Cells in XF Microplate Incubate Incubate with Benzoylpyrrole Derivative Start->Incubate Basal Measure Basal Respiration (OCR) Incubate->Basal Oligomycin Inject Oligomycin (ATP Synthase Inhibitor) Basal->Oligomycin FCCP Inject FCCP (Uncoupler) Oligomycin->FCCP Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) FCCP->Rot_AA Analyze Analyze OCR Data Rot_AA->Analyze

Figure 4: Experimental workflow for the Seahorse XF Mito Stress Test.

Protocol:

  • Cell Seeding: Seed the cells of interest (e.g., insect cell lines or primary cells) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium and treat the cells with various concentrations of the benzoylpyrrole derivative for a defined period. Include a vehicle control (e.g., DMSO).

  • Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will sequentially inject a series of mitochondrial inhibitors and measure the OCR at each stage:[12]

    • Basal Respiration: The initial OCR before any injections.

    • Oligomycin Injection: This ATP synthase inhibitor blocks ATP production, and the remaining OCR is due to proton leak.

    • FCCP Injection: This uncoupling agent dissipates the proton gradient and induces maximal respiration.

    • Rotenone & Antimycin A Injection: These Complex I and III inhibitors shut down mitochondrial respiration, and the remaining OCR is non-mitochondrial.

  • Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of the benzoylpyrrole derivative on these parameters will reveal its specific impact on mitochondrial function.[21]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess the mitochondrial membrane potential, a key indicator of mitochondrial health.

Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with the benzoylpyrrole derivative and appropriate controls (vehicle and a known uncoupler like FCCP as a positive control).

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

  • Imaging or Flow Cytometry: The change in fluorescence can be visualized by fluorescence microscopy or quantified by flow cytometry or a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Quantification of ATP Production

A luciferase-based assay can be used to directly measure the impact of benzoylpyrrole derivatives on ATP synthesis.

Protocol:

  • Mitochondrial Isolation (Optional): For more direct measurements, mitochondria can be isolated from cells or tissues by differential centrifugation.

  • Treatment: Incubate intact cells or isolated mitochondria with the benzoylpyrrole derivative.

  • Lysis and ATP Measurement: Lyse the cells to release ATP. The ATP concentration is then measured using a luciferin/luciferase-based reagent. The amount of light produced is directly proportional to the ATP concentration. A decrease in luminescence in treated samples compared to controls indicates inhibition of ATP synthesis.

Assaying Metabolic Resistance Enzymes

Carboxylesterase Activity Assay:

  • Enzyme Preparation: Prepare a crude enzyme extract from the target insect population.[1][15]

  • Substrate Reaction: Incubate the enzyme preparation with a model substrate such as α-naphthyl acetate.[1]

  • Detection: The product of the enzymatic reaction is then reacted with a chromogenic agent (e.g., Fast Blue B salt), and the absorbance is measured spectrophotometrically.[1] Increased absorbance in resistant populations compared to susceptible ones indicates higher esterase activity.[1][15]

Cytochrome P450 Monooxygenase Activity Assay:

  • Enzyme Preparation: Prepare microsomes (which are rich in P450s) from the target insect population.

  • Model Reaction: A variety of substrates can be used, such as 7-ethoxycoumarin O-deethylation (ECOD) or p-nitroanisole O-demethylation (PNOD). The rate of product formation is measured fluorometrically or spectrophotometrically.

  • Interpretation: An increased rate of product formation in resistant populations suggests elevated P450 activity.

Conclusion

Benzoylpyrrole derivatives are a fascinating and commercially important class of compounds with diverse and potent mechanisms of action. The insecticidal and acaricidal members primarily function by disrupting mitochondrial energy metabolism, either through uncoupling of oxidative phosphorylation or direct inhibition of the electron transport chain. In contrast, the fungicidal derivatives exert their effects through distinct pathways involving signal transduction and glucose metabolism. A thorough understanding of these mechanisms, coupled with insights into structure-activity relationships and resistance development, is essential for the continued development of effective and sustainable pest management strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate biological activities of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to In Silico Screening and Molecular Docking of 4-benzoyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine, a process increasingly accelerated by the power of computational chemistry.[1] In silico techniques, such as virtual screening and molecular docking, offer a rational, cost-effective, and rapid methodology for identifying and optimizing potential drug candidates before committing to resource-intensive laboratory synthesis and testing.[2][3][4] This guide provides a comprehensive, technically-grounded walkthrough of the principles and practices involved in the in silico evaluation of 4-benzoyl-1H-pyrrole-2-carboxylic acid, a compound of interest built upon the versatile pyrrole scaffold. We will dissect the entire workflow, from the foundational logic of target selection to the nuanced interpretation of docking results, equipping researchers and drug development professionals with the field-proven insights necessary to leverage these powerful computational tools effectively.

Introduction: The Rationale for a Computational Approach

The Ascendancy of In Silico Drug Discovery

The traditional drug discovery pipeline is notoriously long and expensive, with high attrition rates. In silico drug design has emerged as an indispensable strategy to mitigate these challenges.[1][5] By creating detailed computational models of biological systems, we can simulate molecular interactions, predict binding affinities, and filter vast chemical libraries to prioritize compounds with the highest likelihood of therapeutic efficacy.[3][6][7] This "fail fast, fail cheap" paradigm allows researchers to focus experimental efforts on the most promising candidates, fundamentally revolutionizing the pace and efficiency of discovery.[8]

The Pyrrole Scaffold: A Foundation for Bioactivity

Pyrrole and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules with a wide spectrum of biological activities.[9][10] The pyrrole ring system is a key pharmacophore in compounds demonstrating antibacterial, anti-inflammatory, and anticancer properties.[9][11][12] This established history of bioactivity makes novel pyrrole-containing compounds, such as our subject molecule, compelling candidates for investigation against various therapeutic targets.

Spotlight on this compound

This compound (CAS 15372-84-6) is a specific derivative that combines the pyrrole core with a benzoyl group and a carboxylic acid moiety.[13] The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often critical for interaction with enzyme active sites, such as those in cyclooxygenase (COX) enzymes.[14][15] The benzoyl group adds a significant hydrophobic and aromatic component, potentially facilitating interactions with other pockets within a target protein. Given the known activities of related pyrrole structures against targets like COX-2 and various protein kinases, these serve as logical starting points for our in silico investigation.[12][16]

Core Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[17][18] The primary goal is to simulate the molecular recognition process, allowing us to understand how a ligand might bind and to estimate the strength of that interaction.[19][20]

Search Algorithms and Scoring Functions: The Engine of Docking

The docking process can be conceptually broken down into two key components:

  • Sampling (Search Algorithm): This involves exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms may use methods like genetic algorithms, Monte Carlo simulations, or incremental construction to generate a wide range of potential binding poses.[18][20] The flexibility of the ligand is crucial, and some advanced methods even allow for limited receptor flexibility.[20][21]

  • Scoring (Scoring Function): Once a pose is generated, a scoring function is used to estimate its binding affinity. These functions are mathematical models that calculate a score based on factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy.[20][22] The output is a ranked list of poses, with the most negative binding energy typically indicating a more favorable interaction.[23][24]

The In Silico Screening & Docking Workflow: A Methodological Guide

A successful docking study is not merely about running software; it is a systematic process where each step is critical for the validity of the final result. The causality behind these steps is paramount: garbage in, garbage out.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Target_Selection Target Selection & Validation Receptor_Prep Receptor Preparation (PDB Download, Cleaning) Target_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Target_Selection->Ligand_Prep Grid_Gen Binding Site Definition (Grid Box Generation) Receptor_Prep->Grid_Gen Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis Interaction Mapping (H-Bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Hit_ID Hit Prioritization Interaction_Analysis->Hit_ID

Caption: The comprehensive workflow for a structure-based in silico screening project.
Phase 1: Target Identification and Preparation

The choice of a biological target is the most critical decision, dictating the entire downstream workflow. Based on the chemical features of this compound and literature precedents for similar scaffolds, a logical target is the Cyclooxygenase-2 (COX-2) enzyme , a key player in inflammation.

The three-dimensional coordinates of the target protein are the foundation of structure-based drug design.[3]

  • Obtain Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5IKR . This structure is co-crystallized with a known inhibitor, which helps validate the binding site.

  • Initial Cleaning: Load the PDB file into molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio, Schrödinger Maestro).[25][26]

  • Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the structure.[27][28][29] The rationale is to create a "clean" binding site, although in advanced docking, specific, structurally important water molecules may be retained.[26][28]

  • Handle Multiple Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, remove the extraneous protein chains.[28][29]

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring correct ionization states for acidic and basic residues (e.g., Asp, Glu, Lys, Arg) at a physiological pH of ~7.4. This step is crucial for accurate hydrogen bond calculations.[27][28][30]

  • Assign Charges: Assign partial atomic charges to all atoms using a standard force field (e.g., AMBER, CHARMM). This is essential for calculating electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization on the prepared structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation process, resulting in a more stable and realistic receptor conformation.

  • Save Prepared Receptor: Save the final, cleaned structure in a suitable format like .pdbqt (for AutoDock) or .mol2.[25]

Phase 2: Ligand Preparation

The ligand must be prepared with the same rigor as the receptor. Its 3D conformation, charge, and bond flexibility directly influence the docking outcome.

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain it from a database like PubChem.

  • Convert to 3D: Convert the 2D drawing into a 3D structure.[28]

  • Add Hydrogens & Assign Charges: As with the protein, add hydrogens and assign partial charges. For the ligand, Gasteiger charges are commonly used.[31] The carboxyl group should be deprotonated (-COO⁻) at physiological pH.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a low-energy, stable conformation.[28][32]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different torsions around these bonds to generate conformational diversity during the simulation.[31]

  • Save Prepared Ligand: Save the final ligand structure in the required format (e.g., .pdbqt, .mol2).

Phase 3: Molecular Docking Execution

With the receptor and ligand prepared, the docking simulation can be configured and run.

  • Define the Binding Site: The docking process must be focused on the region of interest. This is done by defining a "grid box" that encompasses the active site of the protein.[29] For PDB ID 5IKR, the grid box should be centered on the location of the co-crystallized inhibitor to ensure the simulation explores the known binding pocket.

  • Configure Docking Parameters: Set the parameters for the search algorithm. For instance, in AutoDock Vina, one might set the exhaustiveness parameter, which controls the thoroughness of the conformational search.

  • Launch the Simulation: Execute the docking program. The software will now systematically sample different poses of the ligand within the defined grid box, scoring each one.[20]

  • Output Generation: The program will output a set of the top-ranked binding poses (typically 9-10) along with their corresponding binding affinity scores.

Analysis and Interpretation of Docking Results

The raw output of a docking simulation is a set of numbers and coordinates. The true scientific insight comes from a careful and critical analysis of these results.[23][33]

Evaluating Binding Poses and Scores

A low binding affinity score (e.g., a large negative value in kcal/mol) is a good first indicator of a potentially strong interaction.[23] However, this score is a prediction and should not be taken as an absolute truth. It is essential to visually inspect the top-ranked poses.[22][23] A credible binding pose should exhibit:

  • Good Shape Complementarity: The ligand should fit snugly into the binding pocket without significant steric clashes.

  • Favorable Interactions: The pose should be stabilized by a network of logical intermolecular interactions.

  • Low RMSD: When compared to a known inhibitor's binding mode, a low Root Mean Square Deviation (RMSD) value (typically <2.0 Å) suggests the docking protocol can accurately reproduce experimental results.[23][33]

Identifying Key Molecular Interactions

Visualization software is used to analyze the specific interactions between the ligand and the protein's amino acid residues.[34] Key interactions to look for include:

  • Hydrogen Bonds: The carboxylic acid of our ligand is a prime candidate to form hydrogen bonds with polar residues like Arginine, Serine, or Tyrosine in the active site.

  • Hydrophobic Interactions: The benzoyl and pyrrole rings can form favorable hydrophobic and π-π stacking interactions with nonpolar residues like Leucine, Valine, and Phenylalanine.

  • Ionic Interactions: The negatively charged carboxylate can form strong salt bridges with positively charged residues like Arginine or Lysine.

Data Presentation: Summarizing Findings

Quantitative results should be organized into a clear table for easy comparison and interpretation.

Table 1: Hypothetical Docking Results for this compound against COX-2

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesKey Interaction Types
COX-2 (5IKR)-9.2Arg120, Tyr355, Val523Ionic Bond (Arg120), H-Bond (Tyr355), Hydrophobic (Val523)
COX-1 (3N8Z)-7.5Arg120, Tyr355, Ile523Ionic Bond (Arg120), H-Bond (Tyr355), Hydrophobic (Ile523)

Note: Data is illustrative and does not represent actual experimental results.

Protocol: Post-Docking Analysis and Visualization
  • Load Results: Load the prepared receptor structure and the docking output file (containing the ligand poses) into a visualization tool.

  • Analyze Poses: Examine each of the top-ranked poses. Focus on the pose with the best (most negative) score first.

  • Generate Interaction Diagrams: Use built-in tools (e.g., in Maestro or Discovery Studio) to generate 2D and 3D diagrams that explicitly show the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.[22][34] This provides a clear map of the binding hypothesis.

  • Compare and Contrast: If docking against multiple targets (e.g., COX-1 vs. COX-2 for selectivity), compare the binding modes and interactions to understand the structural basis for any predicted differences in affinity.

G Input Input Files Prepared Receptor (PDBQT) Prepared Ligand (PDBQT) Configuration File (Grid Box) Process Docking Engine (e.g., AutoDock Vina) Input->Process Output Output Data Binding Poses (Ranked) Binding Affinity Scores (kcal/mol) Interaction Data Process->Output

Caption: Logical data flow for a typical molecular docking calculation.

Advanced Considerations and Future Directions

From Static Pictures to Dynamic Movies: Molecular Dynamics (MD)

Molecular docking provides a static snapshot of a potential binding event. To understand the stability of this interaction over time and to account for protein flexibility more robustly, Molecular Dynamics (MD) simulations are often employed as a follow-up step.[20] An MD simulation of the docked protein-ligand complex can confirm whether the key interactions are maintained in a more realistic, dynamic environment.[35]

Scaling Up: From Docking to Virtual Screening

The principles described here for a single compound form the basis of Virtual Screening (VS) . In VS, the same workflow is applied to screen entire libraries containing thousands or even millions of compounds against a single protein target.[2][6][36] This high-throughput computational approach is a powerful engine for hit identification in early-stage drug discovery.[7][8]

Conclusion

In silico screening and molecular docking are powerful, hypothesis-driven tools that provide profound insights into molecular recognition. By applying the rigorous, step-by-step methodology outlined in this guide, researchers can effectively evaluate the therapeutic potential of compounds like this compound. The process, grounded in the principles of structural biology and computational chemistry, allows for the rational design of further experiments and accelerates the journey from a promising molecule to a potential therapeutic agent. The key to success lies not in the blind application of software, but in a deep understanding of the causality behind each step—from meticulous preparation to critical, insightful analysis.

References

A Technical Guide to the Synthesis of 4-Benzoyl-1H-Pyrroles: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Benzoyl-1H-Pyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif, integral to a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. When functionalized with a benzoyl group at the 4-position, the resulting 4-benzoyl-1H-pyrrole core exhibits a remarkable spectrum of biological activities, including potent anti-inflammatory, anticancer, and antibacterial properties.[4][5][6][7][8] Molecules incorporating this scaffold, such as certain analogues of the anti-inflammatory drug Tolmetin, demonstrate the therapeutic potential of this chemical architecture.[4]

This guide provides an in-depth review of the primary synthetic strategies for constructing 4-benzoyl-1H-pyrroles. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only established protocols but also the underlying mechanistic principles that govern these transformations. We will explore classical cyclization reactions, modern multicomponent strategies, and post-functionalization approaches, providing the causal logic behind experimental choices to empower rational synthetic design.

Core Synthetic Strategies: A Comparative Overview

The construction of the 4-benzoyl-1H-pyrrole skeleton can be broadly categorized into three main approaches:

  • Building the Ring with the Benzoyl Group Pre-installed: Methods like the Paal-Knorr and Hantzsch syntheses, which rely on acyclic precursors that already contain the necessary benzoyl moiety.

  • Concomitant Ring Formation and Benzoylation: Elegant one-pot reactions, such as the Van Leusen reaction, where an α,β-unsaturated ketone (chalcone) serves as the backbone for the pyrrole ring, directly incorporating the benzoyl group.

  • Post-Functionalization of a Pre-formed Pyrrole Ring: Introducing the benzoyl group onto an existing pyrrole scaffold, typically via electrophilic acylation reactions like the Friedel-Crafts or Vilsmeier-Haack reactions.

The choice of strategy depends critically on the availability of starting materials, desired substitution patterns, and tolerance of functional groups.

Synthetic Method Core Precursors Key Advantages Common Limitations
Van Leusen Reaction α,β-Unsaturated Ketone (Chalcone), TosMICConvergent; mild conditions; good functional group tolerance.Requires synthesis of specific chalcone precursors.
Paal-Knorr Synthesis 1,4-Dicarbonyl Compound, Primary Amine/AmmoniaRobust and reliable; high yields; simple procedure.[9][10]1,4-dicarbonyl precursors can be challenging to synthesize.[10]
Hantzsch Synthesis α-Haloketone, β-Ketoester, Amine/AmmoniaHigh degree of substitution possible; versatile.[11][12]Three-component nature can lead to side products; regioselectivity can be an issue.
Multicomponent Reactions Varies (e.g., Isocyanide, Chalcone, etc.)High atom and step economy; rapid generation of complexity.[13][14]Optimization can be complex; scope may be limited to specific reactant classes.
Friedel-Crafts Acylation Pyrrole, Benzoyl Chloride, Lewis AcidDirect approach for functionalizing a simple pyrrole.Pyrroles are sensitive to strong acids; risk of polymerization; poor regioselectivity.[1]

Strategy 1: The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful method for synthesizing pyrroles from α,β-unsaturated ketones or aldehydes and tosylmethyl isocyanide (TosMIC).[15][16] This reaction is particularly well-suited for producing 3,4-disubstituted pyrroles, making it ideal for the target scaffold.[4][17] The causality of this reaction hinges on the dual reactivity of TosMIC: the isocyanide carbon is nucleophilic after deprotonation, while the tosyl group serves as an excellent leaving group to facilitate the final aromatization.

Reaction Mechanism

The reaction proceeds via a "formal" [3+2] cycloaddition cascade.[17] First, a strong base deprotonates TosMIC to form a nucleophilic anion. This anion undergoes a Michael addition to the β-carbon of the chalcone (an α,β-unsaturated ketone). The resulting enolate then attacks the isocyanide carbon in an intramolecular fashion to form a five-membered ring intermediate. Subsequent tautomerization and elimination of the tosyl group (as p-toluenesulfinic acid) drives the formation of the aromatic pyrrole ring.

van_leusen_mechanism Van Leusen Reaction Mechanism cluster_reaction Reaction Cascade Chalcone Chalcone (Ar-CO-CH=CH-Ar') Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct + TosMIC Anion (Michael Addition) TosMIC TosMIC Anion (Tos-CH⁻-N≡C) Base Base (e.g., NaH, LiOH) Base->TosMIC Deprotonation Cyclized_Intermediate Cyclized Intermediate (Dihydropyrrole) Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 4-Benzoyl-1H-Pyrrole (or 3-benzoyl) Cyclized_Intermediate->Product - Tos-H (Elimination & Aromatization)

Caption: Mechanism of the Van Leusen pyrrole synthesis from a chalcone.

Experimental Protocol: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone

This protocol is adapted from a reported synthesis and illustrates the general procedure.[4] While this specific outcome is a 3-benzoylpyrrole, the principle is directly applicable by starting with a chalcone where the desired 4-substituent is attached to the carbonyl side of the double bond.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Absolute Ethanol

Procedure:

  • Chalcone Formation (In Situ): In a round-bottom flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol. Add LiOH·H₂O (1.0 eq) and stir the mixture at room temperature for 6 hours. This step forms the chalcone intermediate via an aldol condensation.

  • Pyrrole Formation: To the same reaction mixture, add another portion of LiOH·H₂O (1.0 eq) followed by TosMIC (1.1 eq).

  • Reaction Monitoring: Continue stirring at room temperature for 17-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 1:1 v/v) as the eluent.[4]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure pyrrole derivative.[4]

Expected Yield: 43%[4]

Strategy 2: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly reliable method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[18][19][20] The reaction is typically catalyzed by acid, which facilitates the crucial dehydration steps.[9][10] The primary determinant for success in synthesizing a 4-benzoyl-1H-pyrrole via this route is the accessibility of the requisite 1-aryl-2-benzoyl-1,4-butanedione precursor.

Reaction Mechanism

The mechanism involves two sequential nucleophilic attacks.[10][19] The amine first attacks one of the carbonyls to form a hemiaminal intermediate. This is followed by an intramolecular attack of the nitrogen atom on the second carbonyl group, leading to a five-membered cyclic hemiaminal. This intermediate then undergoes a two-step dehydration process to eliminate two molecules of water and form the stable aromatic pyrrole ring. The ring-closing step is generally considered the rate-determining step.[9][10]

paal_knorr_mechanism Paal-Knorr Pyrrole Synthesis Mechanism cluster_reaction Reaction Sequence Diketone 1,4-Dicarbonyl (with Benzoyl group) Hemiaminal Hemiaminal Diketone->Hemiaminal + R-NH₂ Amine Primary Amine (R-NH₂) Catalyst Acid Catalyst (H⁺) Catalyst->Diketone Protonation Cyclic_Intermediate Cyclic Adduct (2,5-dihydroxytetrahydropyrrole) Hemiaminal->Cyclic_Intermediate Intramolecular Attack Product Substituted Pyrrole Cyclic_Intermediate->Product - 2 H₂O (Dehydration)

Caption: General mechanism for the acid-catalyzed Paal-Knorr synthesis.

Experimental Protocol: General Synthesis of N-Aryl Pyrroles

This protocol provides a general framework for the Paal-Knorr reaction.[9]

Materials:

  • 1,4-Diketone (e.g., 2,5-hexanedione as a model) (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 1,4-diketone (1.0 eq), the primary amine (1.0 eq), and a minimal amount of methanol to create a slurry.

  • Catalysis: Add one drop of concentrated hydrochloric acid to the mixture.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes.

  • Precipitation and Isolation: After the reflux period, cool the reaction mixture in an ice bath. Add 5 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Purification: Collect the resulting crystals by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., methanol/water mixture) to obtain the pure N-substituted pyrrole.[9]

Strategy 3: The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is another cornerstone of pyrrole chemistry, typically involving the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine.[11][21] This three-component reaction allows for the construction of highly substituted pyrroles.[12] To synthesize a 4-benzoylpyrrole, one would strategically use a β-ketoester containing the benzoyl group, such as benzoylacetic ester, and an appropriate α-haloketone.

Reaction Mechanism

The reaction is believed to initiate with the formation of an enamine intermediate from the β-ketoester and the amine.[11][22] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent cyclization and dehydration steps lead to the final pyrrole product.

hantzsch_workflow Hantzsch Synthesis Workflow start Select Starting Materials beta_keto β-Ketoester (e.g., Benzoylacetic ester) start->beta_keto alpha_halo α-Haloketone start->alpha_halo amine Amine / Ammonia start->amine mix Combine Reactants in Solvent beta_keto->mix alpha_halo->mix amine->mix enamine_formation In Situ Formation of Enamine Intermediate mix->enamine_formation cyclization Nucleophilic Attack & Cyclization enamine_formation->cyclization aromatization Dehydration & Aromatization cyclization->aromatization workup Reaction Workup & Purification aromatization->workup product Final 4-Benzoyl-1H-Pyrrole workup->product

Caption: Generalized experimental workflow for the Hantzsch pyrrole synthesis.

Experimental Protocol: Solid-Phase Hantzsch Synthesis

The Hantzsch synthesis can also be adapted for solid-phase chemistry, which facilitates purification.[23]

Materials:

  • Rink amide resin (solid support)

  • Acetoacetic acid

  • Primary amine

  • α-Bromoketone

  • Trifluoroacetic acid (TFA) for cleavage

Procedure:

  • Resin Functionalization: The polystyrene Rink amide resin is first acetoacetylated.

  • Enaminone Formation: The functionalized resin is treated with a primary amine to form the polymer-bound enaminone.

  • Hantzsch Reaction: The resin-bound enaminone is then reacted with an α-bromoketone to yield the polymer-bound pyrrole.

  • Cleavage and Isolation: The final pyrrole-3-carboxamide product is cleaved from the resin using a solution of 20% TFA in dichloromethane, yielding a product of excellent purity after simple filtration and solvent evaporation.[23]

Strategy 4: Multicomponent Reactions (MCRs)

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials in a single pot.[13][14][24] Several MCRs have been developed for the synthesis of polysubstituted pyrroles, including those bearing a benzoyl group.

One notable example is a copper-catalyzed reaction involving an unsaturated ketone (chalcone), methyl 2-isocyanoacetate, and a base.[13]

Proposed Mechanism

The mechanism likely involves the 1,4-conjugate addition of a copper-isocyanide intermediate to the chalcone. This is followed by an intramolecular cyclization and subsequent oxidation to furnish the fully aromatic pyrrole ring.[13] This approach provides direct access to highly functionalized 4-benzoylpyrroles.

Conclusion

The synthesis of 4-benzoyl-1H-pyrroles is a well-established field with a diverse toolkit of methodologies available to the synthetic chemist. Classical methods like the Paal-Knorr and Hantzsch syntheses remain robust and reliable options, particularly when the required precursors are readily available. For more convergent and flexible syntheses, the Van Leusen reaction, utilizing chalcones and TosMIC, offers a powerful alternative. Looking forward, the continued development of novel multicomponent and catalytic reactions promises to deliver even more efficient, sustainable, and regioselective routes to this important heterocyclic scaffold, further enabling its exploration in drug discovery and materials science.[3][25][26]

References

A Technical Guide to the Discovery and History of Pyrrole-Based Compounds in Nature

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, represents a fundamental structural motif in a vast array of natural products essential to life.[1] From the oxygen-carrying porphyrins in our blood to the light-harvesting chlorophylls in plants, pyrrole-based compounds are central to core biological processes.[2][3] This technical guide provides an in-depth exploration of the historical discovery, structural elucidation, and biochemical significance of these vital molecules. We will trace the journey from the initial isolation of the parent heterocycle to the characterization of complex macrocycles, offering insights into the experimental methodologies that propelled these discoveries. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the natural world's most critical nitrogen-containing scaffolds.

Part 1: The Foundational Discovery of a Core Heterocycle

The story of pyrrole begins not in a biological context, but from the black, viscous residue of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge, a scientist renowned for his work on coal tar derivatives and the identification of caffeine, first isolated a compound he noted for the fiery red color it produced when exposed to pine wood and hydrochloric acid.[4][5][6][7] He named it "pyrrole," derived from the Greek words pyrrhos (fiery) and oleum (oil), reflecting its origin and characteristic reaction.[6] Runge's work, which also led to the discovery of phenol and aniline, laid the groundwork for the synthetic dye industry and provided the first glimpse of a heterocyclic scaffold that would later be recognized as ubiquitous in nature.[7][8]

While Runge's discovery was from an abiotic source, it provided the chemical identity of a ring system that chemists would soon find at the core of life's most important pigments.

Part 2: The Pigments of Life: Discovery and Biosynthesis of Tetrapyrroles

The most prominent and vital class of pyrrole-based natural products are the tetrapyrroles, large macrocycles built from four pyrrole subunits.[9] These compounds, including hemes and chlorophylls, are indispensable for respiration and photosynthesis, respectively.[3][10]

Heme and the Porphyrins: The Color of Blood

The history of porphyrins is intertwined with early studies of blood. The term "porphyrin" originates from the Greek word porphyra, meaning purple, a nod to the rich color of these compounds.[11][12] In 1871, Felix Hoppe-Seyler successfully crystallized "hematin," the iron-containing pigment from blood, and described its spectrum.[11] However, the true structural understanding of this class of molecules culminated in the early 20th century with the monumental work of Hans Fischer. Fischer's systematic degradation and synthesis of various porphyrins, ultimately leading to the total synthesis of hemin in 1929, earned him the Nobel Prize in Chemistry in 1930 and solidified our understanding of heme's structure.[1]

The clinical significance of porphyrins was recognized in parallel. In the late 19th and early 20th centuries, physicians like B.J. Stokvis and H. Gunther described patients with "hematoporphyria," a condition characterized by reddish urine and acute neurological or skin photosensitivity.[11] This condition, now known as porphyria, was later identified by A. E. Garrod as an "inborn error of metabolism," linking a clinical disorder directly to the tetrapyrrole biosynthetic pathway.[11][12][13]

Chlorophyll: The Engine of Photosynthesis

Chlorophyll, the pigment responsible for the green color of plants, was first isolated and named in 1817 by French chemists Joseph Bienaimé Caventou and Pierre Joseph Pelletier.[14] Its name is derived from the Greek words khloros ("pale green") and phyllon ("leaf").[14] Like heme, chlorophyll is a tetrapyrrole, but with a central magnesium ion instead of iron and a modified "chlorin" ring system.[15][16]

The complete structural elucidation of chlorophyll was a formidable challenge that spanned decades. The work of Richard Willstätter in the early 1900s, for which he received the 1915 Nobel Prize in Chemistry, established the empirical formula and the presence of magnesium. The final, unambiguous confirmation of its complex stereochemistry was achieved through the total synthesis of chlorophyll a by Robert Burns Woodward in 1960, a landmark achievement in organic chemistry.[14]

The Unified Tetrapyrrole Biosynthetic Pathway

A profound discovery in biochemistry was the realization that all natural tetrapyrroles—heme, chlorophyll, siroheme (a cofactor in sulfite and nitrite reductases), and vitamin B12—originate from a single, conserved biosynthetic pathway.[2][10][17] This elegant metabolic route underscores the common evolutionary origin of these diverse and vital molecules.

The pathway begins with the formation of 5-aminolevulinic acid (5-ALA).[9][17] Two molecules of 5-ALA are then condensed to form the first pyrrole-containing intermediate, porphobilinogen (PBG).[9] Four molecules of PBG are subsequently polymerized and cyclized to create the first macrocyclic precursor, uroporphyrinogen III. This molecule stands at a critical branch point.[17] Decarboxylation leads down the path to protoporphyrin IX, the immediate precursor to both heme (via iron insertion) and chlorophylls (via magnesium insertion and further modifications).[3] Alternatively, methylation of uroporphyrinogen III diverts the pathway toward the synthesis of siroheme and corrins like vitamin B12.[17]

The tight regulation of this pathway is critical, as the accumulation of photoreactive porphyrin intermediates can be highly toxic to cells, a phenomenon observed in the porphyrias.[3][13]

Tetrapyrrole_Biosynthesis ALA 5-Aminolevulinic Acid (5-ALA) PBG Porphobilinogen (PBG) (First Pyrrole) ALA->PBG HMB Hydroxymethylbilane PBG->HMB URO Uroporphyrinogen III (First Macrocycle) HMB->URO URO->mid_point1 PRECORRIN Precorrin-2 PRECORRIN->mid_point2 PROTO Protoporphyrin IX HEME Heme PROTO->HEME + Fe²⁺ CHLORO Chlorophylls PROTO->CHLORO + Mg²⁺ SIROHEME Siroheme VITB12 Vitamin B12 mid_point1->PRECORRIN Methylation mid_point1->PROTO Decarboxylation mid_point2->SIROHEME mid_point2->VITB12

Caption: Unified biosynthetic pathway of major tetrapyrroles.

Part 3: Microbial Pigments: The Prodigiosin Family

Beyond the essential tetrapyrroles, microorganisms produce a vibrant array of pyrrole-containing secondary metabolites. Among the most striking are the prodigiosins, a family of bright red, linear tripyrrole pigments.[18][19] The most well-known member, prodigiosin, is produced by the bacterium Serratia marcescens.[20] Its discovery is tied to historical accounts of "bleeding" bread or communion wafers, phenomena now understood to be the result of bacterial colonization.[21]

The prodiginine family was formally recognized in 1929.[18] The unique tripyrrole structure of prodigiosin was confirmed by total synthesis in 1962.[20] Biosynthetically, it is formed through the enzymatic condensation of two different pyrrole precursors: 2-methyl-3-amylpyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC).[19]

Prodigiosins have garnered significant attention from drug development professionals due to their potent and diverse biological activities, including antibacterial, antifungal, antimalarial, anticancer, and immunosuppressive properties.[18][22] This highlights a recurring theme: natural products, initially discovered for their striking appearance, often possess valuable pharmacological activities.[23]

Part 4: Methodologies for Discovery: Isolation and Characterization

The discovery of novel pyrrole-based natural products relies on a systematic workflow of extraction, isolation, and structural elucidation. The choice of methodology is dictated by the physicochemical properties of the target compound (e.g., polarity, acidity/basicity, stability) and the nature of the source material.

General Protocol for Isolation of Pyrrole Alkaloids

This protocol provides a generalized workflow for the isolation of pyrrole alkaloids from a plant or marine sponge source. The rationale behind each step is critical for success.

1. Sourcing and Preparation:

  • Step 1a: Collect and identify the biological material (e.g., Senecio vulgaris plant material, Agelas sponge).[24] Proper taxonomic identification is paramount to ensure reproducibility.
  • Step 1b: Dry the material (lyophilization or air-drying) and grind it into a fine powder. Causality: This increases the surface area, maximizing the efficiency of solvent extraction.

2. Extraction:

  • Step 2a: Perform a continuous extraction using a Soxhlet apparatus with a solvent of intermediate polarity like methanol or ethanol.[24][25] Causality: This method ensures that the material is repeatedly washed with fresh solvent, leading to exhaustive extraction of a broad range of metabolites.
  • Step 2b (Acid-Base Extraction): Evaporate the solvent to yield a crude extract. Re-dissolve the extract in an acidic aqueous solution (e.g., 1% HCl). This protonates the basic nitrogen of the pyrrole alkaloids, rendering them water-soluble. Wash this aqueous solution with a non-polar organic solvent (e.g., hexane) to remove neutral lipids and other non-polar compounds.
  • Step 2c: Basify the aqueous layer with a base (e.g., NH4OH) to a pH of ~10.[25] This deprotonates the alkaloids, making them neutral and insoluble in water.
  • Step 2d: Extract the basified aqueous solution with a polar organic solvent like chloroform or dichloromethane.[25] The neutral alkaloids will partition into the organic layer. Evaporation of this layer yields an "alkaloid-rich fraction." Trustworthiness: This acid-base partitioning is a self-validating system; only compounds with a basic nitrogen will be selectively moved from the initial crude extract to the final alkaloid-rich fraction, significantly purifying the target compounds.

3. Chromatographic Purification:

  • Step 3a (Column Chromatography): Subject the alkaloid-rich fraction to column chromatography over silica gel or alumina. Elute with a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol). Causality: This separates compounds based on their polarity. Less polar compounds elute first, followed by more polar ones.
  • Step 3b (Preparative TLC/HPLC): Further purify the fractions obtained from column chromatography using preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[24][26] Reverse-phase HPLC (using a C18 column) is often effective for final purification, separating compounds based on hydrophobicity.

4. Structure Elucidation:

  • Step 4a (Spectroscopy): Analyze the pure, isolated compounds using Mass Spectrometry (MS) to determine the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC) to determine the precise connectivity and stereochemistry of the atoms.
  • Step 4b (X-ray Crystallography): If a suitable crystal can be grown, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure.

// Nodes SOURCE [label="Biological Source\n(Plant, Sponge, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; EXTRACT [label="Solvent Extraction\n(e.g., Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRUDE [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; PARTITION [label="Acid-Base Partitioning\n(Liquid-Liquid Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ENRICH [label="Enriched Alkaloid Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; COL_CHROM [label="Column Chromatography\n(e.g., Silica Gel)", fillcolor="#FBBC05", fontcolor="#202124"]; FRACTIONS [label="Semi-Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Preparative HPLC\n(e.g., Reverse Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PURE [label="Pure Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ELUCIDATE [label="Structure Elucidation\n(NMR, MS, X-ray)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges SOURCE -> EXTRACT [label=" Grind & Soak"]; EXTRACT -> CRUDE; CRUDE -> PARTITION [label=" Selects for basic compounds"]; PARTITION -> ENRICH; ENRICH -> COL_CHROM [label=" Separates by polarity"]; COL_CHROM -> FRACTIONS; FRACTIONS -> HPLC [label=" High-resolution separation"]; HPLC -> PURE; PURE -> ELUCIDATE; }

Caption: A generalized workflow for natural product isolation.

Part 5: From Nature to Pharmacy: Drug Development

The diverse biological activities of naturally occurring pyrrole compounds have made them privileged scaffolds in medicinal chemistry and drug development.[23][27] Many synthetic drugs have been developed that incorporate the pyrrole ring to mimic or improve upon the activity of a natural product.[28][29]

Drug NamePyrrole CoreTherapeutic AreaMechanism of Action (Simplified)
Atorvastatin (Lipitor®) Substituted PyrroleCardiovascularHMG-CoA reductase inhibitor (lowers cholesterol)[30]
Tolmetin Pyrrole-acetic acidAnti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)[29][30]
Sunitinib Pyrrolo[2,3-d]pyrimidineOncologyReceptor tyrosine kinase (RTK) inhibitor[31]
Ketorolac Pyrrolizine carboxylic acidAnalgesicPotent NSAID for pain management[31]

The journey from a natural discovery, like the antimicrobial properties of a marine sponge alkaloid, to a marketed drug is long and complex.[32][33] It involves total synthesis to provide a reliable supply, the creation of synthetic analogs to optimize potency and safety (Structure-Activity Relationship studies), and rigorous clinical trials.[30][34] The pyrrole ring's unique electronic properties and its ability to form key hydrogen bonds make it an enduring and valuable component in the design of new therapeutic agents.[27]

Conclusion

The history of pyrrole-based compounds is a compelling narrative that travels from industrial chemistry to the very core of biochemistry and modern medicine. Initially an obscure component of coal tar, the pyrrole ring was revealed to be the fundamental building block for molecules that enable breathing, photosynthesis, and countless other biological functions. The ongoing discovery of novel pyrrole alkaloids from diverse natural sources, particularly from marine environments, continues to provide new chemical structures and promising leads for drug development.[32] For researchers and scientists, the rich history and diverse chemistry of these compounds serve as both a foundation of established knowledge and a fertile ground for future discovery.

References

Methodological & Application

synthetic routes for 4-benzoyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Procedures

I'm starting by diving deep into Google, aiming to build a detailed picture of the synthesis options for 4-benzoyl-1H-pyrrole-2-carboxylic acid. I'm prioritizing proven methods alongside exploring newer, more creative approaches, including reaction mechanisms. I want to build a solid foundation of existing literature to see what's already known.

Analyzing Synthetic Pathways

I've expanded my search to include detailed protocols, reagent quantities, and reaction conditions. I'm now actively seeking applications of the target compound in drug development and medicinal chemistry to better understand its practical use. Furthermore, I'm focusing on peer-reviewed publications and patents to solidify the proposed mechanisms. After pinpointing the most effective routes, I'll start constructing detailed, step-by-step methodologies and visual aids. I'm almost ready to start writing the comprehensive application notes and protocols, integrating all the necessary elements.

Formulating Detailed Plans

I'm now deep-diving into the practical aspects, pinpointing necessary reagents, reaction conditions, and purification techniques. Concurrently, I'm exploring the medicinal applications of this compound to understand its role in drug development. I'm focusing on solidifying mechanistic claims by referencing authoritative sources like peer-reviewed publications and patents. My goal is to structure detailed application notes, methods, and visual aids based on the most effective synthetic routes.

Analyzing Pyrrole Synthesis

I've begun my deep dive into pyrrole derivative synthesis, focusing on key reactions. Paal-Knorr, Van Leusen, and Hantzsch syntheses are already surfacing as central. The initial search gives a solid foundation, and I'm ready to probe specific reactions further.

Pinpointing Specific Routes

I'm now seeking detailed protocols for this compound. While prominent reactions like Paal-Knorr, Van Leusen, and Hantzsch are helpful, I need direct synthesis methods. Current findings are general; specific experimental details like reaction conditions, reagents, and purification methods are lacking. My focus shifts to pinpointing synthetic routes that combine ring formation with the benzoyl and carboxylic acid groups, or functionalizing existing scaffolds. Refining my search to be more specific is the priority.

Pinpointing Key Reactions

I've just refined my search parameters and uncovered promising research on pyrrole synthesis. Specifically, I'm now zeroing in on regioselective acylation techniques and the strategic application of protecting groups. Friedel-Crafts reactions seem especially relevant.

Uncovering Synthesis Pathways

I'm making progress in uncovering potential synthetic routes. The search for a 4-substituted pyrrole derivative specifically led me to focus on N-substitution as a key factor in regioselectivity. The N-phenylsulfonyl protecting group seems promising for directing acylation to the 3-position. I've also identified a CAS number for ethyl 4-benzoyl-1H-pyrrole-2-carboxylate, indicating the existence of a synthetic route to this ester. Hydrolysis is a natural next step, but a complete synthesis starting from scratch is still elusive.

Formulating a Coherent Plan

I'm now zeroing in on a complete synthesis. While I've identified key reactions and intermediates, a detailed protocol remains elusive. I'm focusing on finding the complete route to ethyl 4-benzoyl-1H-pyrrole-2-carboxylate, and its hydrolysis to the target acid. I'm also starting to seek spectroscopic data for characterization, aiming for a detailed, step-by-step synthetic procedure from readily available starting materials.

Identifying the Synthesis Pathway

I've just found a crucial publication that gives a direct pathway to the key intermediate! It's titled "Phosphoric acid-promoted synthesis of 4-acylpyrrole-2-carboxylic esters and dipyr ryl ketones from mixed anhydrides." This discovery significantly accelerates the synthesis route planning.

Gathering Detailed Procedure

I'm now zeroing in on the specifics. While the phosphoric acid-promoted reaction looks very promising, I need the full experimental details from that publication. I'm also looking for procedures to convert the ester intermediate into the final carboxylic acid. Plus, I need to collect spectroscopic data to confirm the final product's identity.

Analyzing Relevant Literature

I've pinpointed a pivotal paper by Beshara and Thompson (2005) detailing phosphoric acid's role in synthesizing 4-acylpyrrole-2-carboxylic esters. It's a goldmine for precursor synthesis! I'm now exploring how this method can be adapted to efficiently produce the necessary intermediate for the target compound.

Gaining Experimental Insights

I'm hitting a snag. Though Beshara and Thompson's paper is crucial, full experimental details are elusive from search results. I'm also grappling with the lack of a specific hydrolysis protocol for the target ester. While I've found data for a similar compound, it's not the exact fit. Access to the full paper and specific data are my current hurdles for completing the guide.

Examining Beshara and Thompson

I've homed in on a crucial paper by Beshara and Thompson detailing 4-acylpyrrole-2-carboxylic ester synthesis. I still need the complete experimental section, but I've located key details in their work.

Analyzing Protocols and Data

I've located the supporting information for Beshara and Thompson's publication, which appears to have experimental protocols. I found CAS numbers for key molecules. I'm building out a step-by-step protocol for ester synthesis and hydrolysis. Need NMR and mass spec data for the final product to finalize characterization details.

The Paal-Knorr Synthesis: A Comprehensive Technical Guide to N-Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a venerable yet remarkably versatile reaction, remains a cornerstone in the synthetic chemist's arsenal for constructing the pyrrole ring system. First described independently by Carl Paal and Ludwig Knorr in 1884, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield substituted pyrroles.[1][2][3][4] Its enduring relevance in contemporary organic and medicinal chemistry is a testament to its operational simplicity, generally high yields, and the ready availability of starting materials.[1][4][5]

The pyrrole scaffold is a privileged motif in a vast array of biologically active molecules, including pharmaceuticals, natural products, and functional materials.[1][5] Consequently, the Paal-Knorr synthesis is an invaluable tool in drug discovery and development, facilitating the creation of diverse libraries of pyrrole-containing compounds for biological screening and lead optimization.[5][6] This guide provides an in-depth exploration of the Paal-Knorr synthesis for preparing N-substituted pyrroles, delving into its mechanism, modern procedural advancements, and detailed experimental protocols.

Core Mechanistic Insights

The accepted mechanism of the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which is often protonated by an acid catalyst, to form a hemiaminal intermediate.[1][3][5] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, a step that is frequently the rate-determining stage of the reaction.[1][7] The resulting five-membered ring intermediate then undergoes dehydration to afford the stable, aromatic N-substituted pyrrole.[1][3]

While traditionally the reaction often necessitated harsh conditions, such as prolonged heating in strong acids, numerous modern methodologies have emerged.[3][4][8] These advancements include the use of milder Brønsted or Lewis acid catalysts, microwave-assisted synthesis for accelerated reaction times, and even catalyst- and solvent-free "green" chemistry approaches.[2][9][10][11][12]

Paal_Knorr_Mechanism cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_product Product 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1_4_Dicarbonyl->Hemiaminal + R'-NH2 (Nucleophilic Attack) Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Hemiaminal Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization N_Substituted_Pyrrole N-Substituted Pyrrole Cyclic_Intermediate->N_Substituted_Pyrrole - 2H2O (Dehydration)

Caption: The generalized mechanism of the Paal-Knorr synthesis for N-substituted pyrroles.

Experimental Protocols: From Classic to Contemporary

The versatility of the Paal-Knorr synthesis allows for its adaptation to various scales and methodologies, including conventional heating and microwave irradiation. Below are detailed protocols for both a classic and a microwave-assisted synthesis of an N-substituted pyrrole.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol outlines a classic approach using conventional heating.[1][5]

Materials and Equipment:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[1]

  • Add one drop of concentrated hydrochloric acid to the mixture.[1][5]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[1][5]

  • After the reflux period, cool the reaction mixture in an ice bath.[1][5]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[1][5]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[1]

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-Carboxamide

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[6][9][11][13]

Materials and Equipment:

  • Substituted 1,4-diketone (e.g., amido-1,4-diketone, 0.0374 mmol)

  • Primary amine (3 equivalents)

  • Glacial Acetic Acid (40 µL)

  • Ethanol (400 µL)

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

  • Thin-layer chromatography (TLC) supplies

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Column chromatography supplies

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).[1]

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[1]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C. The reaction time can vary from 3 to 15 minutes depending on the substrates.[6]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.[1][5]

  • Extract the aqueous phase three times with ethyl acetate (10 mL).[1][5]

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.[5]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired product.[1]

Paal_Knorr_Workflow Start Start Combine_Reactants Combine 1,4-Dicarbonyl, Amine, Solvent, and Catalyst Start->Combine_Reactants Reaction_Conditions Apply Reaction Conditions (Conventional Heating or Microwave) Combine_Reactants->Reaction_Conditions Workup Aqueous Workup and Extraction Reaction_Conditions->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Paal-Knorr synthesis of N-substituted pyrroles.

Catalyst and Substrate Scope

The Paal-Knorr synthesis is amenable to a wide range of substrates and catalysts, allowing for the synthesis of a diverse array of N-substituted pyrroles.

Catalyst TypeExamplesReaction ConditionsNotes
Brønsted Acids Acetic acid, Hydrochloric acid, p-Toluenesulfonic acid (p-TsOH), Sulfuric acidConventional heating or microwaveTraditional and widely used catalysts.[8] Acetic acid is a common choice for accelerating the reaction.[14]
Lewis Acids Yb(OTf)₃, GaCl₃ (polystyrene-supported), Alumina (CATAPAL 200)Solvent-free or conventional heatingCan offer milder reaction conditions and improved yields.[2][15] Alumina with a high percentage of Brønsted-Lewis acid sites can be particularly effective.[15]
Heterogeneous Catalysts Silica sulfuric acid (SiO₂-OSO₃H)Room temperature, solvent-freeAllows for easy catalyst recovery and reuse, aligning with green chemistry principles.[2]
"Green" Catalysts Citric acid, SaccharinMechanochemical (ball milling), solvent-freeEnvironmentally benign and often low-cost alternatives.[2][16]
Other Iodine (I₂)Room temperature, solvent-freeCan lead to shorter reaction times and high yields under mild conditions.[2]

The scope of primary amines is also broad, encompassing aliphatic and aromatic amines, including those with electron-donating or electron-withdrawing groups, as well as heterocyclic amines.[7] This flexibility is crucial for generating diverse compound libraries for drug discovery programs.

Conclusion

The Paal-Knorr synthesis, despite its long history, continues to be a highly relevant and powerful tool for the synthesis of N-substituted pyrroles. The ongoing development of milder, more efficient, and environmentally friendly protocols, such as those employing microwave assistance or green catalysts, has further broadened its applicability.[5][12][17] For researchers in drug development and other scientific fields, a thorough understanding of the Paal-Knorr synthesis, from its fundamental mechanism to its modern variations, is essential for the efficient construction of novel pyrrole-containing molecules with potential therapeutic applications.

References

Application Notes and Protocols for the Analytical Characterization of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of Characterizing Pyrrole Derivatives

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active compounds, including natural products, pharmaceuticals, and functional materials.[1][2][3] The unique electronic properties of the pyrrole ring, arising from the delocalization of the nitrogen lone pair electrons into the aromatic system, impart diverse chemical reactivity and biological functions.[3] Consequently, the precise and unambiguous characterization of pyrrole derivatives is of paramount importance in drug discovery, medicinal chemistry, and materials science to establish structure-activity relationships, ensure quality control, and understand metabolic pathways.

The characterization of pyrrole derivatives, however, is not without its challenges. These compounds can be susceptible to polymerization, particularly when exposed to light or acidic conditions.[3] Furthermore, the reactivity of the pyrrole ring can lead to the formation of complex mixtures and unexpected side products during synthesis and handling, necessitating a multi-faceted analytical approach for comprehensive characterization. This guide provides a detailed overview of the key analytical techniques and field-proven protocols for the robust characterization of pyrrole derivatives, aimed at researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it is indispensable for the characterization of pyrrole derivatives.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity, stereochemistry, and even subtle electronic effects of substituents on the pyrrole ring.[4]

Core Principles of Pyrrole NMR Spectroscopy

The aromatic nature of the pyrrole ring results in characteristic chemical shifts for its protons and carbons.[4] In an unsubstituted pyrrole molecule, symmetry leads to two distinct signals in the ¹³C NMR spectrum and three in the ¹H NMR spectrum (for the N-H, α-protons, and β-protons).[4] The α-protons (H-2/H-5) and α-carbons (C-2/C-5) are adjacent to the nitrogen atom, while the β-protons (H-3/H-4) and β-carbons (C-3/C-4) are further away.[4] The chemical shifts of these nuclei are highly sensitive to the nature and position of substituents on the ring.[4][5]

¹H NMR Spectral Features of Substituted Pyrroles

The chemical shifts of the pyrrole ring protons are significantly influenced by the electronic properties of the substituents. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm). The position of the substituent also plays a crucial role in the observed chemical shifts.

Substituent TypePositionEffect on α-Protons (H-2/H-5)Effect on β-Protons (H-3/H-4)
Electron-Donating (e.g., -CH₃, -OCH₃)N-1Upfield shiftUpfield shift
C-2Significant upfield shift for H-5Upfield shift for H-3 and H-4
Electron-Withdrawing (e.g., -CHO, -NO₂)N-1Downfield shiftDownfield shift
C-2Significant downfield shift for H-5Downfield shift for H-3 and H-4

Troubleshooting Common Issues in ¹H NMR of Pyrroles:

  • Broad N-H Signal: The N-H proton of a pyrrole ring often appears as a broad signal, which can be difficult to identify.[6] This broadening is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus.[6][7]

  • Confirming the N-H Proton: To confirm the presence of the N-H proton, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide to the NMR sample will result in the exchange of the N-H proton with deuterium, leading to the disappearance of the signal in the ¹H NMR spectrum.[6]

Protocol for ¹H and ¹³C NMR Analysis of Pyrrole Derivatives

1. Sample Preparation:

  • Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[4]

  • Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble.[4]

  • For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[4]

  • For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition (on a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration and solubility.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 High Purity Sample P2 Select Deuterated Solvent P1->P2 P3 Dissolve Sample (5-50 mg) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Insert Sample into Spectrometer P4->A1 A2 Tune and Shim A1->A2 A3 Acquire 1H and 13C Spectra A2->A3 D1 Fourier Transform A3->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Chemical Shift Calibration D3->D4 D5 Integration (1H) D4->D5 D6 Structure Elucidation D5->D6

Caption: General workflow for NMR analysis of pyrrole derivatives.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further enables the study of fragmentation pathways, which can be crucial for structural elucidation, particularly for distinguishing between isomers.[1][8]

Ionization Techniques for Pyrrole Derivatives
  • Electrospray Ionization (ESI): A soft ionization technique well-suited for polar and thermally labile pyrrole derivatives. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[1][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrrole derivatives. Electron ionization (EI) is commonly used, which can lead to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[9][10]

Fragmentation Pathways of Pyrrole Derivatives

The fragmentation of pyrrole derivatives in the mass spectrometer is highly dependent on the nature and position of the substituents.[1][8] Common fragmentation pathways for 2-substituted pyrroles include the loss of small molecules such as H₂O, aldehydes, and even the pyrrole moiety itself.[1][8] For pyrrole-tetrazole derivatives, characteristic losses of HN₃ in positive ion mode and N₂ in negative ion mode are observed.[11]

MS_Fragmentation M [M+H]+ F1 [M+H - H2O]+ M->F1 Loss of H2O F2 [M+H - RCHO]+ M->F2 Loss of Aldehyde F3 [M+H - Pyrrole]+ M->F3 Loss of Pyrrole Moiety F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: Common fragmentation pathways for substituted pyrroles in ESI-MS.

Protocol for LC-MS/MS Analysis of Pyrrole Derivatives

1. Sample Preparation:

  • Dissolve the pyrrole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.[12]

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B is typical.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Scan Mode: Full scan MS to determine the parent ion masses, followed by product ion scans (MS/MS) of the ions of interest.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimize for each compound to achieve optimal fragmentation.

3. Data Analysis:

  • Identify the molecular ion peak in the full scan MS spectrum.

  • Analyze the MS/MS spectra to elucidate the fragmentation patterns and confirm the structure.

  • Utilize high-resolution mass spectrometry (e.g., QTOF) to determine the elemental composition of the parent and fragment ions for increased confidence in identification.[1][8]

III. Chromatographic Techniques: Separation and Purity Assessment

Chromatographic methods are essential for separating pyrrole derivatives from reaction mixtures, identifying impurities, and assessing the purity of the final compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of pyrrole derivatives, including those that are non-volatile or thermally labile.[13][14][15]

Typical HPLC Parameters for Pyrrole Derivatives:

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)[15][16]
Mobile Phase Acetonitrile and water or a buffer solution (e.g., phosphate buffer)[14][15]
Elution Isocratic or gradient
Flow Rate 0.8 - 1.5 mL/min[14][15]
Detection UV/Vis detector, typically in the range of 210-350 nm[14][15]
Column Temperature 25 - 40 °C[15]
Protocol for RP-HPLC Analysis of a Pyrrole Derivative

1. System Preparation:

  • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and buffer. Degas the mobile phase using sonication or vacuum filtration.[15]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

2. Sample Preparation:

  • Accurately weigh and dissolve the pyrrole derivative in the mobile phase or a suitable solvent to a known concentration (e.g., 10-100 µg/mL).

  • Filter the sample solution through a 0.45 µm membrane filter.[15]

3. Chromatographic Run:

  • Inject a fixed volume (e.g., 10-20 µL) of the sample solution into the HPLC system.[15]

  • Run the analysis according to the established method.

  • Record the chromatogram and note the retention time and peak area of the analyte.

4. Data Analysis:

  • Assess the purity of the sample by calculating the peak area percentage of the main component.

  • Identify any impurities by comparing their retention times with those of known standards, if available.

IV. X-ray Crystallography: Unambiguous 3D Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline pyrrole derivatives, including bond lengths, bond angles, and conformational details in the solid state.[17] This technique is invaluable for confirming the absolute stereochemistry of chiral molecules and understanding intermolecular interactions in the crystal lattice.

Protocol for Single-Crystal X-ray Diffraction Analysis

1. Crystal Growth:

  • Growing high-quality single crystals is the most critical and often the most challenging step.[17]

  • Slow evaporation of a saturated solution of the pyrrole derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or solvent mixtures) is a common method.[17]

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer.

  • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[17]

  • X-ray diffraction data are collected using a diffractometer.[17]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

V. Other Important Analytical Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For pyrrole derivatives, characteristic IR absorption bands include:

  • N-H stretch: A broad band typically in the range of 3200-3500 cm⁻¹.[18]

  • C=O stretch (for carbonyl-substituted pyrroles): A strong band around 1630-1750 cm⁻¹.[18]

  • C=C and C-N stretching vibrations of the pyrrole ring: Typically observed in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions.[19] The position and intensity of the absorption maxima are sensitive to the substitution pattern on the pyrrole ring.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of pyrrole derivatives, particularly for polymeric materials.[20][21][22] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures.[22] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events.[22][23]

Conclusion

The comprehensive characterization of pyrrole derivatives requires a synergistic application of multiple analytical techniques. NMR spectroscopy and mass spectrometry are the cornerstones for structural elucidation, while chromatographic methods are essential for separation and purity assessment. X-ray crystallography provides unambiguous three-dimensional structural information for crystalline compounds. Spectroscopic techniques such as IR and UV-Vis, along with thermal analysis, offer valuable complementary information. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize this important class of heterocyclic compounds, paving the way for advancements in drug discovery and materials science.

References

Application Note: Structural Elucidation of 4-benzoyl-1H-pyrrole-2-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural analysis of 4-benzoyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. We present a comprehensive protocol for sample preparation and data acquisition for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a detailed theoretical analysis of the expected chemical shifts and coupling patterns is provided, grounded in the fundamental principles of NMR and substituent effects on the pyrrole ring. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of this and similar substituted pyrrole scaffolds.

Introduction: The Significance of Substituted Pyrroles

The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The specific substitution pattern on the pyrrole ring dictates its biological activity and physicochemical properties. This compound incorporates three key functionalities: a pyrrole ring, a benzoyl group, and a carboxylic acid. The benzoyl and carboxylic acid moieties are both electron-withdrawing groups, which significantly influence the electron density distribution within the pyrrole ring, thereby affecting its reactivity and spectral properties. Accurate structural elucidation is the cornerstone of any research and development involving such molecules, and NMR spectroscopy is the most powerful tool for this purpose.[1]

This guide will detail the expected ¹H and ¹³C NMR spectral features of this compound, explain the reasoning behind the spectral assignments, and provide a robust protocol for obtaining high-quality NMR data.

Predicted NMR Spectral Analysis

The structure and numbering scheme for this compound is shown below. The analysis of its NMR spectra relies on understanding how the electron-withdrawing benzoyl and carboxylic acid groups deshield the protons and carbons of the pyrrole ring.

Caption: Molecular structure of this compound.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is expected to show signals for the pyrrole ring protons, the benzoyl group protons, the N-H proton, and the carboxylic acid proton. The electron-withdrawing nature of the substituents will cause the pyrrole protons to appear at a lower field (higher ppm) compared to unsubstituted pyrrole.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH> 12.0broad singlet-The acidic proton is typically very downfield and often broad. Its position is solvent and concentration-dependent.
N-H~11.0 - 12.0broad singlet-The N-H proton of pyrroles is often broad due to quadrupolar relaxation of the ¹⁴N nucleus.[3]
H-ortho (Benzoyl)~7.8 - 8.0doublet~7-8Deshielded due to proximity to the carbonyl group.
H-meta (Benzoyl)~7.5 - 7.7triplet~7-8
H-para (Benzoyl)~7.6 - 7.8triplet~7-8
H-5 (Pyrrole)~7.4 - 7.6doublet~2-3Alpha-proton adjacent to the nitrogen.
H-3 (Pyrrole)~7.2 - 7.4doublet~2-3Beta-proton.

Causality behind Predictions:

  • COOH and N-H Protons: These protons are acidic and engage in hydrogen bonding, leading to significant deshielding and broad signals. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment can confirm their assignment by causing their signals to disappear.[3]

  • Benzoyl Protons: The protons on the phenyl ring will exhibit a characteristic pattern. The ortho protons are the most deshielded due to the anisotropic effect of the adjacent carbonyl group.

  • Pyrrole Protons: Both the benzoyl group at C4 and the carboxylic acid at C2 are electron-withdrawing, which reduces the electron density at all positions of the pyrrole ring, causing a downfield shift for both H-3 and H-5 compared to unsubstituted pyrrole (where α-protons are at ~6.7 ppm and β-protons are at ~6.2 ppm).[4]

¹³C NMR Spectral Predictions

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons and the carbons of the pyrrole ring attached to the electron-withdrawing groups will be the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Benzoyl)~190 - 195Typical chemical shift for a ketone carbonyl carbon.
C=O (Carboxylic Acid)~160 - 165Typical chemical shift for a carboxylic acid carbonyl carbon.
C-ipso (Benzoyl)~135 - 140The carbon of the phenyl ring attached to the carbonyl group.
C-para (Benzoyl)~130 - 135
C-ortho (Benzoyl)~128 - 130
C-meta (Benzoyl)~127 - 129
C4 (Pyrrole)~130 - 135Attached to the electron-withdrawing benzoyl group.
C2 (Pyrrole)~125 - 130Attached to the electron-withdrawing carboxylic acid group.
C5 (Pyrrole)~120 - 125Alpha-carbon adjacent to the nitrogen.
C3 (Pyrrole)~115 - 120Beta-carbon.

Causality behind Predictions:

  • Carbonyl Carbons: The carbonyl carbons of the ketone and carboxylic acid are highly deshielded and appear significantly downfield.

  • Pyrrole Carbons: The presence of electron-withdrawing substituents on the pyrrole ring generally causes a downfield shift of the ring carbons compared to unsubstituted pyrrole (Cα ~118 ppm, Cβ ~108 ppm).[5] The carbons directly attached to the substituents (C2 and C4) are expected to be the most deshielded among the pyrrole ring carbons.

Experimental Protocols

The following protocols are designed for a standard 400 MHz NMR spectrometer but can be adapted for other instruments.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[6][7]

  • Determine Sample Amount:

    • For ¹H NMR, weigh 5-10 mg of this compound.[6]

    • For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of ¹³C; use 20-50 mg of the sample.[1]

  • Solvent Selection:

    • Choose a deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point. Acetone-d₆ or CDCl₃ could also be considered if solubility allows.

  • Dissolution:

    • Place the weighed sample into a small, clean, and dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently agitate or vortex the vial until the sample is completely dissolved. If the sample is not easily solubilized, gentle warming or sonication may be applied.[8]

  • Filtration and Transfer:

    • If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] This prevents interference with the magnetic field homogeneity (shimming).

  • Capping and Labeling:

    • Cap the NMR tube securely and label it clearly. Do not use paper labels on the part of the tube that will be inside the magnet.[10]

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using the instrument's gauge.

    • Place the sample in the magnet.

  • Locking and Shimming:

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks. Poor shimming can lead to broad spectral lines.[3]

  • ¹H NMR Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 (adjust as needed for signal-to-noise).

  • ¹³C NMR Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification of this compound. By combining a systematic approach to sample preparation, data acquisition, and spectral interpretation based on established chemical shift and coupling constant principles, researchers can unambiguously confirm the structure of this and related substituted pyrroles. The predicted spectral data provided in this note serves as a reliable guide for the assignment of experimentally obtained spectra, ensuring the scientific integrity of research in which this compound is utilized.

References

Application Note: Elucidating the Structures of Pyrrole Carboxylic Acids using Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole carboxylic acids are foundational scaffolds in a multitude of natural products and pharmaceutical agents, making their structural characterization a critical step in discovery and development.[1][2] Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, serves as a powerful and indispensable tool for the unambiguous identification and structural elucidation of these compounds.[3][4] This application note provides a detailed guide to understanding the characteristic fragmentation patterns of pyrrole carboxylic acids under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the core fragmentation mechanisms, including decarboxylation, ring cleavages, and substituent-driven pathways. Furthermore, this guide presents a robust, step-by-step protocol for acquiring and interpreting high-quality mass spectra, enabling researchers to confidently characterize this important class of molecules.

Introduction: The Significance of Pyrrole Carboxylic Acids

The pyrrole ring is a privileged heterocycle in medicinal chemistry and chemical biology, forming the core of vital molecules such as heme, chlorophyll, and numerous alkaloids. When functionalized with a carboxylic acid group, the resulting pyrrole carboxylic acids (PCAs) exhibit a wide range of biological activities and serve as versatile synthetic intermediates. Their presence in drug candidates and natural products necessitates precise analytical techniques for their identification and structural verification.[1][2]

Mass spectrometry offers unparalleled sensitivity and structural information from minimal sample amounts. Understanding the predictable ways in which these molecules break apart in the gas phase—their fragmentation patterns—is key to interpreting their mass spectra. This process allows for the differentiation of isomers, the identification of unknown compounds, and the confirmation of synthetic products.

Fundamentals of Ionization: Choosing the Right Tool for PCAs

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation observed.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). An electron beam bombards the analyte, causing electron ejection and forming a high-energy molecular ion (M•+). This excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. While highly reproducible and excellent for library matching, EI can be too harsh for some thermally labile PCAs, leading to the absence of a molecular ion peak.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique, ideal for liquid chromatography (LC-MS) and for analyzing polar, non-volatile, and thermally sensitive molecules like PCAs. It generates ions by creating a fine spray of charged droplets. ESI can be operated in two modes:

    • Positive Ion Mode: Protonated molecules ([M+H]⁺) are formed. This mode is useful for analyzing the overall structure and the pyrrole ring itself.

    • Negative Ion Mode: Deprotonated molecules ([M-H]⁻) are formed by the loss of the acidic carboxylic proton. This mode is exceptionally useful for PCAs, as the resulting carboxylate anion dictates a very specific and predictable fragmentation behavior.[5]

Characteristic Fragmentation Patterns of Pyrrole Carboxylic Acids

The fragmentation of PCAs is a logical process driven by the stability of the resulting ions and neutral losses. The position of the carboxylic acid group and the nature of other substituents on the pyrrole ring significantly influence the observed pathways.[1][3]

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of a simple model compound like 1H-Pyrrole-2-carboxylic acid (MW: 111.1) is dominated by the loss of the carboxyl functional group.[6]

  • Decarboxylation: The most characteristic primary fragmentation is the loss of a carboxyl radical (•COOH, 45 Da), leading to a prominent peak at m/z 66. This corresponds to the pyrrole radical cation.

  • Loss of CO₂: A subsequent or alternative pathway involves the loss of carbon dioxide (CO₂, 44 Da) from the molecular ion, which would produce an ion at m/z 67, corresponding to the protonated pyrrole.

  • Ring Cleavage: The resulting pyrrole ion at m/z 66 or 67 can undergo further fragmentation by losing hydrogen cyanide (HCN, 27 Da) to produce characteristic ions at m/z 39 or 40.

Caption: Primary EI fragmentation pathways for Pyrrole-2-carboxylic acid.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI provides complementary information, with distinct pathways in positive and negative modes.

Positive Ion Mode ([M+H]⁺): For the protonated precursor ion, fragmentation often begins with the loss of small, stable neutral molecules.

  • Loss of Water: The initial fragmentation is frequently the neutral loss of water (H₂O, 18 Da) from the protonated carboxylic acid group.

  • Decarbonylation: Following the loss of water, the resulting acylium ion can lose carbon monoxide (CO, 28 Da).

Caption: Common ESI+ fragmentation pathway for a protonated PCA.

Negative Ion Mode ([M-H]⁻): This mode is often the most informative for PCAs. The deprotonated molecule forms a stable carboxylate anion, which fragments via a highly characteristic pathway.

  • Decarboxylation: The dominant and often sole major fragmentation observed is the loss of carbon dioxide (CO₂, 44 Da).[5] This is a charge-remote fragmentation that results in a highly stable pyrrolide anion. This transition is so specific that it can be used in precursor ion scanning or neutral loss experiments to selectively detect PCAs in complex mixtures.

Caption: Dominant ESI− fragmentation pathway for a deprotonated PCA.

The Influence of Substituents

The fragmentation pathways are remarkably influenced by other substituents on the pyrrole ring.[1][3]

  • Electron-Donating Groups (EDGs) like alkyl or methoxy groups can stabilize the pyrrole ring, potentially promoting fragmentation of the substituent itself over ring cleavage.

  • Electron-Withdrawing Groups (EWGs) such as nitro or cyano groups can alter the electron density of the ring, potentially opening up alternative fragmentation channels.[7][8] The position of the substituent relative to the carboxylic acid also plays a critical role in directing fragmentation, sometimes enabling complex rearrangements or proximity effects.[9]

Data Summary: Key Fragments of Pyrrole-2-Carboxylic Acid

The following table summarizes the expected key ions for the model compound, pyrrole-2-carboxylic acid (C₅H₅NO₂; MW = 111.03).

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral LossInterpretation
EI 111 (M•+)67CO₂ (44 Da)Decarboxylation
66•COOH (45 Da)Loss of carboxyl radical
39HCN from m/z 66Ring Cleavage
ESI (+) MS/MS 112 ([M+H]⁺)94H₂O (18 Da)Loss of water
66H₂O + CO (46 Da)Subsequent loss of CO
ESI (-) MS/MS 110 ([M-H]⁻)66CO₂ (44 Da)Dominant Decarboxylation

Experimental Protocol: LC-MS/MS Analysis of a Pyrrole Carboxylic Acid

This protocol provides a robust starting point for the analysis of a PCA sample using ESI-MS/MS.

Objective: To acquire high-quality MS1 and MS/MS spectra of a model PCA (e.g., Pyrrole-2-carboxylic acid) in both positive and negative ion modes.

5.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the PCA standard in methanol or acetonitrile.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

5.2. Instrumentation and LC-MS Parameters

  • System: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

5.3. Mass Spectrometer Settings (Example) These are starting parameters and must be optimized for the specific instrument and compound.

ParameterPositive Mode ([M+H]⁺)Negative Mode ([M-H]⁻)Causality & Justification
Ionization Mode ESI+ESI-To observe both protonated and deprotonated species and their unique fragments.
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kVOptimizes the spray and ion generation for each polarity.
Nebulizer Gas 30 - 45 psi30 - 45 psiAssists in droplet formation.
Drying Gas Flow 8 - 12 L/min8 - 12 L/minAids in solvent evaporation from droplets.
Drying Gas Temp. 300 - 350 °C300 - 350 °CFacilitates desolvation; must be optimized to avoid thermal degradation.
MS1 Scan Range m/z 50 - 300m/z 50 - 300Covers the expected mass range for the precursor and potential adducts.
MS/MS Collision Energy 10 - 30 eV10 - 20 eVEnergy required to induce fragmentation. Negative ions often require less energy for the facile decarboxylation.

5.4. Data Acquisition and Interpretation (Self-Validating Workflow)

  • MS1 Full Scan: Inject the sample and acquire a full scan spectrum in both positive and negative modes.

    • Validation Check: In positive mode, confirm the presence of the [M+H]⁺ ion (m/z 112 for pyrrole-2-carboxylic acid). In negative mode, confirm the [M-H]⁻ ion (m/z 110). Check for common adducts like [M+Na]⁺ (m/z 134).

  • MS/MS (Tandem MS): Perform a product ion scan on the precursor ions identified in the previous step.

    • Positive Mode Validation: For the precursor at m/z 112, look for the expected product ions at m/z 94 (loss of H₂O) and m/z 66 (loss of H₂O+CO).

    • Negative Mode Validation: For the precursor at m/z 110, look for the dominant product ion at m/z 66 (loss of CO₂). The high specificity of this fragmentation is a strong confirmation of the carboxylic acid moiety.

  • High-Resolution MS (if available): Use a Q-TOF or Orbitrap instrument to obtain accurate mass measurements.

    • Validation Check: The measured mass of the precursor and fragment ions should be within 5 ppm of their calculated theoretical mass, confirming their elemental composition.

Conclusion

The mass spectral fragmentation of pyrrole carboxylic acids follows logical and predictable pathways that are highly dependent on the ionization method and molecular structure. Electron ionization provides a detailed fragmentation fingerprint, while electrospray ionization in positive and negative modes offers complementary information about the intact molecule and specific functional groups. In particular, the characteristic neutral loss of 44 Da (CO₂) from the deprotonated molecule in ESI negative mode is a powerful diagnostic tool for identifying this class of compounds. By leveraging the principles and protocols outlined in this guide, researchers can effectively use mass spectrometry to accelerate their research and development efforts involving pyrrole carboxylic acids.

References

Experimental Design for Enzyme Inhibition Assays with 4-benzoyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This guide provides a comprehensive framework for designing, executing, and interpreting enzyme inhibition assays for 4-benzoyl-1H-pyrrole-2-carboxylic acid. Recognizing that novel compounds require a systematic approach to characterize their biochemical activity, this document moves beyond rigid templates to offer a logically structured, in-depth technical guide. We will delve into the causality behind experimental choices, from initial assay development to detailed mechanism of action (MoA) studies. The protocols herein are designed as self-validating systems, incorporating essential controls and robust data analysis techniques to ensure scientific integrity. By grounding our recommendations in established principles of enzyme kinetics, this note serves as an authoritative resource for researchers seeking to elucidate the inhibitory potential of this, and similar, novel chemical entities.

Scientific Principles and Core Considerations

A successful enzyme inhibition study begins not at the lab bench, but with a thorough understanding of the inhibitor, the target enzyme's kinetics, and the principles of the assay itself.

Understanding the Inhibitor: this compound

The structure of this compound provides clues to its potential biochemical interactions. The pyrrole-2-carboxylic acid moiety is a known pharmacophore. For instance, pyrrole-2-carboxylic acid itself is a known inhibitor of proline racemase[1]. Other pyrrole derivatives have demonstrated a wide range of biological activities, including the inhibition of enzymes like aldose reductase and protein kinases[2][3].

The key functional groups are:

  • Carboxylic Acid: This acidic group can participate in hydrogen bonding or ionic interactions, often mimicking natural carboxylate-containing substrates (e.g., aspartate, glutamate) or binding to positively charged residues (e.g., lysine, arginine) in an enzyme's active site. Carboxylic acids can, however, be inhibitory to biological systems through various mechanisms, including membrane disruption and intracellular pH modulation[4].

  • Benzoyl Group: This bulky, aromatic group introduces significant hydrophobicity, suggesting potential for interactions within hydrophobic pockets of an enzyme. It can also engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

  • Pyrrole Ring: An aromatic heterocycle that can participate in various non-covalent interactions.

Given these features, this compound could potentially target a range of enzymes, particularly those with polar and hydrophobic regions in their active sites, such as proteases, kinases, or metabolic enzymes.

Fundamentals of Enzyme Kinetics

Enzyme-catalyzed reactions are typically studied by measuring their initial rates (or initial velocity, V₀), which is the rate of the reaction during the early phase when substrate concentration is not yet limiting[5]. This relationship is often described by the Michaelis-Menten equation:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • V₀ is the initial reaction velocity.

  • Vₘₐₓ is the maximum reaction velocity at saturating substrate concentration.

  • [S] is the substrate concentration.

  • Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ, reflecting the enzyme's affinity for its substrate[6][7].

Modes of Reversible Enzyme Inhibition

An inhibitor's mechanism of action (MoA) is determined by how it interacts with the enzyme and/or the enzyme-substrate complex. Understanding this is critical for drug development. The primary modes are[7][8]:

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the apparent Vₘₐₓ but does not change the Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This reduces both the apparent Vₘₐₓ and the apparent Kₘ.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This affects both the apparent Kₘ and Vₘₐₓ.

Assay Development and Optimization

Before determining the potency of an inhibitor, the assay itself must be robust and reliable. This phase establishes the optimal conditions for measuring enzyme activity.

Reagent Preparation and Quality Control
  • Buffer: The pH of the buffer must be optimized for the target enzyme's activity and stability. Common biological buffers (e.g., Tris, HEPES, PBS) should be selected based on the enzyme's known properties.

  • Enzyme: Use a highly purified and active enzyme preparation. Perform an enzyme titration to determine the concentration that yields a linear reaction rate over the desired assay time[9]. Store aliquots at -80°C to avoid repeated freeze-thaw cycles[10].

  • Substrate: Ensure the substrate is of high purity and is stable in the assay buffer.

  • Inhibitor Stock Solution: this compound is likely to have limited aqueous solubility. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in assay buffer, ensuring the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1-2% for biochemical assays, as higher concentrations can interfere with the reaction[11].

Determining Initial Velocity Conditions

To accurately measure inhibitor effects, the assay must operate under initial velocity conditions, where the reaction rate is linear with time and proportional to the enzyme concentration[5][12].

Protocol:

  • Prepare a reaction mixture with a fixed, non-limiting concentration of enzyme and substrate.

  • Initiate the reaction and measure the product formation (or substrate consumption) at multiple time points.

  • Plot signal versus time. The initial velocity is the slope of the linear portion of this curve.

  • Adjust the enzyme concentration so that less than 10-15% of the substrate is consumed during the desired reaction time, ensuring the rate remains linear[12].

Substrate Concentration Optimization (Kₘ Determination)

Determining the Kₘ is essential for MoA studies and for setting the appropriate substrate concentration for IC₅₀ assays.

Protocol:

  • Set up a series of reactions with a fixed enzyme concentration.

  • Vary the substrate concentration over a wide range, typically from 0.1 x Kₘ to 10 x Kₘ (a pilot experiment may be needed to estimate the range).

  • Measure the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Standard Operating Protocols

The following protocols provide a step-by-step guide for characterizing the inhibitory activity of this compound.

Workflow for Enzyme Inhibitor Characterization

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Reagent QC & Prep B Determine Initial Velocity Conditions A->B C Determine Substrate Km B->C D Protocol 1: IC50 Determination C->D Set [S] = Km E Dose-Response Curve Analysis D->E F Protocol 2: Enzyme Kinetic Study E->F Proceed if potent G Lineweaver-Burk or Non-linear Regression F->G H Determine Ki and Mode of Inhibition G->H

Caption: Overall workflow for characterizing an enzyme inhibitor.

Protocol 1: IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%[13]. For competitive inhibitors, the IC₅₀ value is dependent on the substrate concentration; therefore, it is standard practice to perform this assay with the substrate concentration at or near its Kₘ value[12][14].

Procedure (96-well plate format):

  • Prepare Inhibitor Dilutions: Create a serial dilution series of this compound. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Prepare these in assay buffer containing the same final concentration of DMSO that will be in all wells.

  • Set Up Assay Plate:

    • Test Wells: Add a fixed volume (e.g., 5 µL) of each inhibitor dilution.

    • Positive Control (100% Activity): Add 5 µL of buffer with DMSO (vehicle control).

    • Negative Control (0% Activity): Add 5 µL of buffer with a known potent inhibitor (if available) or simply buffer without enzyme.

  • Pre-incubation: Add the enzyme solution (e.g., 45 µL) to all wells except a "no enzyme" background control. Mix and pre-incubate the enzyme and inhibitor for 10-15 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced[15].

  • Initiate Reaction: Start the reaction by adding the substrate solution (e.g., 50 µL, prepared at a concentration to yield a final concentration equal to Kₘ).

  • Monitor Reaction: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance, fluorescence) over time (kinetic read) or after a fixed endpoint when the reaction is still in the linear range.

  • Data Analysis: Proceed to Section 4.1 for analysis.

Protocol 2: Mechanism of Action (MoA) Studies

This experiment distinguishes between different modes of inhibition by measuring enzyme kinetics at various fixed inhibitor concentrations and varying substrate concentrations[9].

Procedure:

  • Set Up: Prepare at least four fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Substrate Titration: For each inhibitor concentration, perform a full substrate titration as described in Section 2.3 (e.g., 8-10 substrate concentrations spanning 0.1x to 10x Kₘ).

  • Measure Initial Velocities: For every combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀).

  • Data Analysis: Proceed to Section 4.2 for analysis.

Data Analysis and Interpretation

Calculating Percent Inhibition and IC₅₀ Values
  • Determine Reaction Rates: Calculate the V₀ for each well from the kinetic data (slope of signal vs. time).

  • Calculate Percent Inhibition: Normalize the data using your controls: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))

  • Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the Curve: Use non-linear regression to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve)[13][16]. The software will calculate the IC₅₀ value. It is critical to have data points that define both the top and bottom plateaus of the curve for an accurate IC₅₀ determination[17][18].

Table 1: Example Data for IC₅₀ Determination

[Inhibitor] (µM) log[Inhibitor] Avg. Reaction Rate (RFU/min) % Inhibition
0 (Vehicle) - 500 0.0
0.01 -2.00 480 4.0
0.03 -1.52 455 9.0
0.10 -1.00 390 22.0
0.30 -0.52 275 45.0
1.00 0.00 140 72.0
3.00 0.48 65 87.0
10.00 1.00 45 91.0
30.00 1.48 42 91.6
100.00 2.00 40 92.0

Note: Data is hypothetical. A "no enzyme" control rate of 0 was assumed for simplicity.

Graphical Analysis for Mechanism of Action

The data from Protocol 2 can be visualized to determine the inhibition modality.

  • Michaelis-Menten Plots: Plot V₀ vs. [S] for each inhibitor concentration. This provides a direct visualization of the effects on Kₘ and Vₘₐₓ.

  • Lineweaver-Burk Plot (Double Reciprocal Plot): Plot 1/V₀ vs. 1/[S]. While historically significant for visualizing inhibition types, this method can distort experimental error[8]. It is useful for qualitative assessment, but kinetic parameters should be derived from non-linear regression of the Michaelis-Menten plot[8].

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

Modes of Reversible Enzyme Inhibition

InhibitionModes cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E ES ES E->ES +S EI EI E->EI +I S S I I P E + P ES->P ESI ESI E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ESI2 ESI ES2->ESI2 +I P2 E + P ES2->P2 EI2->ESI2 +S E3 E ES3 ES E3->ES3 +S ESI3 ESI ES3->ESI3 +I P3 E+P ES3->P3

Caption: Interactions in different modes of reversible enzyme inhibition.

Table 2: Summary of Kinetic Parameter Changes

Inhibition Type Apparent Kₘ Apparent Vₘₐₓ Kᵢ Definition
Competitive Increases Unchanged Dissociation constant for EI complex
Non-competitive Unchanged Decreases Dissociation constant for EI & ESI
Uncompetitive Decreases Decreases Dissociation constant for ESI complex
Mixed Varies Decreases Dissociation constants for EI & ESI

Reference:[6][7][19]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Pipetting errors; improper mixing; air bubbles.Use calibrated pipettes; prepare a master mix; pipette gently against the well wall; visually inspect plates[10][20].
No Inhibition Observed Inhibitor concentration too low; inhibitor insoluble; inhibitor inactive against the target.Test a higher concentration range; check for precipitate in stock/working solutions; confirm target engagement with an orthogonal assay if possible.
Irreproducible IC₅₀ Values Assay not under initial velocity; inconsistent reagent quality; inconsistent incubation times; substrate concentration drift.Re-verify linear range (Section 2.2); use fresh reagents; standardize all incubation steps precisely; ensure substrate concentration is consistent, especially if near Kₘ[11][16].
Assay Signal is Too Low or Too High Incorrect enzyme or substrate concentration; incorrect plate reader settings.Re-optimize enzyme/substrate concentrations; verify reader wavelength/gain settings; ensure correct plate type is used (e.g., black plates for fluorescence)[10][21].
Inhibition Curve is Biphasic or Incomplete Compound has complex mechanism; compound aggregation at high concentrations; solubility issues.Investigate for tight-binding or time-dependent inhibition; include detergents (e.g., 0.01% Triton X-100) to mitigate aggregation; re-evaluate compound solubility[14].

Conclusion

The successful characterization of this compound as an enzyme inhibitor relies on a systematic and rigorous experimental approach. By first establishing a robust assay under initial velocity conditions, researchers can generate reliable data for both potency (IC₅₀) and mechanism of action. Careful attention to controls, reagent quality, and appropriate data analysis is paramount to ensuring the trustworthiness of the results. This guide provides the fundamental principles and actionable protocols to confidently investigate the inhibitory properties of novel compounds, paving the way for further drug development efforts.

References

Application Notes & Protocols: The 4-Benzoyl-1H-pyrrole-2-carboxylic Acid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including notable anti-inflammatory agents like tolmetin and ketorolac.[1] The 4-benzoyl-1H-pyrrole-2-carboxylic acid scaffold represents a particularly compelling starting point for drug discovery. It combines the validated pyrrole-2-carboxylic acid core with a 4-benzoyl substituent, introducing a key pharmacophoric element that can engage in critical binding interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions within target proteins.

The carboxylic acid moiety itself is a frequent component of pharmacophores, crucial for establishing strong electrostatic interactions and hydrogen bonds with biological targets.[2] However, it can also present challenges regarding metabolic stability and membrane permeability.[3][4] This guide will explore the therapeutic potential of the this compound scaffold, provide detailed protocols for its derivatization, and outline methodologies for evaluating the biological activity of its analogues, particularly in the realms of anti-inflammatory and anti-infective research.

Core Applications & Mechanistic Insights

Derivatives of the pyrrole-2-carboxylic acid core have demonstrated significant potential across multiple therapeutic areas. The strategic placement of the benzoyl group at the 4-position offers a versatile anchor for structure-activity relationship (SAR) studies.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key factor in numerous diseases, and the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central mediators of this process.[5] The structural similarity of the pyrrole scaffold to existing non-steroidal anti-inflammatory drugs (NSAIDs) makes it a prime candidate for developing novel COX inhibitors.[1]

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes reduces prostaglandin production, thereby mitigating inflammation, pain, and fever.[5] The carboxylic acid group on the pyrrole scaffold is critical, often mimicking the carboxylate of arachidonic acid to anchor the inhibitor in the active site. The 4-benzoyl group can then be oriented to occupy a hydrophobic pocket, potentially conferring selectivity for COX-2 over COX-1, which is a key goal for reducing gastrointestinal side effects.[5]

Below is a conceptual workflow for the discovery of pyrrole-based COX inhibitors.

COX_Inhibitor_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Hit to Lead Start This compound Scaffold Synth Synthesize Amide/Ester Library (Protocol 3.1) Start->Synth Purify Purification & Characterization (HPLC, NMR, HRMS) Synth->Purify COX_Assay COX-1/COX-2 Inhibition Assay (Protocol 4.1) Purify->COX_Assay Test Compounds IC50 Determine IC50 Values COX_Assay->IC50 Selectivity Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Identify Hits Optimization Lead Optimization (Improve Potency & Selectivity) SAR->Optimization Optimization->Synth Iterative Design

Caption: Workflow for discovery of pyrrole-based COX inhibitors.

Anti-infective Agents: Targeting Mycobacterial MmpL3

Tuberculosis remains a global health crisis, and new drugs are urgently needed to combat drug-resistant strains.[6] The pyrrole-2-carboxamide scaffold has been identified as a potent inhibitor of the Mycobacterial Membrane Protein Large 3 (MmpL3).[6]

Mechanism of Action: MmpL3 is an essential transporter responsible for exporting mycolic acids, a critical component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[6] The pyrrole core and the amide linkage are crucial for activity. The 4-benzoyl group on our scaffold provides a large, lipophilic moiety that can be modified to optimize interactions within the hydrophobic regions of the MmpL3 transporter, potentially enhancing potency and improving pharmacokinetic properties.

The pathway below illustrates the impact of MmpL3 inhibition.

MmpL3_Inhibition_Pathway FAS1 Fatty Acid Synthase I (FAS-I) Mycolic_Acid Mycolic Acids FAS1->Mycolic_Acid TMM Trehalose Monomycolate (TMM) Mycolic_Acid->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Export Periplasm Periplasm MmpL3->Periplasm Cell_Wall Mycolic Acid Layer (Cell Wall Integrity) Periplasm->Cell_Wall Death Bacterial Cell Death Cell_Wall->Death Disruption leads to Inhibitor 4-Benzoyl-pyrrole-2-carboxamide Derivative Inhibitor->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by pyrrole carboxamides.

Synthetic Protocols: Derivatization of the Core Scaffold

The this compound is an ideal starting material, commercially available for direct use in derivatization reactions.[7][8] The carboxylic acid is the most versatile handle for modification, readily converted into amides, esters, and other bioisosteres.

Protocol 3.1: Synthesis of 4-Benzoyl-1H-pyrrole-2-carboxamides via Amide Coupling

This protocol details the synthesis of a library of amides, which is a common strategy for exploring SAR, particularly for targets like MmpL3 and COX enzymes.[5][6]

Rationale: Amide coupling using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, proceeds under mild conditions, and has a broad substrate scope, minimizing racemization and side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., benzylamine, aniline derivatives)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. This removes residual DMF, unreacted acid, and coupling reagents.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols

Once a library of derivatives is synthesized, robust and validated assays are required to determine their biological activity.

Protocol 4.1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This protocol provides a reliable method for determining the potency and selectivity of synthesized compounds against COX isoforms.

Rationale: This assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme produces PGG₂, which is then reduced to PGH₂. This reduction is coupled to the oxidation of a fluorogenic probe (e.g., ADHP), resulting in a fluorescent product (resorufin). An inhibitor will block this process, leading to a decrease in fluorescence, which can be quantified to determine the IC₅₀ value.

Materials:

  • COX-1 and COX-2 inhibitor screening assay kit (commercially available)

  • Synthesized pyrrole derivatives (dissolved in DMSO)

  • Celecoxib or Indomethacin (positive controls)

  • Microplate reader capable of fluorescence detection (Ex/Em = 530-540 nm / 585-595 nm)

  • 96-well black microplates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all assay buffers, enzymes (COX-1 and COX-2), heme, arachidonic acid, and the fluorogenic probe according to the kit manufacturer's instructions. Keep enzymes on ice at all times.

  • Compound Plating:

    • Prepare serial dilutions of your test compounds and control inhibitors in assay buffer. The final DMSO concentration in the well should be ≤1%.

    • Add 10 µL of each compound dilution to the wells of the 96-well plate.

    • Include wells for "100% activity" (DMSO vehicle) and "background" (no enzyme).

  • Enzyme Addition: Add 10 µL of the prepared COX-1 or COX-2 enzyme solution to the appropriate wells (except background wells).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the "100% activity" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against both COX-1 and COX-2.

Quantitative Data Summary

The results from such screening can be summarized to guide SAR. Below is a hypothetical data table for newly synthesized compounds compared to a reference drug.

CompoundR-Group (Amide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
4a -NH-CH₂-Ph15.21.88.4
4b -NH-(4-F-Ph)12.50.913.9
4c -NH-(4-OMe-Ph)25.15.24.8
4d -NH-(4-SO₂Me-Ph)18.90.294.5
Celecoxib Reference Drug>1000.05>2000

This is example data for illustrative purposes.

Conclusion and Future Directions

The this compound scaffold is a highly versatile platform for medicinal chemistry. Its inherent structural features, combined with the ease of derivatization at the carboxylic acid position, allow for the systematic exploration of chemical space to target a range of enzymes and receptors. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel derivatives for anti-inflammatory and anti-infective applications. Future work should focus on expanding the library of derivatives, exploring bioisosteric replacements for the carboxylic acid to improve pharmacokinetic profiles[2][9], and conducting in vivo efficacy studies for the most promising lead compounds.

References

single-crystal X-ray diffraction of 4-benzoyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Elucidating the Three-Dimensional Architecture of 4-benzoyl-1H-pyrrole-2-carboxylic acid via Single-Crystal X-ray Diffraction

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound is a molecule of significant interest, combining the functionalities of a pyrrole ring, a carboxylic acid, and a benzoyl group, making it a versatile building block for novel drug candidates. Understanding its precise three-dimensional structure is paramount for rational drug design, enabling the optimization of interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level information.[3][4] This guide provides a comprehensive, field-proven protocol for the synthesis, crystallization, and complete SCXRD analysis of this compound, moving from fundamental principles to final structural interpretation.

Introduction: The Structural Imperative in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. For compounds like this compound, the spatial arrangement of the benzoyl group relative to the pyrrole carboxylic acid moiety dictates its potential hydrogen bonding patterns, steric profile, and overall conformation. These features are critical for its interaction with enzyme active sites or cellular receptors.

While spectroscopic methods provide valuable data, only SCXRD can deliver an unambiguous depiction of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[5][6] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy.

  • Computational Modeling: Providing an accurate starting point for docking studies and molecular dynamics simulations.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

This document serves as a practical guide for researchers to successfully navigate the workflow from powder sample to a refined crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The latter is often the most significant bottleneck in the entire process.[7][8]

Synthesis Overview

The synthesis of substituted pyrrole-2-carboxylic acids can be achieved through various established organic chemistry routes.[9][10] A common approach involves the reaction of appropriate precursors under conditions that facilitate the formation of the pyrrole ring, followed by functionalization. For this compound, a plausible synthetic strategy could involve a Friedel-Crafts acylation of a suitable pyrrole precursor.[11] Researchers should ensure the final product is purified to >97% purity, as impurities can severely inhibit crystallization.

The Art and Science of Crystal Growth

Crystallization is the process of transitioning molecules from a disordered solution state to a highly ordered solid lattice.[8] This requires creating a state of supersaturation, the driving force for both nucleation (the initial formation of a crystal seed) and subsequent growth.[12]

Protocol 2.2.1: Screening for Crystallization Conditions

Scientist's Note: The choice of solvent is the most critical variable.[8] An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. A binary solvent system, using a "good" solvent and a miscible "anti-solvent" (in which the compound is insoluble), is often highly effective.[12]

  • Solubility Screening: Begin by testing the solubility of ~5 mg of this compound in a range of 0.5 mL solvents. Test solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane). Note solvents in which the compound is fully soluble, partially soluble, and insoluble at room and elevated temperatures.

  • Identify Promising Systems: A good starting point is a solvent in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating. For binary systems, select a "good" solvent and an "anti-solvent" that are fully miscible.

Protocol 2.2.2: Crystallization by Slow Evaporation

This is the simplest method and often a good first attempt.[8]

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate) in a small vial.

  • Loosely cover the vial with a cap or parafilm, punching a few small holes with a needle.

  • Place the vial in a vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

Protocol 2.2.3: Crystallization by Vapor Diffusion

This technique provides finer control over the rate of supersaturation and is highly effective for small quantities of material.[12]

  • Dissolve the compound (~5-10 mg) in a minimal amount of a "good" solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) can be used as a last resort if solubility is a major issue) in a small, open inner vial.[8]

  • Place this inner vial inside a larger, sealable jar (the "outer chamber").

  • Add a larger volume of a miscible "anti-solvent" (e.g., methanol, water, or diethyl ether) to the outer chamber, ensuring the level is below the top of the inner vial.

  • Seal the jar tightly. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

Caption: Diagram of a vapor diffusion crystallization setup.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal (typically 0.1-0.4 mm, with sharp edges and no visible cracks) is obtained, the next step is to collect the diffraction data.[13] This process uses a diffractometer to shoot a focused beam of X-rays at the crystal and record the resulting diffraction pattern.[4]

G A Synthesis & Purification B Crystal Growth Screening A->B C Select & Mount Single Crystal B->C D SCXRD Data Collection C->D E Data Processing & Integration D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Validation & Analysis G->H

Caption: Overall workflow from synthesis to final crystal structure.

Protocol 3.1: Crystal Mounting and Data Collection

Scientist's Note: Data is typically collected at low temperatures (100-173 K) to minimize the thermal vibration of atoms.[14] This results in sharper diffraction spots and a higher-quality final structure.

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and uniform optical properties.

  • Mounting: Carefully mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil.

  • Instrument Setup:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Start the cryo-cooling system and allow the temperature to stabilize (e.g., at 100 K).[15]

    • Center the crystal precisely in the X-ray beam.[13]

  • Unit Cell Determination:

    • Collect a preliminary set of diffraction images (frames).

    • The instrument software will automatically index these reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[4]

  • Data Collection Strategy:

    • Based on the determined crystal system, the software will calculate an optimal strategy for collecting a complete and redundant dataset.[16]

    • Key parameters to define include exposure time per frame, detector distance, and the total rotation range. The goal is to measure as many unique reflections as possible to a high resolution with sufficient redundancy.[16]

  • Execute Data Collection: Start the full data collection run. This can take anywhere from a few hours to a full day, depending on the crystal and instrument.[4]

Crystal Structure Solution and Refinement

After data collection, the raw diffraction intensities must be computationally processed to generate the final 3D atomic model. This is a multi-step process.[17]

Protocol 4.1: Data Reduction and Structure Solution

  • Integration: The software integrates the intensity of each diffraction spot from the raw image files, correcting for background noise and instrumental factors.[13]

  • Scaling and Merging: The integrated intensities are scaled and symmetry-equivalent reflections are merged to create a final reflection file. This step yields important data quality statistics like R-int.

  • Structure Solution (Solving the Phase Problem): The intensities are measured, but the phase information is lost. "Direct methods" or "intrinsic phasing" are powerful computational algorithms that use statistical relationships between intensities to estimate the initial phases, generating a preliminary electron density map.[17][18] From this map, an initial atomic model can be built.

Protocol 4.2: Structure Refinement

Refinement is an iterative process of adjusting the atomic model (x, y, z coordinates, thermal parameters) to improve the agreement between the experimentally observed data (F_obs) and the data calculated from the model (F_calc).[19]

Scientist's Note: The most common method for refinement is least-squares minimization, where the goal is to minimize the difference between the observed and calculated structure factor amplitudes.[17] The quality of the final model is assessed using several key metrics.

  • Iterative Refinement: Using software like SHELXL, the atomic positions and displacement parameters are refined.

  • Difference Fourier Maps: After each refinement cycle, a difference map is calculated to locate missing atoms (like hydrogens) or identify regions of disorder. Hydrogen atoms are typically placed in calculated positions.

  • Anisotropic Refinement: In the final stages, non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

  • Convergence: The refinement is considered complete when the model is chemically reasonable and the R-factors no longer decrease significantly.

Table 1: Key Crystallographic Data and Refinement Statistics (Example)

ParameterExample Value for a Pyrrole DerivativeDescription
Chemical FormulaC12 H9 N O3The molecular formula of the compound.
Formula Weight215.21 g/mol The molecular weight of the formula unit.
Crystal SystemMonoclinicOne of the seven crystal systems describing the lattice symmetry.[17]
Space GroupP2₁/cA specific description of the symmetry elements within the unit cell.
a, b, c (Å)14.1, 5.0, 14.6The lengths of the unit cell axes. (Values from 1H-Pyrrole-2-carboxylic acid for illustration[20])
α, β, γ (°)90, 99.0, 90The angles between the unit cell axes. (Values from 1H-Pyrrole-2-carboxylic acid for illustration[20])
V (ų)1024The volume of the unit cell. (Value from 1H-Pyrrole-2-carboxylic acid for illustration[20])
Z4The number of formula units in the unit cell.
T (K)100(2)The temperature at which data were collected.[14]
R1 [I > 2σ(I)]< 0.05A measure of the agreement between the observed and calculated structure factors (lower is better).
wR2 (all data)< 0.15A weighted R-factor based on all data (lower is better).
Goodness-of-Fit (GooF)~ 1.0Should be close to 1 for a good model.

Analysis of the Crystal Structure

The refined structure provides a wealth of information. For this compound, key areas of analysis include:

  • Intramolecular Geometry: Examination of bond lengths and angles can reveal electronic effects, such as conjugation between the benzoyl group and the pyrrole ring. The torsion angle between the plane of the pyrrole ring and the phenyl ring is of particular interest.

  • Intermolecular Interactions: Carboxylic acids are strong hydrogen bond donors and acceptors. It is highly probable that the molecules will form hydrogen-bonded dimers or chains in the crystal lattice.[20][21] The pyrrole N-H group can also act as a hydrogen bond donor. These interactions dictate how the molecules pack in the solid state.

Caption: Potential carboxylic acid dimer via hydrogen bonding.

References

The Synthetic Gateway to Novel Insecticides: Application Notes on the Use of 2-Benzoylpyrroles as Key Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Modern Insecticide Discovery

The relentless challenge of insecticide resistance necessitates the continuous discovery and development of novel chemical entities with unique modes of action. Within the landscape of modern agrochemicals, the pyrrole ring has emerged as a privileged scaffold, forming the core of several commercially successful insecticides.[1][2][3] Notably, 2-benzoylpyrroles serve as critical precursors to a class of insecticides that exhibit potent activity against a range of economically important pests. Their versatility allows for chemical modifications that can fine-tune their biological activity, spectrum, and metabolic stability.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of 2-benzoylpyrroles as insecticide precursors. We will delve into detailed synthetic protocols, explore the biochemical mechanisms of action of the resulting insecticides, and discuss the crucial structure-activity relationships that govern their efficacy.

I. Synthesis of 2-Benzoylpyrrole Precursors: A Tale of Two Strategies

The construction of the 2-benzoylpyrrole core can be approached through two primary synthetic strategies: the Paal-Knorr synthesis and the Friedel-Crafts acylation. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.

A. The Paal-Knorr Synthesis: Building the Pyrrole Ring

The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[4][5][6][7] This approach is particularly advantageous when substituted pyrroles are the target. For the synthesis of a 2-benzoylpyrrole precursor relevant to insecticides, a key starting material is a substituted 1,4-dicarbonyl compound.

A representative 1,4-dicarbonyl precursor for a potent insecticidal scaffold is 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione .[8][9][10][11][12] This compound can be synthesized via a Claisen condensation between 4'-chloroacetophenone and ethyl trifluoroacetate.[8]

Protocol 1: Synthesis of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Materials:

  • 4'-Chloroacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide (25% solution in methanol)

  • Methyl tert-butyl ether (MTBE)

  • 3 N Hydrochloric acid (HCl)

  • Hexane

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and recrystallization

Procedure:

  • To a solution of ethyl trifluoroacetate (1.08 g, 7.61 mmol) in 5 mL of MTBE in a round-bottom flask, add 25% sodium methoxide in methanol (1.8 mL) over 2 minutes with stirring.

  • Add a solution of 4'-chloroacetophenone (1 g, 6.46 mmol) in 2 mL of MTBE dropwise to the mixture over 5 minutes.

  • Heat the mixture to reflux and stir for 16 hours.

  • After cooling to room temperature, add 3 N HCl (3.4 mL) to quench the reaction.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a yellow-orange solid.

  • Recrystallize the crude product from hexane to obtain pure 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.[8]

With the 1,4-dicarbonyl precursor in hand, the Paal-Knorr cyclization can be performed using an ammonia source to yield the N-unsubstituted pyrrole.

Protocol 2: Paal-Knorr Synthesis of 2-(4-chlorobenzoyl)-5-(trifluoromethyl)-1H-pyrrole

Materials:

  • 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in glacial acetic acid.

  • Add ammonium acetate (1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-chlorobenzoyl)-5-(trifluoromethyl)-1H-pyrrole.

B. Friedel-Crafts Acylation: Attaching the Benzoyl Group

An alternative and widely used method for the synthesis of 2-benzoylpyrroles is the Friedel-Crafts acylation of a pre-existing pyrrole ring.[13][14][15][16][17] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate the benzoyl chloride electrophile.

Protocol 3: Friedel-Crafts Acylation of Pyrrole

Materials:

  • Pyrrole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with addition funnel and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dissolved in anhydrous DCM dropwise to the cooled suspension via an addition funnel.

  • After the addition is complete, add pyrrole (1.0 equivalent) dissolved in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-benzoylpyrrole.[14]

II. Conversion of 2-Benzoylpyrrole Precursors to Active Insecticides

The insecticidal activity of 2-benzoylpyrroles is often enhanced through N-alkylation.[18] This modification can improve the compound's lipophilicity and its interaction with the target site. A prominent example is the N-ethoxymethylation of a substituted pyrrole to produce the commercial insecticide chlorfenapyr.

Protocol 4: N-Ethoxymethylation of a 2-Aryl-pyrrole-3-carbonitrile (Chlorfenapyr Synthesis)

Materials:

  • 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

  • Chloromethyl ethyl ether

  • Potassium carbonate (or sodium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or an ester solvent

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add chloromethyl ethyl ether (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield chlorfenapyr.[19]

III. Mechanism of Action: Disrupting the Engine of Life

2-Benzoylpyrrole-derived insecticides primarily exert their toxic effects by disrupting mitochondrial function, a critical process for energy production in insects. Two key mechanisms have been identified for different classes of pyrrole-based insecticides.

A. Uncoupling of Oxidative Phosphorylation

Insecticides like chlorfenapyr are pro-insecticides, meaning they are converted to their active form within the insect's body.[20] The N-dealkylation of chlorfenapyr by insect metabolic enzymes, such as mixed-function oxidases, yields a lipophilic and weakly acidic pyrrole metabolite.[20] This active metabolite acts as an uncoupler of oxidative phosphorylation.[20]

Uncouplers disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. They act as protonophores, shuttling protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase enzyme. This dissipation of the proton motive force leads to a rapid depletion of ATP, causing cellular dysfunction and ultimately, the death of the insect.[5]

G cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATPsynthase ATP Synthase Matrix Mitochondrial Matrix ATPsynthase->Matrix ATP ATP ATPsynthase->ATP IMS Intermembrane Space Protons_IMS->ATPsynthase Flows through Pyrrole Active Pyrrole Metabolite Protons_IMS->Pyrrole Binds H+ Protons_Matrix H+ ADP ADP + Pi ADP->ATPsynthase Pyrrole->Protons_Matrix Releases H+

Caption: Mechanism of oxidative phosphorylation uncoupling by active pyrrole metabolites.

B. Inhibition of Mitochondrial Complex II

Another class of pyrrole-derived acaricides, such as cyflumetofen, targets a specific enzyme complex within the electron transport chain: Complex II (succinate dehydrogenase).[21] These compounds act as potent inhibitors of this enzyme, blocking the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the electron flow through the respiratory chain, leading to a halt in ATP production and the accumulation of reactive oxygen species (ROS), which can cause further cellular damage.

G cluster_ETC Electron Transport Chain ComplexI Complex I Ubiquinone Q ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cyt c ComplexIII->CytC e- ComplexIV Complex IV O2 O2 ComplexIV->O2 Ubiquinone->ComplexIII e- CytC->ComplexIV e- Succinate Succinate Succinate->ComplexII Inhibitor Pyrrole Inhibitor Inhibitor->ComplexII Blocks e- transfer H2O H2O O2->H2O

Caption: Inhibition of mitochondrial complex II by certain pyrrole-based acaricides.

IV. Structure-Activity Relationships (SAR): Designing Potent Insecticides

The biological activity of 2-benzoylpyrrole insecticides is highly dependent on the substitution patterns on both the pyrrole and benzoyl rings.[18][22] Understanding these structure-activity relationships is crucial for the rational design of new and more effective insecticidal compounds.

Position/SubstituentEffect on Insecticidal ActivityRationale
Pyrrole Ring
N-Alkylation (e.g., -CH₂OCH₂CH₃)Generally increases activityEnhances lipophilicity, facilitating penetration of the insect cuticle and transport to the target site. Can also prevent unwanted metabolism at the nitrogen atom.[18]
C4-Halogenation (e.g., -Br)Often enhances activityIncreases lipophilicity and can influence the electronic properties of the pyrrole ring, potentially improving binding to the target site.
C5-Trifluoromethyl (-CF₃)Crucial for high activityThe strong electron-withdrawing nature of the trifluoromethyl group is a key feature in many successful pyrrole insecticides, likely influencing the acidity of the pyrrole N-H (in the active metabolite) and its interaction with the mitochondrial membrane.
C3-Cyano (-CN)Important for activityThe cyano group is another common feature that contributes to the overall electronic profile of the molecule.
Benzoyl Ring
Para-substitution (e.g., -Cl)Generally preferredSubstitution at the para-position of the benzoyl ring often leads to higher insecticidal activity compared to other positions. A chloro substituent is a common and effective choice.
Ortho- and Meta-substitutionVariable effectsThe effect of substitution at these positions is less predictable and can depend on the specific substituent and target pest.

V. Experimental Protocols for Insecticidal Bioassays

To evaluate the efficacy of newly synthesized 2-benzoylpyrrole derivatives, standardized bioassays are essential. The leaf-dipping method is a common and effective technique for assessing the insecticidal activity against chewing insects.

Protocol 5: Leaf-Dipping Bioassay for Lepidopteran Larvae (e.g., Spodoptera littoralis)

Materials:

  • Synthesized 2-benzoylpyrrole derivatives

  • Acetone or other suitable solvent

  • Tween 80 or other surfactant

  • Distilled water

  • Host plant leaves (e.g., castor bean leaves)

  • Petri dishes or ventilated containers

  • Lepidopteran larvae (e.g., 2nd or 4th instar)

  • Micropipettes

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone.

    • From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, and 6.25 ppm) in distilled water containing a small amount of surfactant (e.g., 0.1% Tween 80) to ensure proper wetting of the leaves.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size from the host plant.

    • Dip each leaf disc into a test solution for 10-20 seconds.

    • Allow the treated leaf discs to air-dry completely.

  • Insect Exposure:

    • Place one treated leaf disc into each petri dish.

    • Introduce a known number of larvae (e.g., 10) into each petri dish.

    • Each concentration and the control should be replicated at least three times.

  • Incubation and Observation:

    • Maintain the petri dishes under controlled conditions of temperature, humidity, and photoperiod.

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for any mortality in the control group using Abbott's formula.

    • Perform probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the test population) for each compound.[23][24][25][26]

VI. Conclusion

2-Benzoylpyrroles represent a versatile and powerful class of precursors for the development of novel insecticides. Through established synthetic methodologies such as the Paal-Knorr synthesis and Friedel-Crafts acylation, a diverse range of analogues can be readily prepared. A thorough understanding of their mechanisms of action, primarily the disruption of mitochondrial energy metabolism, coupled with a data-driven approach to structure-activity relationships, provides a robust framework for the rational design of next-generation pest control agents. The protocols and insights provided herein are intended to empower researchers in their efforts to address the ongoing challenges in global food security and public health.

VII. References

  • Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins. PubMed. Available at: --INVALID-LINK--

  • 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • Insecticidal Action and Mitochondrial Uncoupling Activity of AC-303,630 and Related Halogenated Pyrroles. Semantic Scholar. Available at: --INVALID-LINK--

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: --INVALID-LINK--

  • 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. ChemBK. Available at: --INVALID-LINK--

  • 2-Benzoylpyrrole. BenchChem. Available at: --INVALID-LINK--

  • Experiment 1: Friedel-Crafts Acylation. University of Michigan. Available at: --INVALID-LINK--

  • Paal–Knorr synthesis. Grokipedia. Available at: --INVALID-LINK--

  • A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. MDPI. Available at: --INVALID-LINK--

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. Available at: --INVALID-LINK--

  • The pyrethroids permethrin and cyhalothrin are potent inhibitors of the mitochondrial complex I. PubMed. Available at: --INVALID-LINK--

  • ChemInform Abstract: Synthesis of 2-Benzoylpyrrole Derivatives via C-H Functionalization Adjacent to Nitrogen of Pyrrole. ResearchGate. Available at: --INVALID-LINK--

  • Paal–Knorr synthesis. Wikipedia. Available at: --INVALID-LINK--

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. University of Michigan. Available at: --INVALID-LINK--

  • Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). Semantic Scholar. Available at: --INVALID-LINK--

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. ScienceDirect. Available at: --INVALID-LINK--

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Synthetic processing method of 2-benzoyl pyrrole. Google Patents. Available at: --INVALID-LINK--

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Paal-Knorr Synthesis. Alfa Chemistry. Available at: --INVALID-LINK--

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC. Available at: --INVALID-LINK--

  • Pyrethroid Insecticides as the Mitochondrial Dysfunction Inducers. ResearchGate. Available at: --INVALID-LINK--

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: --INVALID-LINK--

  • PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. MDPI. Available at: --INVALID-LINK--

  • (PDF) Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). ResearchGate. Available at: --INVALID-LINK--

  • 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE. ChemicalBook. Available at: --INVALID-LINK--

  • Comparative Toxicological Effects of Insecticides and Their Mixtures on Spodoptera littoralis (Lepidoptera: Noctuidae). PMC. Available at: --INVALID-LINK--

  • 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. Chem-Impex. Available at: --INVALID-LINK--

  • Fipronil induces apoptosis through caspase-dependent mitochondrial pathways in Drosophila S2 cells. PubMed. Available at: --INVALID-LINK--

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • (PDF) Facile Synthesis of 2-Methyl-4-Aryl-1H-Pyrrole-3-carbonitriles by Cathodic Reduction of Acetonitrile. ResearchGate. Available at: --INVALID-LINK--

  • Structure-activity relationships for insecticidal carbamates. PubMed. Available at: --INVALID-LINK--

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. PubMed. Available at: --INVALID-LINK--

  • Clinical effects of chemical exposures on mitochondrial function. PMC. Available at: --INVALID-LINK--

  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed. Available at: --INVALID-LINK--

  • (PDF) INSECTICIDAL ACTIVITY MANIFESTED BY TWO NEW SYNTHETIC PYRAZOLONE COMPOUNDS ON SPODOPTERA LITTORALIS (BOISD.) (LEPIDOPTERA: NOCTUIDAE). ResearchGate. Available at: --INVALID-LINK--

  • 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Scientific & Academic Publishing. Available at: --INVALID-LINK--

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC. Available at: --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-benzoyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-benzoyl-1H-pyrrole-2-carboxylic acid (CAS 15372-84-6). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a high-purity form. This guide provides field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective first-pass purification strategy for crude this compound?

A1: For most crude solids obtained directly from synthesis, recrystallization is the preferred initial method. This technique is highly effective at removing small amounts of structurally similar impurities and baseline contaminants. However, if the crude material is oily, highly discolored, or contains significant amounts of non-acidic impurities, an acid-base extraction should be performed prior to recrystallization. This exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic contaminants.[1]

Q2: My purified product is persistently yellow or brown. What causes this discoloration and how can I remove it?

A2: Discoloration in pyrrole-containing compounds often arises from minor oxidation or the presence of highly conjugated, polymeric byproducts formed during synthesis or workup.[2] To address this:

  • Activated Charcoal (Carbon) Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Inert Atmosphere: When possible, conduct purification steps, especially those involving heat, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[3]

Q3: What are the expected physical properties of pure this compound?

A3: The pure compound is typically a solid. Key properties include:

  • Molecular Formula: C₁₂H₉NO₃[4]

  • Melting Point: Approximately 234-236 °C. A broad or depressed melting point is a key indicator of impurity.[4]

  • Appearance: Should be a white to off-white or light brown solid.[3][5]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of methods provides the most complete picture:

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of residual solvents or proton-bearing impurities.

  • HPLC/UPLC: The primary method for quantitative purity assessment. A reverse-phase method is typically suitable for this class of molecule.[6]

  • LC-MS: Confirms the molecular weight of the main peak and helps in identifying impurities.[7]

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value indicates high purity.

Purification Method Selection

Choosing the right purification strategy depends on the nature and scale of impurities. The following decision tree illustrates a logical approach to method selection.

PurificationDecisionTree start Crude this compound check_nature Assess Crude Material (Oily, Solid, Discolored?) start->check_nature acid_base Perform Acid-Base Extraction check_nature->acid_base Oily or Highly Impure/Discolored recrystallize1 Recrystallize check_nature->recrystallize1 Solid with Minor Impurities acid_base->recrystallize1 check_purity1 Check Purity (>98%?) recrystallize1->check_purity1 column_chrom Perform Column Chromatography check_purity1->column_chrom No final_product High-Purity Product check_purity1->final_product Yes check_purity2 Check Purity (>98%?) column_chrom->check_purity2 recrystallize2 Recrystallize recrystallize2->final_product check_purity2->recrystallize2 No, but >90% check_purity2->final_product Yes

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound has high solubility in the chosen cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Add a co-solvent (anti-solvent) in which the compound is less soluble (e.g., hexane to an ethyl acetate solution). 2. Concentrate the filtrate by evaporation before cooling. 3. Preheat the filtration funnel and flask. Minimize the solution volume during this step.
Product "Oils Out" During Cooling 1. The solution is supersaturated. 2. The boiling point of the solvent is too high. 3. Insoluble impurities are acting as a nucleus for amorphous precipitation.1. Re-heat the mixture to re-dissolve the oil, then add a small amount of additional solvent before cooling slowly. 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal of pure product.
Poor Separation in Acid-Base Extraction 1. Emulsion formation at the aqueous-organic interface. 2. The pH was not sufficiently high to fully deprotonate the carboxylic acid. 3. The pH was not sufficiently low to fully re-protonate the carboxylate salt.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Use a pH meter to ensure the aqueous pH is >2 units above the acid's pKa (est. 3-4) during base extraction. 3. Adjust the pH to <2 with a strong acid (e.g., 2M HCl) to ensure complete precipitation of the product.[1]
Broad or Multiple Spots on TLC / Peaks in HPLC 1. Co-eluting impurities with similar polarity. 2. Degradation of the compound on silica gel.1. For column chromatography, add a small percentage of acetic or formic acid (0.1-1%) to the mobile phase to suppress tailing of the carboxylic acid. 2. If degradation is suspected, consider using a different stationary phase like alumina or a reverse-phase C18 silica.

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol is ideal for purifying solid material that is already >85% pure.

Step-by-Step Methodology:

  • Solvent Screening: In test tubes, test the solubility of small amounts of crude material in various solvents (see table below) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the material.

  • (Optional) Charcoal Treatment: If the solution is colored, add 1-2% w/w activated charcoal and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Table 1: Potential Recrystallization Solvents

Solvent SystemPolarityComments
Ethanol / WaterPolar ProticDissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Ethyl Acetate (EtOAc) / HexaneMedium / Non-polarA common and effective system. Dissolve in hot EtOAc and add hexane as the anti-solvent.[3]
Dichloromethane (DCM) / HexaneMedium / Non-polarGood for removing non-polar impurities. Recrystallization from DCM has been reported for similar structures.[3]
Acetic AcidPolar ProticCan be effective but is difficult to remove completely.
Protocol 2: Acid-Base Extraction

This workflow is designed to separate the acidic product from neutral or basic impurities.

AcidBaseWorkflow start 1. Dissolve Crude Product in Ethyl Acetate add_base 2. Extract with Aqueous Base (e.g., 1M NaHCO₃) start->add_base separate1 3. Separate Layers add_base->separate1 org_layer Organic Layer (Contains Neutral/Basic Impurities) DISCARD separate1->org_layer Top aq_layer Aqueous Layer (Contains Sodium 4-benzoyl-1H-pyrrole-2-carboxylate) separate1->aq_layer Bottom acidify 4. Cool in Ice Bath & Acidify Aqueous Layer (e.g., with 2M HCl to pH < 2) aq_layer->acidify precipitate 5. Solid Product Precipitates acidify->precipitate filter_dry 6. Filter, Wash with Cold Water, and Dry Under Vacuum precipitate->filter_dry

References

Technical Support Center: Synthesis of 4-benzoyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-benzoyl-1H-pyrrole-2-carboxylic acid. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you optimize your synthetic protocols and improve yields.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.

Question 1: Low Yield of this compound

  • Issue: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound, typically achieved through a Friedel-Crafts acylation of a pyrrole-2-carboxylic acid derivative, can stem from several factors. Let's break down the common culprits and their solutions.

    • Inadequate Catalyst Activity: The choice and handling of the Lewis acid catalyst are critical.[1]

      • Cause: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Contamination with moisture will deactivate the catalyst, leading to incomplete reaction.

      • Solution: Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture exposure. Consider using a stronger Lewis acid if necessary, but be mindful of potential side reactions.[1]

    • Sub-optimal Reaction Temperature: Temperature control is a delicate balance in Friedel-Crafts reactions.

      • Cause: If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, if the temperature is too high, it can promote side reactions and decomposition of the starting material or product.

      • Solution: The optimal temperature can vary depending on the specific substrate and solvent. A good starting point is to run the reaction at 0°C and slowly allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific conditions.

    • Incorrect Stoichiometry: The molar ratio of reactants and catalyst is crucial.

      • Cause: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because both the starting material and the product can form complexes with the catalyst.[2] An insufficient amount of catalyst will result in an incomplete reaction.

      • Solution: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent (e.g., benzoyl chloride). In some cases, a slight excess of the catalyst may be beneficial.

    • Poor Quality of Starting Materials: The purity of your pyrrole-2-carboxylic acid derivative and benzoyl chloride is paramount.

      • Cause: Impurities in the starting materials can interfere with the reaction or lead to the formation of unwanted side products.

      • Solution: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or distillation before use.

Question 2: Formation of Multiple Products (Isomers)

  • Issue: I am observing the formation of multiple isomers in my reaction mixture, making purification difficult and reducing the yield of the desired 4-benzoyl isomer. Why is this happening and how can I improve regioselectivity?

  • Answer: The formation of multiple isomers is a common challenge in the electrophilic substitution of pyrrole rings. The pyrrole ring has two potentially reactive positions (C2/C5 and C3/C4), and controlling the regioselectivity of the acylation is key.

    • Influence of the N-Substituent: The nature of the substituent on the pyrrole nitrogen plays a significant role in directing the incoming electrophile.[1]

      • Cause: A bulky substituent on the nitrogen, such as a triisopropylsilyl (TIPS) or benzenesulfonyl group, can sterically hinder the C2 and C5 positions, favoring acylation at the C3 or C4 position.[1]

      • Solution: If you are starting with an N-unsubstituted pyrrole, consider protecting the nitrogen with a bulky group before performing the Friedel-Crafts acylation. This can significantly improve the regioselectivity towards the desired 4-isomer. The protecting group can be removed in a subsequent step.

    • Choice of Lewis Acid: The strength of the Lewis acid can also influence the isomeric ratio.[1]

      • Cause: Weaker Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), have been reported to favor the formation of the 2-acyl isomer in some cases.[1] Stronger Lewis acids like AlCl₃ tend to favor the 3-acyl (and by extension, the 4-acyl in a 2-substituted pyrrole) product.

      • Solution: Employ a strong Lewis acid like AlCl₃ to promote acylation at the desired C4 position.

    • Reaction Conditions: As with yield, temperature and reaction time can affect the product distribution.

      • Cause: At higher temperatures, the reaction may become less selective, leading to a mixture of isomers.

      • Solution: Maintain a low reaction temperature (e.g., 0°C) to enhance the kinetic control of the reaction and favor the formation of the thermodynamically more stable isomer.

Question 3: Incomplete Reaction or Stalled Reaction

  • Issue: My reaction does not seem to go to completion, even after an extended period. What could be causing this?

  • Answer: A stalled or incomplete reaction can be frustrating. Here are the most likely reasons and how to address them:

    • Deactivated Substrate: The presence of electron-withdrawing groups on the pyrrole ring can deactivate it towards electrophilic substitution.

      • Cause: The carboxylic acid group at the C2 position is electron-withdrawing, which can reduce the nucleophilicity of the pyrrole ring and slow down the Friedel-Crafts acylation.

      • Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the acylation step. The ester group is less deactivating than the carboxylic acid. The ester can then be hydrolyzed back to the carboxylic acid after the acylation is complete.

    • Catalyst Poisoning: Certain functional groups can interact with and deactivate the Lewis acid catalyst.

      • Cause: The carboxylic acid group and the pyrrole nitrogen can coordinate with the Lewis acid, effectively sequestering it and preventing it from activating the acylating agent.

      • Solution: As mentioned above, protecting the carboxylic acid group can mitigate this issue. Using a slight excess of the Lewis acid can also help to overcome some of the catalyst deactivation.

    • Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can lead to localized depletion of reactants and a stalled reaction.

      • Cause: If the catalyst or one of the reactants is not well-dispersed in the solvent, the reaction will only occur at the interface.

      • Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture as much as possible.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of a suitable pyrrole-2-carboxylic acid derivative.[2] This involves reacting the pyrrole substrate with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene.

Q2: Are there alternative synthetic strategies to consider?

A2: Yes, while Friedel-Crafts acylation is common, other methods can be explored, especially if you are facing persistent challenges with regioselectivity or substrate deactivation. Some alternatives include:

  • Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the pyrrole ring, which can then be further elaborated.[3][4]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies could potentially be adapted to form the carbon-carbon bond between the pyrrole and the benzoyl group.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually quenched with ice-water and acidified with HCl to protonate the carboxylic acid and decompose the catalyst complexes.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any remaining inorganic impurities.

  • Purification: The crude product can be purified by one or more of the following techniques:

    • Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.

III. Experimental Protocols & Data

Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation

ParameterConditionRationale
Pyrrole Substrate Ethyl 4-bromo-1H-pyrrole-2-carboxylateThe bromo-substituent can be used for further functionalization, and the ester protects the carboxylic acid.
Acylating Agent Benzoyl ChlorideStandard reagent for introducing the benzoyl group.
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)A strong Lewis acid that effectively promotes the reaction.[1]
Solvent Dichloromethane (DCM) or NitrobenzeneInert solvents that are suitable for Friedel-Crafts reactions.
Temperature 0°C to Room TemperatureHelps to control the reaction rate and minimize side products.
Reaction Time 2-12 hoursMonitored by TLC to determine completion.

Step-by-Step Protocol for Friedel-Crafts Acylation

  • To a stirred solution of the pyrrole-2-carboxylate in anhydrous dichloromethane under an inert atmosphere, add aluminum chloride portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzoyl chloride dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • If an ester was used, perform a subsequent hydrolysis step (e.g., using NaOH in methanol/water) to obtain the final carboxylic acid.

IV. Visualizing the Reaction

Diagram 1: Friedel-Crafts Acylation of a Pyrrole Derivative

Friedel_Crafts_Acylation Pyrrole Pyrrole-2-carboxylate Product 4-benzoyl-1H-pyrrole- 2-carboxylate Pyrrole->Product + Acylium Ion BenzoylChloride Benzoyl Chloride Intermediate Acylium Ion Intermediate BenzoylChloride->Intermediate + AlCl3 AlCl3 AlCl3 FinalProduct 4-benzoyl-1H-pyrrole- 2-carboxylic acid Product->FinalProduct Hydrolysis

Caption: General workflow for the Friedel-Crafts acylation to synthesize the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckCatalyst Verify Catalyst Activity (Anhydrous, Fresh) Start->CheckCatalyst CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckStoich Confirm Correct Stoichiometry Start->CheckStoich CheckPurity Assess Starting Material Purity Start->CheckPurity SolutionCatalyst Use Fresh Catalyst Under Inert Atmosphere CheckCatalyst->SolutionCatalyst SolutionTemp Run at 0°C to RT Monitor with TLC CheckTemp->SolutionTemp SolutionStoich Use ≥1 eq. of Lewis Acid CheckStoich->SolutionStoich SolutionPurity Purify Starting Materials CheckPurity->SolutionPurity

Caption: A logical guide to troubleshooting low reaction yields.

V. References

  • Friedel–Crafts reactions for biomolecular chemistry. (2024). RSC Publishing. 5

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). PMC - NIH. 1

  • This compound | 15372-84-6. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. (2025). ResearchGate. 6

  • 4-Cyano-1H-pyrrole-2-carboxylic acid synthesis. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 15372-84-6|this compound|BLD Pharm. (n.d.). 7

  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. (n.d.). ACS Publications. 8

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. 2

  • (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. (2022). MDPI. 9

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate. 10

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. 11

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). PMC - NIH. 12

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH. 13

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central. 14

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (2024). PubMed. 15

  • Synthesis of 2-, 4- and 5-benzoylpyrrole-3-acetic acids and study of their in vitro effects on active oxygen species. (n.d.). PubMed. [https://vertexaisearch.cloud.gearch.cloud.g

References

identifying and minimizing byproducts in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrole synthesis, with a specific focus on identifying and minimizing the formation of unwanted byproducts. Here, you will find in-depth troubleshooting guides, FAQs, and validated protocols to enhance the yield, purity, and reproducibility of your synthetic routes.

General Troubleshooting: Foundational Principles for Success

Before delving into synthesis-specific issues, it's crucial to address the universal parameters that govern the success of most chemical reactions. Low yields or the formation of complex product mixtures in pyrrole synthesis can often be traced back to these fundamental factors.

Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Several key factors are critical for a successful synthesis and should be meticulously controlled:

  • Purity of Starting Materials : Impurities in reagents can initiate unwanted side reactions, consuming starting materials and complicating purification. It is always advisable to use freshly purified or high-purity reagents. For instance, the purity of the 1,4-dicarbonyl compound in a Paal-Knorr synthesis is crucial to avoid side products.[1]

  • Stoichiometry of Reactants : An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or promote side reactions.[2] Precise measurement is essential.

  • Reaction Conditions : Temperature, reaction time, and solvent choice are not merely parameters but controlling elements of the reaction's outcome. These should be carefully optimized for your specific substrates.[2] For example, prolonged heating can degrade sensitive functional groups on your starting materials or the final pyrrole product.[1]

  • Presence of Moisture : Many pyrrole syntheses are sensitive to moisture. The final dehydration step to form the aromatic ring can be hindered by excess water.[3] Employing dry solvents and conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can be critical.[2]

dot

general_troubleshooting start Low Yield / Complex Mixture reagent_purity Check Reagent Purity start->reagent_purity Impurities? stoichiometry Verify Stoichiometry start->stoichiometry Incorrect Ratio? conditions Optimize Conditions (Temp, Time, Solvent) start->conditions Suboptimal? moisture Control Moisture (Dry Solvents, Inert Gas) start->moisture Moisture Sensitive? end_node Improved Yield & Purity reagent_purity->end_node stoichiometry->end_node conditions->end_node moisture->end_node

Caption: General troubleshooting workflow for pyrrole synthesis.

Synthesis-Specific Troubleshooting Guides

Different methods for synthesizing the pyrrole ring have their own unique challenges and characteristic byproducts. This section addresses the most common issues encountered in widely used named reactions.

1. Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5] It is one of the most direct routes to substituted pyrroles.

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis.[2] It arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself, a competing pathway known as the Paal-Knorr Furan Synthesis.[4][6]

Causality: The key to suppressing this byproduct is controlling the reaction's acidity. The mechanism for pyrrole formation involves the nucleophilic attack of the amine on the carbonyl carbons.[5] However, under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound is prone to protonation, enolization, and subsequent cyclization and dehydration to form a furan, often faster than the amine can react.[1][4]

Solutions:

  • pH Control: Maintain neutral or weakly acidic conditions.[4] The use of a weak acid like acetic acid can catalyze the desired reaction without promoting significant furan formation.[1][4]

  • Catalyst Choice: Avoid strong protic acids like H₂SO₄ or HCl. Lewis acids or milder catalysts are often more effective.[3]

  • Amine Reactivity: Use a sufficient excess of the amine to favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization of the dicarbonyl.

dot

paal_knorr_byproduct cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products dicarbonyl 1,4-Dicarbonyl acidic Strongly Acidic (pH < 3) dicarbonyl->acidic H+ catalyst neutral Neutral / Weakly Acidic dicarbonyl->neutral H+ catalyst amine Primary Amine / NH3 amine->neutral H+ catalyst furan Furan Byproduct acidic->furan Intramolecular Cyclization pyrrole Desired Pyrrole neutral->pyrrole Condensation

Caption: Competing pathways in the Paal-Knorr synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield, Furan is Major Product Reaction is too acidic (pH < 3).[1][4]Buffer the reaction or use a weak acid catalyst like acetic acid.[1]
Reaction is Slow or Incomplete 1. Insufficiently reactive amine (e.g., strong electron-withdrawing groups).[2][3]2. Steric hindrance in reactants.[2][3]3. Suboptimal temperature.1. Increase reaction time or temperature.2. Consider a more potent catalyst.3. For slow reactions, microwave-assisted heating can reduce times and improve yields.[1]
Formation of Other Byproducts Intramolecular aldol reaction of the dicarbonyl starting material.Lowering the reaction temperature may minimize this side reaction.[7]
2. Knorr Pyrrole Synthesis

This synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[2][8]

Q3: My Knorr synthesis is failing, and I suspect the α-amino ketone is the problem. What is the most common issue with this reagent?

A3: The primary challenge in the Knorr synthesis is the instability of the α-amino ketone starting material. These compounds are highly prone to self-condensation, forming dihydropyrazines and other oligomeric byproducts, which significantly reduces the availability of the ketone for the desired reaction.

Causality: The α-amino ketone possesses both a nucleophilic amine and an electrophilic carbonyl group in close proximity, making it susceptible to rapid bimolecular self-reaction.

Solution: In Situ Generation The most effective strategy is to generate the α-amino ketone in situ (within the reaction mixture), so it can be immediately trapped by the active methylene compound before it has a chance to self-condense.[8] A standard and reliable method is the reduction of an α-oximino ketone.

Validated Protocol: In Situ Knorr Synthesis

This protocol describes the original Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole").[8]

  • Preparation of the Oxime: Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid. While cooling the mixture in an ice bath, slowly add a saturated aqueous solution of sodium nitrite (1 equivalent). This converts one equivalent of the β-ketoester into ethyl 2-oximinoacetoacetate.

  • Reaction Setup: In a separate flask, dissolve the remaining ethyl acetoacetate (1 equivalent) in glacial acetic acid.

  • In Situ Reduction and Condensation: To the flask from Step 2, gradually and simultaneously add the oxime solution from Step 1 and zinc dust. The zinc reduces the oxime to the α-amino ketone in situ.[2] The newly formed amine immediately reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.

  • Control: The reaction is exothermic. Maintain control by adjusting the addition rate and using external cooling if necessary.

  • Work-up: After the reaction is complete, proceed with standard aqueous work-up and purification by recrystallization or column chromatography.

3. Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][9]

Q4: I am getting a significant furan byproduct in my Hantzsch synthesis. What is this side reaction and how can I suppress it?

A4: The furan byproduct arises from a competing reaction known as the Feist-Bénary furan synthesis .[2] This reaction pathway involves the base-catalyzed condensation of the β-ketoester and the α-haloketone, but it does not involve the amine component.

Causality: The enolate of the β-ketoester can act as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead directly to a furan derivative. If the amine concentration is too low or its nucleophilicity is poor, this pathway can dominate.

Solutions:

  • Amine Concentration: Use a sufficient concentration or a slight excess of ammonia or the primary amine to ensure the initial formation of the enamine from the β-ketoester is favored, directing the reaction towards the Hantzsch pathway.[2][10]

  • Slow Addition: Add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine (from the β-ketoester and amine). This ensures the haloketone is more likely to be intercepted by the enamine rather than reacting with the β-ketoester's enolate.[10]

  • Solvent Choice: Protic solvents can favor the desired C-alkylation pathway that leads to the pyrrole.[10]

4. Clauson-Kaas Pyrrole Synthesis

This method synthesizes N-substituted pyrroles from a primary amine and 2,5-dimethoxytetrahydrofuran (or a related furan derivative) under acidic conditions.[11][12]

Q5: My Clauson-Kaas reaction gives a low yield, and I suspect my starting materials or product are decomposing. Why does this happen?

A5: The classic Clauson-Kaas reaction often requires heating in strong acids like acetic acid.[13] These harsh conditions can cause decomposition, especially when working with acid-sensitive substrates (like amino acid esters) or delicate pyrrole products.[14][15]

Causality: The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to an intermediate dialdehyde, which then undergoes a Paal-Knorr type condensation with the amine. The pyrrole ring, once formed, can be sensitive to strong acids and high temperatures, leading to polymerization or degradation.

Solutions:

  • Milder Conditions: Modern protocols have been developed to avoid these issues. One effective method involves a two-step, one-pot procedure under milder conditions.[14] First, gently hydrolyze the 2,5-dimethoxytetrahydrofuran in water to form the more reactive 2,5-dihydroxytetrahydrofuran. Then, add the primary amine in an acetate buffer at room temperature to complete the condensation.[14]

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times (from hours to minutes), minimizing the exposure of sensitive compounds to harsh conditions and often improving yields.[13]

  • Catalyst Choice: Instead of stoichiometric acid, catalytic amounts of Lewis acids (e.g., FeCl₃, CeCl₃·7H₂O) or other promoters in greener solvents like water have been shown to be effective and less destructive.[11][14][16]

Strategies for Byproduct Purification

Even with an optimized reaction, minor byproducts may still form. Effective purification is the final step to obtaining your target compound with high purity.

Q6: How can I effectively purify my crude pyrrole product from common byproducts and unreacted starting materials?

A6: The choice of purification method depends on the physical properties of the pyrrole and the impurities.

  • Distillation: For volatile pyrroles, vacuum distillation is a highly effective method. A pre-distillation can remove low-boiling impurities, followed by a more careful fractional distillation.[17] Treating the crude mixture with an acid or an activated carboxylic acid derivative can convert basic impurities (like pyrrolidines) into non-volatile salts, allowing the pure pyrrole to be distilled off.[17][18]

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities. Using a hexane/ethyl acetate solvent system on a silica gel column is common for many pyrrole derivatives.[1][19]

  • Acid/Base Washing: A liquid-liquid extraction can remove acidic or basic impurities. Washing the crude product (dissolved in an organic solvent) with a dilute acid solution can remove basic impurities, while washing with a dilute base solution can remove acidic impurities.[17]

  • Recrystallization: If your pyrrole product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.

  • Purification via Potassium Salt: For N-unsubstituted pyrroles, treatment with potassium hydroxide (KOH) forms the solid potassium pyrrole salt, which precipitates.[20][21] This salt can be filtered, washed to remove non-acidic organic impurities, and then hydrolyzed with water to regenerate the pure pyrrole, which can be separated and distilled.[21]

Frequently Asked Questions (FAQs)

Q7: Can spectroscopic methods help me identify the byproducts in my reaction? A7: Absolutely. ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. For example, the formation of a furan byproduct in a Paal-Knorr synthesis can be confirmed by characteristic shifts for furan protons and carbons, which differ significantly from those of the target pyrrole. Imines, which can be intermediates or byproducts, show distinct C=N signals in ¹³C NMR and -CH=N- proton signals in ¹H NMR.[22][23] Mass spectrometry (GC-MS or LC-MS) is also invaluable for identifying the molecular weights of components in a mixture, providing strong clues to their identities.

Q8: Are there "greener" or more sustainable approaches to minimizing byproducts? A8: Yes, significant research is focused on developing more environmentally friendly pyrrole syntheses. Key strategies include:

  • Using Water as a Solvent: Many modern protocols, including variations of the Paal-Knorr and Clauson-Kaas syntheses, have been adapted to run in water, reducing the need for volatile organic solvents.[2][11]

  • Mechanochemistry: Performing reactions like the Hantzsch or Van Leusen synthesis in a ball mill can reduce or eliminate the need for solvents, lower energy consumption, and sometimes improve yields.[16][24]

  • Catalysis: Using recyclable, non-toxic catalysts (e.g., iron or copper salts, heterogeneous catalysts) instead of stoichiometric and hazardous reagents is a core principle of green chemistry being applied to pyrrole synthesis.[11][16][25]

References

Technical Support Center: Solubility Enhancement of Pyrrole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-2-carboxylic acid derivatives. The unique chemical architecture of these compounds, while promising for therapeutic applications, frequently presents significant challenges in achieving adequate aqueous solubility for preclinical and clinical development.[1][2] This guide is designed to provide you with both foundational knowledge and advanced troubleshooting strategies to overcome these hurdles effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the solubility of pyrrole-2-carboxylic acid and its derivatives.

Q1: What are the intrinsic solubility properties of pyrrole-2-carboxylic acid?

A1: Pyrrole-2-carboxylic acid itself is a white to light yellow solid.[3][4] It is described as slightly soluble in water and soluble in common organic solvents like ethanol and methanol.[4] Its solubility is dictated by the balance between the polar, ionizable carboxylic acid group and the relatively non-polar, aromatic pyrrole ring.

Q2: Why are my pyrrole-2-carboxylic acid derivatives often poorly soluble in aqueous media?

A2: The poor solubility typically arises from the physicochemical properties of the pyrrole scaffold and any appended functional groups. The core structure, an aromatic heterocycle, is hydrophobic. While the carboxylic acid group provides a handle for ionization and aqueous solubility, its influence can be easily overcome by larger, non-polar (lipophilic) substituents added to the pyrrole ring during drug design. These substituents increase the molecule's overall hydrophobicity, leading to low aqueous solubility.

Q3: What are the primary strategies for enhancing the solubility of these compounds?

A3: A variety of techniques can be employed, broadly categorized as chemical and physical modifications.[5] The most common and effective methods include:

  • pH Adjustment & Salt Formation: Leveraging the acidic nature of the carboxylic acid group.[6][7]

  • Co-solvency: Using water-miscible organic solvents to increase the solvent's capacity to dissolve the compound.[8][9]

  • Solid Dispersions: Dispersing the drug molecule within a hydrophilic polymer matrix to create an amorphous system.[10][11]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic part of the drug within a cyclodextrin molecule.[12][13][14]

Q4: How do I choose the right solubility enhancement technique for my specific derivative?

A4: The choice is multifactorial and depends on the compound's properties, the intended application (e.g., in vitro assay vs. in vivo formulation), and the desired concentration. A logical approach is to start with the simplest methods. First, assess the pH-solubility profile. If a simple pH adjustment is sufficient and compatible with your experimental system, it is the preferred method. If not, co-solvents are often the next step for early-stage assays. For later-stage development or when high concentrations are needed, more advanced techniques like solid dispersions or cyclodextrin complexation become necessary.

Q5: What are the standard methods for accurately measuring the solubility of my compound?

A5: Two primary types of solubility are measured: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility. The gold-standard method is the shake-flask method , where an excess of the solid compound is agitated in a specific medium until equilibrium is reached.[15] The supernatant is then filtered or centrifuged, and the concentration is determined, typically by HPLC-UV.[16]

  • Kinetic Solubility: This measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous medium. It is often measured in high-throughput screening using methods like nephelometry (which measures turbidity) or automated imaging techniques.[16][17][18]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My compound precipitates out of my aqueous buffer during a biological assay.
  • Probable Cause(s):

    • pH-Related Precipitation: The pH of your buffer is likely at or below the pKa of your compound's carboxylic acid group. At this pH, the compound exists predominantly in its neutral, less soluble form. Organic compounds are often weak acids or bases, and their dissociation is highly dependent on the solution's pH.[19]

    • Exceeding Thermodynamic Solubility: The final concentration of your compound in the assay exceeds its equilibrium solubility in that specific buffer system, even if the pH is optimal.

    • "Salting Out": High concentrations of salts or other components in your buffer system can decrease the solubility of your organic compound.

  • Recommended Solutions:

    • Optimize Buffer pH: The Henderson-Hasselbalch equation dictates the ionization state of your compound. To keep the carboxylic acid in its ionized (deprotonated) and more soluble form, the buffer pH should be at least 1-2 units above the compound's pKa. If the pKa is unknown, perform a simple pH-solubility screen by attempting to dissolve the compound in a series of buffers (e.g., pH 5.0, 6.0, 7.4, 8.0).

    • Introduce a Co-solvent: If pH adjustment alone is insufficient or incompatible with your assay, introduce a low percentage of a water-miscible organic solvent (co-solvent). Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[9][20] For cell-based assays, ensure the final concentration of the co-solvent (e.g., DMSO, ethanol) is below its toxic limit (typically <0.5% v/v).

    • Reduce Final Concentration: If possible, lower the final concentration of the compound in the assay to be within its measured solubility limit in the assay buffer.

Problem 2: My solid dispersion formulation is not improving dissolution rates as expected.
  • Probable Cause(s):

    • Recrystallization: The compound, which should be in a high-energy amorphous state within the polymer, has recrystallized back to its stable, low-solubility crystalline form.

    • Suboptimal Polymer Choice: The selected hydrophilic carrier (e.g., PVP, HPMC) may not have favorable interactions with your drug molecule to prevent recrystallization or may not dissolve quickly enough.

    • Incorrect Drug:Polymer Ratio: The amount of polymer may be insufficient to properly disperse the drug molecules, leading to the formation of drug-rich domains that can crystallize.

  • Recommended Solutions:

    • Confirm Amorphous State: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize your solid dispersion. A successful amorphous dispersion will show a "halo" pattern in PXRD (no sharp peaks) and a single glass transition temperature (Tg) in DSC.

    • Screen Different Polymers: Prepare solid dispersions with a variety of carriers. Common choices include Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Polyethylene Glycols (PEGs).[10] The choice depends on the desired dissolution rate and stability.

    • Optimize Drug Loading: Create dispersions with varying drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5). Higher polymer content generally leads to better stability and dissolution, but at the cost of higher total dosage form mass.

    • Refine Preparation Method: Ensure complete removal of the solvent during the solvent evaporation process, as residual solvent can act as a plasticizer and promote recrystallization.[21]

Problem 3: Cyclodextrin complexation is yielding only a marginal increase in solubility.
  • Probable Cause(s):

    • Poor Geometric Fit: The hydrophobic portion of your pyrrole derivative may be too large or too small for the internal cavity of the selected cyclodextrin. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that encapsulates the "guest" drug molecule.[12][14]

    • Inefficient Complexation: The method used to prepare the inclusion complex (e.g., co-evaporation, kneading) may not have been efficient in forcing the drug into the cyclodextrin cavity.

    • Incorrect Stoichiometry: The molar ratio of drug to cyclodextrin may not be optimal for complex formation.

  • Recommended Solutions:

    • Screen Different Cyclodextrins: The most common natural cyclodextrins are α-, β-, and γ-cyclodextrin, each with a different cavity size. Chemically modified derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly improved aqueous solubility of the complex itself and are often more effective.[22] Test your compound with at least two different types (e.g., HP-β-CD and a γ-CD derivative).

    • Optimize Preparation Method: The kneading method is a simple and effective starting point.[13] For more robust complexation, consider lyophilization (freeze-drying) from an aqueous solution containing both the drug and cyclodextrin.

    • Conduct a Phase Solubility Study: To determine the optimal stoichiometry and binding constant, perform a phase solubility study as described by Higuchi and Connors. This involves measuring the drug's solubility in aqueous solutions with increasing concentrations of the cyclodextrin.

Problem 4: Attempted salt formation resulted in an unstable or oily product.
  • Probable Cause(s):

    • Insufficient pKa Difference: For a stable salt to form, a general rule of thumb is that the difference between the pKa of the acid (your compound) and the pKa of the conjugate acid of the base you are using (your counter-ion) should be greater than 3 (ΔpKa > 3). If the difference is smaller, the result is more likely to be a co-crystal or an unstable salt that can disproportionate.

    • Poor Counter-ion Choice: The selected counter-ion (e.g., an organic amine) may form a salt with a low melting point or one that is highly hygroscopic.

    • Solvent Effects: The solvent used for the salt formation reaction can influence the final solid form.

  • Recommended Solutions:

    • Select Appropriate Counter-ions: For a weak acid like a pyrrole-2-carboxylic acid derivative, strong bases are used to form salts. The most common and generally stable salts are formed with inorganic cations like sodium (Na+) and potassium (K+).[23] These are typically formed by reacting the acid with sodium hydroxide or potassium hydroxide.

    • Control Stoichiometry and pH: Carefully control the addition of the base to achieve a 1:1 molar ratio. Monitor the pH of the solution during the reaction.

    • Characterize the Product: After isolation, confirm salt formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to observe the shift of the carbonyl peak to a carboxylate salt peak. Use PXRD to confirm the new crystalline form.

Part 3: Data Presentation & Experimental Protocols
Data Tables for Formulation Development

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventPolarityCommon UseTypical Concentration Range (in vivo)Notes
Polyethylene Glycol 400 (PEG 400)HighOral & Parenteral10 - 60%Excellent solubilizer for many compounds; low toxicity.[9][20]
Propylene Glycol (PG)HighOral & Parenteral10 - 50%Similar to PEG 400, can cause irritation at high concentrations.
EthanolHighOral5 - 20%Good solubilizer, but potential for precipitation upon dilution.
Dimethyl Sulfoxide (DMSO)HighIn vitro / Topical< 1% (systemic)Excellent solubilizer, but toxicity limits its use for in vivo studies.

Table 2: Common Polymers for Solid Dispersions

PolymerAcronymKey FeaturePreparation Methods
Polyvinylpyrrolidone (e.g., K30)PVPRapidly dissolving, good for immediate-release.Solvent Evaporation, Melt Extrusion[10][21]
Hydroxypropyl MethylcelluloseHPMCCan be used for both immediate and sustained release.Solvent Evaporation, Spray Drying[21]
Polyethylene Glycol (e.g., 6000)PEGLow melting point, suitable for melt methods.Fusion, Melt Extrusion[5][11]
Diagrams of Workflows and Mechanisms

G cluster_start Start: Poorly Soluble Derivative cluster_screening Initial Screening cluster_decision Decision Point cluster_advanced Advanced Formulation start Compound with Solubility < 10 µg/mL ph_screen pH-Solubility Profile (pH 4 to 9) start->ph_screen cosolvent_screen Co-solvent Screen (PEG 400, PG, EtOH) start->cosolvent_screen decision Is solubility sufficient for intended use? ph_screen->decision pH > pKa+2? cosolvent_screen->decision Low % co-solvent? solid_dispersion Solid Dispersion (PVP, HPMC) decision->solid_dispersion No cyclodextrin Cyclodextrin Complexation (HP-β-CD) decision->cyclodextrin No salt_form Salt Formation (Na+, K+) decision->salt_form No end_goal Optimized Formulation for Preclinical Studies decision->end_goal Yes solid_dispersion->end_goal cyclodextrin->end_goal salt_form->end_goal

// Descriptions desc1 [label="Hydrophobic drug molecule has\nlow affinity for water.", shape=plaintext, align=left]; desc2 [label="CD has a hydrophobic interior\nand hydrophilic exterior.", shape=plaintext, align=left]; desc3 [label="Hydrophobic part of drug is encapsulated,\npresenting a hydrophilic exterior to water.", shape=plaintext, align=left];

drug -> desc1 [style=invis]; cd -> desc2 [style=invis]; complex -> desc3 [style=invis]; } DOT Caption: Mechanism of solubility enhancement by cyclodextrin.

Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Measurement [15]

  • Preparation: Add an excess amount of the solid pyrrole-2-carboxylic acid derivative (e.g., 2-5 mg, ensuring solid is visible) to a known volume of the test medium (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, like PTFE or PVDF, that has low drug binding) into a clean vial. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a previously established calibration curve. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[16]

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation [21]

  • Dissolution: Weigh the drug and the chosen polymer (e.g., PVP K30) in the desired ratio (e.g., 1:3 w/w). Dissolve both components in a suitable common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture) to obtain a clear solution.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Continue evaporation until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.

  • Processing: Scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization: Store the powder in a desiccator. Before use, confirm the amorphous nature of the dispersion using PXRD and/or DSC.

References

Technical Support Center: Degradation and Stability Studies of 4-Benzoyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals engaged in the stability testing and degradation pathway analysis of 4-benzoyl-1H-pyrrole-2-carboxylic acid. Our objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and interpret your experimental findings effectively.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability profile of this compound.

Q1: What are the primary chemical liabilities of the this compound structure?

A1: The molecule possesses several functional groups susceptible to degradation under stress conditions. The primary points of instability are:

  • The Pyrrole Ring: Pyrrole rings, while aromatic, can be susceptible to oxidation and certain electrophilic attacks. The electron-withdrawing nature of the benzoyl and carboxylic acid groups can influence its reactivity. Unprotected pyrroles are known to be less stable than their N-protected counterparts.[1]

  • The Carboxylic Acid Group: This group is prone to decarboxylation, especially under acidic conditions or elevated temperatures.[2][3] Studies on pyrrole-2-carboxylic acid itself show that decarboxylation can be catalyzed by acid, proceeding through the addition of water to the carboxyl group.[2][3]

  • The Benzoyl Ketone: The carbonyl group can be a site for reduction, though this is less common in standard degradation studies. More importantly, the benzoyl group's presence creates a conjugated system that can absorb UV light, making the molecule potentially photosensitive. Aromatic ketones are known photosensitizers.

Q2: What are the standard guidelines I should follow for these stability studies?

A2: All stability testing for regulatory submission must be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The key documents are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This provides the framework for formal and stress testing.[4][5][6][7]

  • ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products. This specifies the light sources and exposure levels required for photostability assessment.[8]

Q3: What is the purpose of a forced degradation (stress testing) study?

A3: Forced degradation studies are essential for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products that could form under storage or administration, revealing the intrinsic stability of the molecule.[9][10]

  • Method Development: They are crucial for developing and validating a "stability-indicating" analytical method—a method that can resolve the parent drug from all its significant degradation products.[9][10][11]

  • Formulation & Packaging Development: Understanding how the molecule degrades helps in selecting appropriate excipients, manufacturing processes, and protective packaging.[9]

Q4: What are the typical storage conditions for this compound as a solid substance?

A4: Based on its chemical structure, standard recommended storage for the solid material would be in a well-sealed container, protected from light, at controlled room temperature or refrigerated (2-8°C) to minimize thermal degradation. The specific conditions should be confirmed by long-term stability studies as per ICH Q1A.[5][7]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your stability studies.

Problem Potential Cause(s) Recommended Solution(s)
No significant degradation observed under stress conditions (e.g., <5%). 1. Stress conditions are too mild (concentration, temperature, or duration).2. The molecule is intrinsically highly stable under the tested conditions.3. Incorrect sample preparation or analytical method not sensitive to small changes.1. Increase Stress Intensity: Incrementally increase the stressor concentration (e.g., from 0.1N to 1N HCl), temperature (in 10°C increments), or exposure time.[5]2. Confirm Method Sensitivity: Verify the limit of quantitation (LOQ) of your analytical method to ensure it can detect small decreases in the parent peak.3. Extend Duration: For highly stable compounds, longer exposure times may be necessary to achieve the target degradation of 5-20%.[10]
Complete or near-complete degradation of the parent compound. 1. Stress conditions are too harsh.1. Reduce Stress Intensity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Analyze samples at earlier time points.2. Step-wise Approach: Start with very mild conditions and gradually increase the intensity to find the optimal level for generating a suitable degradation profile.
Appearance of unexpected or unidentifiable peaks in the chromatogram. 1. Degradation of a placebo or excipient in the formulation.2. Interaction between the drug substance and an excipient.3. Contamination from glassware, solvents, or handling.1. Run Controls: Always analyze a "blank" (diluent only) and a "placebo" (formulation without the active ingredient) under the same stress conditions.2. Use HPLC-MS: Couple your HPLC to a mass spectrometer to obtain mass-to-charge (m/z) data for the unknown peaks, which is critical for structural elucidation.3. Verify Inertness: Ensure all containers and materials are chemically inert. For example, use amber glassware for photostability studies.[8]
Poor mass balance (<90% recovery of total drug-related substances). 1. Formation of degradation products that are not detected by the analytical method (e.g., lack a UV chromophore).2. Formation of volatile degradation products.3. Precipitation of the drug or a degradant out of solution.4. Adsorption of the compound onto the container surface.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds.2. Headspace GC-MS: If volatile products are suspected (e.g., from decarboxylation), analyze the sample headspace using Gas Chromatography-Mass Spectrometry.3. Visual Inspection & Solubility: Check samples for precipitation. Ensure the chosen diluent maintains the solubility of the parent compound and its degradants throughout the experiment.4. Mass Balance Calculation: Diligently calculate mass balance by summing the peak area of the parent compound and all related degradation products and comparing it to an unstressed control.

Detailed Experimental Protocols

These protocols are based on ICH guidelines and serve as a robust starting point for your investigations.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound and establish a stability-indicating analytical method.

Starting Material: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

General Procedure: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL diluent) protected from light at 2-8°C. The goal is to achieve 5-20% degradation.[10]

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis Add 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours. If no degradation, increase to 1N HCl. After incubation, cool and neutralize with an equivalent amount of NaOH.[12]Simulates acidic environments. Primarily targets hydrolysis of amide-like bonds or promotes decarboxylation of the carboxylic acid.[2]
Base Hydrolysis Add 1 mL of 0.1N NaOH. Keep at room temperature for 8 hours. If no degradation, incubate at 60°C. After incubation, cool and neutralize with an equivalent amount of HCl.[12]Simulates alkaline environments. Can induce hydrolysis. Pyrrole structures can be particularly unstable in strong alkaline media.[13][14]
Oxidation Add 1 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.Tests susceptibility to oxidative stress. The pyrrole ring is a potential target for oxidation.
Thermal Degradation Store the solid powder in an oven at 60°C for 48 hours. Also, store the stock solution at 60°C for 48 hours.Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.[5][15]
Photostability Expose the solid powder and the stock solution in a chemically inert, transparent container (e.g., quartz) to a light source conforming to ICH Q1B Option II. The exposure should be NLT 1.2 million lux hours and 200 watt hours/m².[8] A dark control wrapped in aluminum foil must be run in parallel.Assesses degradation due to light energy. The conjugated system of the molecule suggests potential photosensitivity.[13][14][16]
Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop a method capable of separating the parent peak from all process impurities and degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a Photo-Diode Array (PDA) detector to scan from 200-400 nm. Select an optimal wavelength for quantification (e.g., the λmax of the parent compound) and monitor peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Causality: A gradient elution is chosen because the degradation products are likely to have a wide range of polarities. The acidic mobile phase helps to ensure good peak shape for the carboxylic acid. A C18 column is a standard choice for reverse-phase chromatography of moderately polar small molecules.

Data Interpretation & Visualization

Overall Stability Testing Workflow

The following diagram outlines the logical flow of a comprehensive stability study, from initial planning to final evaluation.

Stability_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Formal Stability Study cluster_4 Phase 5: Evaluation Plan Define Study Objectives (per ICH Q1A) Prep Prepare Batches & Placebo Plan->Prep Method_Dev Develop Initial Analytical Method Prep->Method_Dev Stress Execute Stress Tests (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Stress Analyze_Stress Analyze Stressed Samples (HPLC-PDA/MS) Stress->Analyze_Stress Validate Validate Stability-Indicating Method (Specificity) Analyze_Stress->Validate Identify Identify & Characterize Degradation Products Validate->Identify Formal Initiate Long-Term & Accelerated Stability Study Identify->Formal Test Test at Timepoints (0, 3, 6, 9, 12... months) Formal->Test Evaluate Evaluate Data & Trends Test->Evaluate Report Establish Re-test Period/ Shelf Life & Write Report Evaluate->Report

Caption: Workflow for ICH-compliant stability studies.

Troubleshooting Unexpected Chromatographic Peaks

When an unknown peak appears, a systematic approach is necessary for identification.

Troubleshooting_Peaks rect_node rect_node start Unexpected Peak Observed in HPLC q1 Is the peak present in the blank/placebo? start->q1 a1_yes Source is not the drug substance. Investigate diluent, excipients, or system. q1->a1_yes Yes a1_no Peak is related to the drug substance. q1->a1_no No q2 Is peak purity of the parent peak > 0.999? a1_no->q2 a2_no Parent peak is co-eluting. Optimize chromatography (gradient, pH, column). q2->a2_no No a2_yes Parent peak is pure. Unknown is a discrete entity. q2->a2_yes Yes q3 Analyze with HPLC-MS. Obtain m/z. a2_yes->q3 a3 Propose structure based on mass shift from parent. (e.g., -44 Da = Decarboxylation, +16 Da = Oxidation) q3->a3

Caption: Decision tree for investigating unknown HPLC peaks.

Potential Degradation Products

Based on the chemical structure, the following table summarizes likely degradation products.

Degradation PathwayPotential ProductExpected Mass ChangeNotes
Decarboxylation 4-Benzoyl-1H-pyrrole-44 Da (loss of CO₂)Commonly observed for carboxylic acids under thermal or acidic stress.[2][15]
Oxidation This compound N-oxide or hydroxylated derivatives+16 Da (addition of Oxygen)The pyrrole ring or benzoyl ring could be hydroxylated.
Hydrolysis Benzoic acid and 4-amino-1H-pyrrole-2-carboxylic acidCleavage at the C-C bond between the pyrrole and carbonyl group.This is less likely than decarboxylation but possible under harsh hydrolytic conditions.
Photodegradation Dimeric products or ring-opened speciesVariesAromatic ketones can initiate complex radical reactions upon light exposure.[13][14]

References

strategies to improve regioselectivity in pyrrole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselectivity

Welcome, researchers and innovators. This guide is structured as a direct-response support center to address the nuanced challenges of controlling regioselectivity in pyrrole functionalization. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the fundamental principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate rationally. Pyrrole's electron-rich nature makes it a privileged scaffold in pharmaceuticals and materials science, but this same reactivity presents a significant challenge: directing substituents to the desired position.[1][2] This guide provides field-proven insights and validated protocols to navigate this complex landscape.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: The C2 vs. C3 Selectivity Problem

Question: "I'm attempting an electrophilic substitution (e.g., nitration, acylation) on N-H or N-alkyl pyrrole, and I'm almost exclusively getting the C2-substituted product. Why is this happening, and how can I achieve C3 functionalization?"

Answer:

This outcome is dictated by the intrinsic electronic properties of the pyrrole ring. Electrophilic attack is kinetically favored at the C2 (α) position because the resulting cationic intermediate (the Wheland intermediate) is stabilized by three resonance structures, effectively delocalizing the positive charge across the ring and onto the nitrogen atom.[3] In contrast, attack at the C3 (β) position yields a less stable intermediate with only two resonance structures, representing a higher energy pathway.[4][5]

Core Principle: Resonance Stabilization

The greater number of resonance contributors for the C2-attack intermediate means the activation energy for this pathway is significantly lower, leading to its prevalence as the major product.

G cluster_c2 Attack at C2 (α-position) cluster_c3 Attack at C3 (β-position) c2_start Pyrrole + E+ c2_intermediate C2 Intermediate (More Stable) c2_start->c2_intermediate Lower Ea c3_start Pyrrole + E+ c2_product C2-Substituted Pyrrole (Major Product) c2_intermediate->c2_product c2_res1 Resonance Structure 1 c2_intermediate->c2_res1 delocalization c2_res2 Resonance Structure 2 c2_intermediate->c2_res2 delocalization c2_res3 Resonance Structure 3 c2_intermediate->c2_res3 delocalization c3_intermediate C3 Intermediate (Less Stable) c3_start->c3_intermediate Higher Ea c3_product C3-Substituted Pyrrole (Minor Product) c3_intermediate->c3_product c3_resA Resonance Structure A c3_intermediate->c3_resA delocalization c3_resB Resonance Structure B c3_intermediate->c3_resB delocalization

Caption: Kinetic preference for C2 vs. C3 electrophilic attack.

Troubleshooting & Strategies for C3 Functionalization:

Overcoming the intrinsic C2 preference requires a strategic approach. Direct C3 electrophilic substitution on an unsubstituted pyrrole is rarely feasible. Instead, consider these validated methods:

  • Steric Hindrance via N-Protection: Introduce a bulky protecting group on the pyrrole nitrogen. The classic example is the triisopropylsilyl (TIPS) group. Its large steric footprint physically blocks access to the C2 and C5 positions, forcing incoming reagents to attack the less hindered C3 or C4 positions.[6]

  • Block and Displace: If the C2 and C5 positions are already substituted, electrophilic attack will naturally be directed to the C3 or C4 positions.

  • Metal-Catalyzed C-H Functionalization: Modern organometallic chemistry offers powerful solutions. Certain transition metal catalysts, particularly rhodium-based systems, can override the intrinsic reactivity to achieve direct, highly selective C3 arylation.[6] This is discussed further in FAQ 4.

  • Halogenation/Cross-Coupling: A robust, multi-step method involves the regioselective installation of a halogen (typically bromine) at the C3 position, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Stille) to form the desired C-C bond.[7][8]

FAQ 2: Leveraging N-Protecting Groups for Regiocontrol

Question: "I'm aware that N-protecting groups are important, but I'm unsure which one to choose. How do electron-withdrawing vs. sterically bulky groups influence the reaction outcome, and what's a reliable protocol for protection?"

Answer:

The choice of N-substituent is one of the most critical decisions in pyrrole chemistry, as it modulates both the ring's reactivity and the regioselectivity of functionalization.[9][10]

The Causality Behind the Choice:

  • Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), benzenesulfonyl (Bs), or N-alkoxycarbonyls (Boc, Fmoc) significantly decrease the electron density of the pyrrole ring.[9][10][11] This "tames" the pyrrole, making it less prone to polymerization and oxidation under acidic or electrophilic conditions.[8] While they deactivate the ring, they are essential for many transformations, including metal-catalyzed C-H functionalizations and certain acylations where they can even switch the regioselectivity compared to other protecting groups.[10]

  • Sterically Bulky Groups: Groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) primarily function through steric hindrance. As detailed in FAQ 1, their size effectively shields the C2/C5 positions, making the C3/C4 positions the primary sites for reaction. This is a purely physical method of directing regioselectivity.[6]

Data Summary: Impact of N-Substituent on Regioselectivity of Bromination

N-SubstituentReagent/ConditionsC2:C3 RatioCommentsReference
N-HNBS, THF, 0 °C>99:1 (polybromination likely)Highly reactive, difficult to control.[8]
N-SO2PhNBS, THF>95:5 (favoring C2)Deactivated ring, cleaner reaction, still C2 selective.[9]
N-TIPSNBS, CH2Cl2<5:95 (favoring C3)Steric bulk effectively directs bromination to C3.[6]

Validated Protocol: N-Protection of Pyrrole with TIPS-Cl

This protocol details the introduction of a sterically demanding TIPS group, a key step for subsequent C3-selective functionalizations.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous tetrahydrofuran (THF, 0.5 M).

  • Deprotonation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Pyrrole Addition: Slowly add pyrrole (1.0 eq) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Silylation: Add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (stain with p-anisaldehyde or KMnO4). The reaction is typically complete within 2-4 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude N-TIPS-pyrrole can be purified by column chromatography on silica gel or by vacuum distillation.

FAQ 3: Achieving Site-Selectivity with Directing Groups

Question: "I need to functionalize a very specific C-H bond, for example, the C4 position of a 2-substituted pyrrole, or the ortho-position of a phenyl ring attached to the pyrrole nitrogen. How can I achieve this level of precision?"

Answer:

This level of control requires a directing group (DG) strategy, a cornerstone of modern C-H functionalization.[12] A directing group is a functional group that is part of the substrate and contains a Lewis basic atom (e.g., N, O) that can coordinate to a transition metal catalyst. This coordination event forms a stable metallacyclic intermediate, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective cleavage and functionalization.[13][14]

G sub Substrate (Pyrrole-DG) complex Coordination Complex sub->complex cat [M]Ln Catalyst cat->complex met Metallacyclic Intermediate complex->met C-H Activation prod_complex Product-Catalyst Complex met->prod_complex Functionalization prod Functionalized Product prod_complex->prod catalyst_out [M]Ln prod_complex->catalyst_out Catalyst Regeneration reagent Coupling Partner reagent->met

Caption: Generalized workflow for directing group-assisted C-H functionalization.

Troubleshooting & Strategy Selection:

  • Problem: Poor reactivity or no reaction.

    • Cause & Solution: The chosen directing group may not coordinate strongly enough to the metal center, or the resulting metallacycle might be strained. Screen different directing groups (e.g., picolinamide, pyrimidine) and metal catalysts (Pd(II), Rh(III), Ru(II)). The compatibility between the DG and the metal is crucial.[12]

  • Problem: Functionalization occurs at the wrong site.

    • Cause & Solution: The intrinsic reactivity of the substrate is overriding the directing group effect. This can happen if a C-H bond is particularly acidic or accessible. Increase the coordinating ability of the DG or switch to a metal that forms a stronger bond with the DG.

  • Problem: The directing group is difficult to remove.

    • Cause & Solution: This is a critical consideration. Choose a "traceless" or easily cleavable directing group from the outset. For example, an aldehyde can direct a reaction and then be decarbonylated, and amide groups can often be hydrolyzed under acidic or basic conditions.[12]

Example Application:

To functionalize the C4-position of a 2-arylpyrrole, one could install a picolinamide directing group on the pyrrole nitrogen. This group would direct a palladium catalyst to the C5-H bond. If the C5 position is blocked, the next most favorable cyclometalation would likely involve the C4-H bond, although this is a more challenging transformation requiring careful optimization. More commonly, a directing group on a substituent at C3 would be used to direct functionalization to C4.

FAQ 4: Optimizing Metal-Catalyzed C-H Functionalization

Question: "My rhodium-catalyzed C3-arylation of N-TIPS pyrrole is giving me a low yield and a mixture of β (C3) and α (C2) isomers. What experimental variables should I focus on to improve the yield and selectivity?"

Answer:

Achieving high regioselectivity in metal-catalyzed C-H functionalization is a multiparametric problem. The final outcome is a delicate balance between the catalyst, ligands, additives, and substrate electronics/sterics.[1][6] For the β-arylation of pyrroles, rhodium and iridium catalysts have shown particular promise.[6]

Key Parameters to Investigate:

  • Metal Precursor: While different metals can work, specific precursors of the same metal can show varied activity. For β-arylation, [RhCl(CO){P[OCH(CF3)2]3}2] has been identified as a highly effective catalyst, favoring electrophilic-type C-H activation at the more electron-rich β-position of N-TIPS pyrrole.[6]

  • Ligands: The ligand is paramount. It modulates the steric and electronic environment of the metal center. Strongly π-accepting ligands, like the phosphite P[OCH(CF3)2]3, can make the rhodium center more electrophilic, enhancing its reactivity towards the electron-rich pyrrole C-H bonds.[6]

  • N-Protecting Group: As established, a bulky group like TIPS is essential to disfavor C2-activation. If selectivity is poor, ensure the protecting group is sufficiently large. For example, N-phenyl substitution often leads to poor β/α selectivity compared to N-TIPS.[6]

  • Oxidant/Additive: Many C-H activation cycles require an oxidant to regenerate the active catalyst. Silver salts like Ag2CO3 or AgOAc are commonly used, often serving as both an oxidant and a halide scavenger. The choice and stoichiometry of the silver salt can be critical.

  • Solvent and Temperature: Solvents can influence catalyst solubility and stability. Dichloromethane (DCM) or dichloroethane (DCE) are often effective. Temperature affects the reaction kinetics; a temperature screen (e.g., 60 °C to 100 °C) can identify the optimal balance between reaction rate and catalyst stability/selectivity.

Troubleshooting Workflow: Improving β-Selectivity

Caption: A systematic workflow for troubleshooting low regioselectivity.

References

Technical Support Center: Enhancing the Metabolic Stability of Pyrrole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the metabolic stability of pyrrole-containing drug candidates. Pyrrole and its fused derivatives are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2][3][4] However, the electron-rich nature of the pyrrole ring often presents significant challenges in drug metabolism, leading to rapid clearance and potential bioactivation issues.[5] This resource is designed to help you navigate these challenges by providing both theoretical understanding and practical, field-proven protocols.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter and provides a step-by-step approach to diagnose and resolve them.

Issue 1: High Intrinsic Clearance (Clint) Observed in Human Liver Microsome (HLM) Assays

You've just received data for your lead pyrrole-based compound, and the intrinsic clearance is unacceptably high, suggesting a short in vivo half-life.

Potential Cause: The pyrrole ring or its substituents are likely a "metabolic soft spot," a site highly susceptible to enzymatic modification.[6] The primary culprits are often Cytochrome P450 (CYP) enzymes, which readily oxidize electron-rich aromatic systems.[5][7][8]

Troubleshooting Workflow:

  • Confirm the Finding: Repeat the HLM assay to ensure the result is not an artifact. Include a well-characterized, rapidly metabolized control compound.

  • Identify the Metabolite(s): The next critical step is to determine where the molecule is being modified. This is known as metabolic soft spot identification.[6][9]

    • Protocol: Metabolite Identification using LC-MS/MS

      • Incubation: Incubate your compound (typically 1-10 µM) with human liver microsomes (0.5-1.0 mg/mL protein) and the necessary cofactor, NADPH (1 mM), at 37°C. Include a control incubation without NADPH to distinguish enzymatic from non-enzymatic degradation.

      • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

      • Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

      • LC-MS/MS Analysis: Use a high-resolution mass spectrometer to analyze the samples. Look for masses corresponding to expected metabolic transformations, such as:

        • Oxidation (+16 Da): This is a very common modification for pyrroles, often occurring on the carbons adjacent to the nitrogen.[7]

        • N-dealkylation: If your pyrrole has an N-alkyl substituent, look for the corresponding mass loss.[7][10]

        • Ring Opening: In some cases, oxidative metabolism can lead to the opening of the pyrrole ring.[7][11][12][13]

      • Data Analysis: Compare the chromatograms of the NADPH-fortified samples with the control. The new peaks that appear are potential metabolites. Use tandem MS (MS/MS) to fragment the parent compound and the potential metabolites to elucidate the site of modification.

  • Formulate a Hypothesis: Based on the metabolite identification, pinpoint the "soft spot." Is it the pyrrole ring itself, or a substituent?

Visualizing the Problem: Common Metabolic Fates of the Pyrrole Ring The following diagram illustrates the primary oxidative pathways leading to the instability of pyrrole-containing compounds.

cluster_oxidation Primary Oxidative Pathways Pyrrole Pyrrole-Containing Drug Candidate CYP450 CYP450 Enzymes Pyrrole->CYP450 Oxidation N_Dealkylation N-Dealkylated Metabolite Pyrrole->N_Dealkylation N-Dealkylation (if applicable) Epoxide Reactive Epoxide Intermediate CYP450->Epoxide α-Carbon Oxidation Pyrrolidinone Pyrrolidinone Metabolite (+16 Da) Epoxide->Pyrrolidinone Rearrangement RingOpening Ring-Opened Metabolites Epoxide->RingOpening Hydrolysis/ Further Oxidation GSH_Adduct GSH Adduct (Bioactivation) Epoxide->GSH_Adduct Nucleophilic Attack by Glutathione Start Lead Pyrrole Compound HLM_Assay In Vitro Metabolic Stability Assay (HLM) Start->HLM_Assay Decision1 Metabolically Stable? HLM_Assay->Decision1 MetID Metabolite ID & GSH Trapping Decision1->MetID No End Proceed with Optimized Candidate Decision1->End Yes SoftSpot Identify Metabolic 'Soft Spot' MetID->SoftSpot Redesign Rational Drug Redesign: - Block Soft Spot - Add EWGs - Deuteration SoftSpot->Redesign Synthesize Synthesize New Analogs Redesign->Synthesize Synthesize->HLM_Assay Re-evaluate

References

Technical Support Center: Troubleshooting Low Bioactivity in Newly Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of early-stage drug discovery. As a Senior Application Scientist, I understand that encountering low or no bioactivity in a promising new compound can be a significant roadblock. This guide is structured to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for diagnosing and resolving these issues. We will move beyond simple checklists to explore the causality behind experimental observations and empower you with robust, self-validating protocols.

Section 1: Is Your Compound the Problem? (Compound-Specific Issues)

The first principle of troubleshooting is to verify the integrity of your primary variable: the compound itself. Issues with identity, purity, stability, and solubility are often the root cause of disappointing assay results.

FAQ 1: My compound shows low or no activity. How do I first confirm its identity and purity?

The Underlying Logic (Causality):

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor deviations from the intended chemical structure can lead to a complete loss of interaction with the biological target. Similarly, impurities, even at low levels, can interfere with assays or introduce their own biological effects, masking the true activity of your compound.

Verification Protocol: A Two-Pronged Approach

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the gold standards for this purpose.

    • HRMS will confirm the elemental composition and exact mass of your compound.

    • NMR (¹H and ¹³C) will elucidate the chemical structure, confirming the connectivity and spatial arrangement of atoms. The observed spectra should be consistent with the predicted spectra for your target molecule.

  • Purity Assessment: The purity of your compound should be assessed using a quantitative method.

    • High-Performance Liquid Chromatography (HPLC) is the most common method. For robust assessment, it is recommended to use a method with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside a UV detector. A purity level of >95% is generally considered the minimum for compounds entering biological screening.

Data Summary Table: Minimum Acceptance Criteria for Compounds

ParameterMethodMinimum Acceptance Criteria
IdentityHRMSMeasured mass within 5 ppm of calculated mass
Structure¹H and ¹³C NMRSpectra consistent with proposed structure
PurityHPLC (UV/CAD or ELSD)≥ 95%
FAQ 2: Could my compound be unstable under the assay conditions? How can I test for this?

Compounds can degrade over time, especially when exposed to assay components like buffers, media, light, or elevated temperatures. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in artificially low bioactivity.

The Underlying Logic (Causality):

The chemical stability of a compound is not absolute; it is dependent on its environment. The conditions of your biological assay (e.g., pH, presence of enzymes in serum, temperature) can catalyze the degradation of your compound into inactive byproducts. If a compound degrades significantly over the course of an experiment, the concentration of the active molecule is not constant, making it impossible to accurately determine its potency (e.g., IC₅₀ or EC₅₀).

Experimental Workflow: Assessing Compound Stability

This protocol uses HPLC to quantify the amount of your compound remaining over time under assay-mimicking conditions.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to the final assay concentration in the complete assay buffer or cell culture medium (including serum, if applicable).

  • Time Points: Aliquot the mixture into separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours). Incubate these vials under the exact conditions of your biological assay (e.g., 37°C, 5% CO₂).

  • Sample Quenching: At each time point, stop the degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract your compound.

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by HPLC to quantify the peak area of your compound.

  • Quantification: Compare the peak area at each time point to the peak area at time 0. A compound is generally considered stable if >80% remains at the end of the experimental period.

Troubleshooting Workflow: Compound Stability

A Start: Low Bioactivity Observed B Incubate Compound in Assay Buffer/Media at T=0 A->B C Incubate Compound in Assay Buffer/Media at T=final B->C D Quantify Compound Concentration via HPLC C->D E Compare [Compound] at T=final vs T=0 D->E F >80% Compound Remaining? E->F G YES: Compound is Stable. Proceed to Solubility Assessment. F->G Yes H NO: Compound is Unstable. F->H No I Modify Assay (e.g., shorter incubation) or Resynthesize Compound (Improve Stability) H->I

Caption: Workflow for assessing compound stability under assay conditions.

FAQ 3: Is poor solubility masking the true activity of my compound? How can I assess and improve this?

A compound must be in solution to interact with its biological target. If a compound precipitates out of the assay medium, its effective concentration will be much lower than the nominal concentration, leading to an underestimation of its potency. This is one of the most common reasons for low bioactivity.

The Underlying Logic (Causality):

The concentration of a compound that is available to interact with a biological target is limited by its solubility in the aqueous environment of the assay. Any compound that is not in solution (i.e., has precipitated) is biologically inactive. Therefore, the measured bioactivity will plateau at the compound's solubility limit, regardless of how much total compound is added to the assay.

Assessing Solubility: Kinetic vs. Thermodynamic

  • Kinetic Solubility: This measures the solubility of a compound when it is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking how compounds are typically handled in high-throughput screening. Nephelometry is a common method for this.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).

For most screening purposes, kinetic solubility is the more relevant measure.

Step-by-Step Protocol: Nephelometric Kinetic Solubility Assay

  • Compound Preparation: Prepare a serial dilution of your compound in DMSO in a 96-well plate.

  • Aqueous Dilution: Add aqueous assay buffer to each well, causing the compound to precipitate if its solubility is exceeded.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Strategies to Improve Solubility:

  • Formulation: The use of co-solvents or excipients can sometimes improve solubility. However, these must be tested for their own effects on the assay.

  • Chemical Modification: If poor solubility is a persistent issue, medicinal chemistry efforts may be required to modify the compound's structure to improve its physicochemical properties. This could involve adding ionizable groups or reducing the molecule's lipophilicity.

Section 2: Is Your Assay the Problem? (Assay-Related Issues)

If you have confirmed that your compound is pure, stable, and soluble, the next step is to scrutinize the assay itself. An improperly configured or validated assay can fail to detect true biological activity.

FAQ 4: How can I be sure my assay is sensitive and robust enough to detect activity?

An assay's ability to reliably detect a compound's effect is determined by its statistical robustness. The Z'-factor (Z-prime) is a statistical parameter that is widely used to quantify the quality of an assay.

The Underlying Logic (Causality):

The Z'-factor provides a measure of the separation between the distributions of the positive and negative controls in an assay. A high Z'-factor indicates that the assay has a large dynamic range and low data variability, making it capable of reliably distinguishing a true "hit" from background noise.

Calculating the Z'-Factor:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of your positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Assay Performance Criteria:

Z'-FactorAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and can reliably identify hits.
0 to 0.5MarginalThe assay may be acceptable but is sensitive to error.
< 0UnacceptableThe assay is not suitable for screening.

Protocol for Assay Validation:

  • Run a Control Plate: Prepare a plate with multiple replicates of your positive and negative controls (e.g., 24 replicates of each).

  • Calculate Z'-Factor: Use the formula above to calculate the Z'-factor for your assay.

  • Troubleshoot if Necessary: If the Z'-factor is below 0.5, you will need to optimize the assay. This could involve adjusting reagent concentrations, incubation times, or the choice of controls.

FAQ 5: Could my compound be interfering with the assay technology itself?

Some compounds can directly interfere with the detection method of an assay, leading to false-positive or false-negative results. For example, fluorescent compounds can interfere with fluorescence-based readouts, and compounds that absorb light at the same wavelength as a detection reagent can interfere with absorbance-based assays.

The Underlying Logic (Causality):

Assay technologies rely on specific physical principles (e.g., fluorescence, luminescence, absorbance) to generate a signal. If your test compound has properties that disrupt these principles, it can artificially alter the assay signal, independent of any true biological activity. This is a common problem in high-throughput screening.

Experimental Workflow: Counter-Screen for Assay Interference

A Start: Low Bioactivity in Primary Assay B Run Assay in a 'Biochemically Null' Condition A->B C Example: Cell-free assay without the target enzyme B->C D Add Compound and All Assay Reagents C->D E Measure Signal D->E F Does Compound Alter the Signal in the Absence of the Biological Target? E->F G YES: Assay Interference is Occurring. F->G Yes H NO: No direct assay interference. The low activity is likely due to other factors. F->H No I Select an Orthogonal Assay with a Different Detection Method G->I

Caption: Workflow to detect compound interference with assay technology.

Strategies to Mitigate Interference:

  • Orthogonal Assays: The best way to confirm a hit is to test it in a secondary, "orthogonal" assay that has a different mechanism of action or detection method.

  • Time-Resolved Fluorescence (TRF): If you are dealing with a fluorescent compound, using a TRF-based assay can help to reduce interference, as the long-lived fluorescence of the TRF probes can be distinguished from the short-lived fluorescence of most interfering compounds.

Section 3: Is the Biological System the Problem? (Target- and Cell-Related Issues)

If both the compound and the assay have been validated, the final area of investigation is the biological system itself. Issues with compound permeability, cellular efflux, or target expression can all prevent a compound from exerting its effect.

FAQ 6: How do I confirm that my compound is reaching its intended biological target in a cellular context?

For a compound to be active in a cell-based assay, it must first cross the cell membrane to reach its intracellular target. Poor membrane permeability is a common reason for a discrepancy between activity in a biochemical assay and a cell-based assay.

The Underlying Logic (Causality):

The cell membrane is a lipid bilayer that acts as a barrier to the passive diffusion of many molecules. The ability of a compound to cross this barrier is governed by its physicochemical properties, such as its lipophilicity, size, and charge. If a compound cannot efficiently enter the cell, it will not be able to engage its intracellular target, resulting in low or no apparent activity.

Assessing Cell Permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It provides a high-throughput measure of passive permeability.

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier. It can assess both passive permeability and active transport.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly measure the engagement of a compound with its target inside intact cells. The principle is that the binding of a compound to its target protein stabilizes the protein against heat-induced denaturation. By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.

FAQ 7: Could cellular efflux pumps be removing my compound?

Many cells express transmembrane transporter proteins, such as P-glycoprotein (P-gp), that can actively pump foreign compounds out of the cell. This can prevent a compound from reaching a high enough intracellular concentration to be effective.

The Underlying Logic (Causality):

Efflux pumps are part of the cell's natural defense mechanism against xenobiotics. If your compound is a substrate for one of these pumps, it will be actively removed from the cytoplasm, reducing its effective concentration at the target site. This can result in a significant rightward shift in the dose-response curve (i.e., a higher IC₅₀).

Investigating the Role of Efflux Pumps:

A common way to test for efflux is to run your cell-based assay in the presence and absence of a known inhibitor of common efflux pumps, such as verapamil or cyclosporin A.

Step-by-Step Protocol:

  • Set up your standard cell-based assay.

  • Prepare a parallel set of experiments where the cells are pre-incubated with an efflux pump inhibitor (e.g., 10 µM verapamil) for 30-60 minutes before adding your test compound.

  • Generate dose-response curves for your compound in the presence and absence of the inhibitor.

  • Analyze the results: If the potency of your compound increases significantly (i.e., the IC₅₀ decreases) in the presence of the efflux pump inhibitor, it is likely that your compound is a substrate for an efflux pump.

Decision Tree: Troubleshooting Cellular Assays

A Start: Compound is Active in Biochemical Assay but not in Cellular Assay B Assess Cell Permeability (e.g., PAMPA, CETSA) A->B C Is the Compound Permeable? B->C D YES: Permeability is not the issue. C->D Yes E NO: Low permeability is the likely cause. Consider chemical modification to improve permeability. C->E No F Test for Efflux Pump Activity (e.g., co-incubation with Verapamil) D->F G Does Efflux Inhibition Increase Potency? F->G H YES: Compound is an efflux pump substrate. Consider chemical modification. G->H Yes I NO: Efflux is not the primary issue. Investigate other possibilities (e.g., target expression, metabolic instability). G->I No

Caption: Decision tree for diagnosing issues in cell-based assays.

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 4-benzoyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, particularly those with potential pharmaceutical applications, unambiguous structural confirmation is a critical, non-negotiable step. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-benzoyl-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, my aim is to provide not just protocols, but the underlying rationale to empower researchers in making informed analytical choices.

The core of structural confirmation lies in the convergence of data from multiple, independent analytical techniques. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms the foundational triad for robust characterization. In specific cases, particularly for absolute stereochemical assignment or when other methods are inconclusive, X-ray crystallography provides the definitive answer.

Primary Spectroscopic Techniques: The First Line of Evidence

The initial and most information-rich analyses for a newly synthesized organic molecule typically come from NMR and IR spectroscopy, complemented by mass spectrometry to determine the molecular weight.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular framework. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative numbers (integration).

  • Expected Chemical Shifts (δ) in ppm:

    • Pyrrole Protons: The protons on the pyrrole ring are sensitive to the electronic effects of the substituents.[1] The benzoyl group at the 4-position and the carboxylic acid at the 2-position, both being electron-withdrawing, will deshield the pyrrole protons, shifting them downfield. We would expect to see signals for H-3 and H-5.

    • Benzoyl Protons: The five protons of the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The ortho-protons are expected to be the most downfield due to the proximity of the carbonyl group.

    • N-H Proton: The proton on the pyrrole nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

    • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will also be a broad singlet, typically at a very downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

  • Expected Chemical Shifts (δ) in ppm:

    • Carbonyl Carbons: The carbonyl carbons of the benzoyl and carboxylic acid groups are highly deshielded and will appear significantly downfield, typically in the range of 160-190 ppm.[3][4]

    • Pyrrole Carbons: The carbons of the pyrrole ring will resonate in the aromatic region. The carbons attached to the electron-withdrawing groups (C-2 and C-4) will be shifted further downfield compared to the other pyrrole carbons.

    • Benzoyl Carbons: The carbons of the phenyl ring will also appear in the aromatic region.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (N-H and O-H). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are typically sufficient for initial characterization. For more detailed analysis, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H Spectrum dissolve->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) acquire_13C->acquire_2D process Process Raw Data acquire_2D->process analyze_shifts Analyze Chemical Shifts & Coupling Constants process->analyze_shifts assign Assign Signals to Molecular Structure analyze_shifts->assign

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

  • Expected Vibrational Frequencies (cm⁻¹):

    • N-H Stretch: A peak in the region of 3200-3500 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.[5]

    • O-H Stretch: A broad peak in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond.

    • C=O Stretches: Two distinct carbonyl stretching bands are expected. The benzoyl ketone C=O stretch will typically appear around 1630-1680 cm⁻¹. The carboxylic acid C=O stretch will appear at a higher frequency, typically around 1700-1725 cm⁻¹.[7]

    • C-N and C-C Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹) and can be complex.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is often simpler as it requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups expected in this compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation prep_method Prepare KBr Pellet or use ATR acquire_ir Record IR Spectrum (4000-400 cm⁻¹) prep_method->acquire_ir identify_bands Identify Characteristic Absorption Bands acquire_ir->identify_bands correlate_groups Correlate Bands to Functional Groups identify_bands->correlate_groups

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2][8] It provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural information.

  • Expected Results:

    • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₉NO₃), which is approximately 215.21 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

    • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways could include the loss of the carboxylic acid group (-COOH), the benzoyl group (-COC₆H₅), or cleavage of the pyrrole ring. The observation of fragments corresponding to these losses would provide strong evidence for the proposed structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation dissolve_ms Dissolve Sample in Suitable Solvent introduce_sample Introduce Sample (e.g., ESI, APCI) dissolve_ms->introduce_sample acquire_ms Acquire Mass Spectrum introduce_sample->acquire_ms identify_ion Identify Molecular Ion Peak acquire_ms->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag

Comparative Analysis with Alternative Techniques

While the triad of NMR, IR, and MS provides a comprehensive picture, other techniques can offer complementary or definitive information.

Technique Information Provided Advantages Limitations When to Use
¹H & ¹³C NMR Detailed connectivity and chemical environment of H and C atoms.High resolving power, non-destructive.[2]Requires soluble sample, can be complex for large molecules.Essential for all new compound characterization.
IR Spectroscopy Presence of specific functional groups.Fast, simple, non-destructive.[5]Provides limited structural information, complex fingerprint region.Quick confirmation of functional groups.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with HRMS.[2]Destructive, fragmentation can be complex to interpret.Essential for confirming molecular weight.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Unambiguous structural determination.[9]Requires a suitable single crystal, which can be difficult to grow.When absolute stereochemistry is needed or other methods are inconclusive.[10]
UV-Vis Spectroscopy Information about conjugated systems.Simple, quantitative.Provides limited structural information.To confirm the presence and extent of conjugation.

When all other methods fail to provide a definitive structure, or when the absolute configuration of a chiral center needs to be determined, single-crystal X-ray diffraction is the ultimate arbiter.[11] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact placement of every atom in the molecule. For this compound, an X-ray crystal structure would definitively confirm the connectivity of the benzoyl and carboxylic acid groups to the pyrrole ring and provide detailed information on bond lengths and angles.

Conclusion: A Multi-faceted Approach to Certainty

The structural confirmation of a synthesized molecule like this compound is not a linear process but rather a convergence of evidence from multiple analytical techniques. The foundational data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, when in agreement, provide a high degree of confidence in the proposed structure. Each technique offers a unique and complementary piece of the structural puzzle. For absolute proof, especially in the context of drug development and patent applications, X-ray crystallography serves as the definitive method. By understanding the strengths and limitations of each technique, researchers can design an analytical strategy that is both efficient and scientifically rigorous, ensuring the integrity of their synthetic work.

References

A Senior Application Scientist's Guide to MmpL3 Inhibitors: A Comparative Analysis of Pyrrole-Based Scaffolds and Other Leading Chemotypes

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide provides a comparative overview of prominent inhibitor classes targeting the essential Mycobacterium tuberculosis (Mtb) transporter, MmpL3. While the initial topic of interest was the specific compound 4-benzoyl-1H-pyrrole-2-carboxylic acid, a comprehensive literature review found limited specific data for this molecule. Therefore, this guide will focus on the broader, well-documented class of Pyrrole-based MmpL3 inhibitors , including diarylpyrroles and pyrrole-2-carboxamides, and compare them against other leading MmpL3-targeting chemotypes. This approach provides a robust, data-supported comparison for researchers in the field of tuberculosis drug development.

Introduction: MmpL3, a Vulnerable Hub in Mycobacterial Cell Wall Biogenesis

The cell envelope of Mycobacterium tuberculosis is a formidable fortress, rich in unique lipids that are critical for its survival and virulence. Central to the construction of this wall is the transport of mycolic acids, the hallmark lipids of mycobacteria. Mycolic acids are synthesized in the cytoplasm and esterified to trehalose, forming trehalose monomycolate (TMM). This key precursor must then be translocated across the inner membrane to the periplasmic space for subsequent incorporation into the cell wall.[1][2] This essential transport step is mediated by the Mycobacterial membrane protein Large 3 (MmpL3) .[2][3]

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and functions as a proton-motive force (PMF) dependent flippase.[4][5][6] Its essentiality for mycobacterial viability, coupled with its accessibility on the inner membrane, makes it one of the most promising and "druggable" targets for novel anti-tuberculosis agents.[2] Genetic or chemical inhibition of MmpL3 leads to the intracellular accumulation of TMM, a halt in the synthesis of mature cell wall components like trehalose dimycolate (TDM), and ultimately, bacterial death.[3][7] The high frequency with which MmpL3 has been identified as the target of diverse chemical scaffolds in whole-cell screening campaigns underscores its vulnerability.[2][8]

This guide provides a detailed comparison of several major classes of MmpL3 inhibitors, with a focus on providing researchers with the mechanistic insights and experimental data needed to navigate this promising area of drug discovery.

The MmpL3-Mediated TMM Transport Pathway

To understand how inhibitors function, we must first visualize the process they disrupt. The MmpL3 transporter acts as a crucial gatekeeper, moving TMM from the cytoplasm to the periplasm. This process is energized by the proton motive force (PMF), specifically by coupling TMM export to proton import.

MmpL3_Transport cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_cyto TMM MmpL3 MmpL3 Transporter Transmembrane Domain Periplasmic Domain TMM_cyto->MmpL3:f1 1. Binding H_cyto H+ TMM_peri TMM MmpL3:f1->TMM_peri 3. TMM Translocation (Flipping) Ag85 Antigen 85 Complex TMM_peri->Ag85 4. Mycolyl-transfer H_peri H+ H_peri->MmpL3:f1 2. Proton Import TDM TDM & Cell Wall Mycolation Ag85->TDM

Caption: MmpL3-mediated transport of trehalose monomycolate (TMM).

Comparative Analysis of MmpL3 Inhibitor Classes

A remarkable diversity of chemical scaffolds has been shown to inhibit MmpL3. This section compares four of the most prominent classes: Pyrrole derivatives, Adamantyl Ureas, Indoleamides, and the Ethylenediamine SQ109.

Pyrrole-Based Inhibitors

This class includes the well-studied 1,5-diarylpyrrole BM212 and the more recently developed pyrrole-2-carboxamides .[9] While specific data on this compound is limited, the extensive research on these related analogs provides a strong foundation for understanding the potential of the pyrrole scaffold.

  • Mechanism of Action: Pyrrole derivatives are generally understood to be direct inhibitors of MmpL3.[10][11] Resistance mutations to compounds like BM212 consistently map to the mmpL3 gene.[9][11] Some members of this class, including BM212, have been reported to also have a secondary effect of dissipating the PMF at higher concentrations, which can contribute to their bactericidal activity.[12][13] However, studies on newer pyrrole-2-carboxamides suggest that direct MmpL3 inhibition is the primary mechanism, leading to TMM accumulation without necessarily collapsing the PMF.[14]

  • Structure-Activity Relationship (SAR): For diarylpyrroles like BM212, the two aryl groups and a basic side chain are key features.[9] In the pyrrole-2-carboxamide series, structure-guided design has shown that attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhances anti-TB activity.[14] The hydrogens on the pyrrole-2-carboxamide moiety are also considered essential for potency.[14]

  • Performance Data: Many pyrrole derivatives exhibit potent activity against both drug-sensitive and multidrug-resistant (MDR) Mtb strains.[6][14] For example, BM212 shows MICs in the range of 0.7-1.5 µg/mL against various Mtb strains.[6] Optimized pyrrole-2-carboxamides have achieved outstanding potency, with MIC values often below 0.016 µg/mL, coupled with low cytotoxicity.[14]

Adamantyl Ureas (e.g., AU1235)

Discovered through a high-throughput screen, the adamantyl ureas represent a distinct and potent class of MmpL3 inhibitors.

  • Mechanism of Action: AU1235 and related compounds are direct inhibitors of MmpL3's transport function.[12][15] They do not typically dissipate the PMF, suggesting a more targeted mechanism of action compared to some other MmpL3 inhibitors.[12][13] Their inhibition leads to the characteristic phenotype of TMM accumulation and TDM depletion.

  • SAR: The urea scaffold features two bulky hydrophobic groups. In AU1235, these are a 2-adamantyl group and a 2,3,4-trifluorophenyl group.[2] The bulky, lipophilic nature of these substituents is critical for potent activity, a common theme among many MmpL3 inhibitor classes.[16]

  • Performance Data: Adamantyl ureas like AU1235 are highly potent, with MICs against Mtb often in the sub-micromolar range.[12] They show synergistic interactions with other anti-TB drugs, including rifampicin and bedaquiline, which is a highly desirable trait for combination therapy.[15]

Indoleamides (e.g., NITD-304, NITD-349)

The indoleamides (or indolcarboxamides) are a preclinical candidate class with excellent bactericidal activity and favorable pharmacological properties.

  • Mechanism of Action: Genetic and lipid profiling studies have confirmed that indoleamides target MmpL3, blocking TMM transport. Structural studies have revealed that these inhibitors bind deep within the central transmembrane channel of MmpL3, directly interfering with the proton relay pathway essential for the transporter's function. Like the adamantyl ureas, they are considered direct inhibitors without significant off-target effects on the PMF.[12][16]

  • SAR: The indole-2-carboxamide core is the defining feature. Potency is heavily influenced by substituents on the indole ring and the amide nitrogen. For instance, NITD-304 and the more potent NITD-349 (a 4,6-difluoro derivative) highlight the importance of fluorination for improving activity.[16] A bulky, lipophilic group attached to the amide nitrogen is also crucial.

  • Performance Data: NITD-304 and NITD-349 are exceptionally potent against both drug-sensitive and MDR-Mtb isolates, with MIC values often in the low nanomolar range (e.g., MIC50 of 0.015 and 0.023 µM, respectively). They exhibit excellent oral bioavailability and have demonstrated efficacy in both acute and chronic mouse models of TB infection with a promising safety margin.

Ethylenediamines (SQ109)

SQ109 is the most clinically advanced MmpL3 inhibitor, having progressed to Phase 2b-3 clinical trials. It is a structural analog of the first-line drug ethambutol but possesses a distinct mechanism of action.

  • Mechanism of Action: The mechanism of SQ109 is considered pleiotropic. Its primary and most well-characterized target is MmpL3, and it causes the hallmark accumulation of TMM.[3] However, unlike the indoleamides and adamantyl ureas, SQ109 has also been shown to act as a proton uncoupler, dissipating both the pH gradient (ΔpH) and the membrane potential (Δψ) that constitute the PMF.[12][14] This broader mechanism may contribute to its activity but also raises questions about specificity.

  • SAR: SQ109's structure features a central ethylenediamine group, a bulky 2-adamantyl group, and a geranyl side chain. All three components are important for its potent activity.[2]

  • Performance Data: SQ109 is bactericidal and shows activity against MDR-Mtb. It demonstrates synergy with drugs like isoniazid, rifampicin, and bedaquiline in mouse models. While its direct binding to MmpL3 has been confirmed, its PMF-dissipating effects mean that its activity is not solely dependent on this interaction, complicating direct comparisons with more specific inhibitors.[12][14]

Quantitative Performance Comparison

The following table summarizes key experimental data for representative compounds from each inhibitor class. This allows for an objective, side-by-side comparison of their performance profiles.

Inhibitor Class Representative Compound MIC vs. Mtb H37Rv (µM) Cytotoxicity (IC50, Vero/HepG2 cells, µM) Key Mechanistic Feature(s) Reference(s)
Pyrrole-Based BM212~5.0>12.5 (U937 cells)Direct MmpL3 inhibition; PMF dissipation at high conc.[6][12]
Pyrrole-2-carboxamide (cpd 32)<0.025 (<0.016 µg/mL)>140 (>64 µg/mL)Direct MmpL3 inhibition[14]
Adamantyl Urea AU1235~0.48>100Direct MmpL3 inhibition[12][15]
Indoleamide NITD-304~0.02>50Direct MmpL3 inhibition; Binds proton relay pathway[12]
NITD-349~0.05>50Direct MmpL3 inhibition; Binds proton relay pathway[12]
Ethylenediamine SQ109~2.36>50Direct MmpL3 inhibition; PMF dissipation[12]

Note: MIC and cytotoxicity values can vary based on experimental conditions (e.g., media, cell line). The data presented are representative values from the cited literature for comparative purposes.

Experimental Protocols for Inhibitor Characterization

Validating and characterizing novel MmpL3 inhibitors requires a standardized set of experiments. The following protocols outline two fundamental assays.

Workflow for MmpL3 Inhibitor Evaluation

A logical progression of experiments is crucial for efficiently identifying and validating MmpL3 inhibitors from a primary screen.

Inhibitor_Workflow cluster_workflow MmpL3 Inhibitor Characterization Workflow A Primary Screen (Whole-cell Mtb growth inhibition) B MIC Determination (Dose-response) A->B Confirm Potency C Target Validation 1: Lipid Profile Analysis ([14C]-Acetate Labeling) B->C Assess MmpL3 Phenotype D Target Validation 2: Resistant Mutant Generation & Whole Genome Sequencing B->D Identify Target Gene E Mechanism Analysis: PMF Dissipation Assay C->E Check for Off-Target Effects D->E F Preclinical Evaluation (PK, Toxicity, In Vivo Efficacy) E->F Lead Candidate

Caption: A typical experimental workflow for identifying and characterizing MmpL3 inhibitors.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the Microplate Alamar Blue Assay (MABA) to determine the MIC of a compound against Mtb.

  • Preparation: Prepare a 2X stock solution of the test compound in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase). Serially dilute this solution 2-fold across a 96-well microplate (100 µL per well).

  • Inoculum: Grow Mtb H37Rv to mid-log phase. Dilute the culture to a final concentration of ~5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well of the microplate containing the compound dilutions. Include a drug-free control (positive growth) and a sterile broth control (negative growth).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours.

  • Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Protocol: TMM Accumulation Assay via [¹⁴C]-Acetate Labeling

This biochemical assay provides direct evidence of MmpL3 inhibition.

  • Culture Preparation: Grow Mtb H37Rv in 7H9/ADC/Tween 80 medium to an OD600 of ~0.5.

  • Inhibitor Treatment: Aliquot the culture into separate tubes. Add the test inhibitor at various concentrations (e.g., 1x, 5x, 10x MIC) and a DMSO vehicle control. Incubate for 3-6 hours at 37°C.

  • Radiolabeling: Add [1,2-¹⁴C]-acetic acid (e.g., 1 µCi/mL) to each culture tube and incubate for an additional 6-24 hours.

  • Lipid Extraction: Harvest the cells by centrifugation. Extract the total lipids using a multiphase solvent system (e.g., chloroform:methanol:water).

  • TLC Analysis: Normalize the lipid extracts by total counts per minute (CPM) and spot them onto a silica gel thin-layer chromatography (TLC) plate.

  • Chromatography: Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:ammonium hydroxide).

  • Visualization: Expose the dried TLC plate to a phosphor screen and visualize the separated lipids using a phosphorimager. Inhibition of MmpL3 will result in a dose-dependent increase in the intensity of the TMM spot and a corresponding decrease in the TDM spot compared to the DMSO control.[7]

Conclusion and Future Outlook

MmpL3 has firmly established itself as a high-value target for tuberculosis drug discovery. The diverse array of chemical scaffolds that inhibit its function provides a rich starting point for medicinal chemistry efforts.

  • Pyrrole-based inhibitors , particularly the newer pyrrole-2-carboxamides, demonstrate exceptional potency and target specificity, making them a highly promising class for further development.[14]

  • Indoleamides like NITD-304 and NITD-349 are strong preclinical candidates, showcasing a desirable balance of high potency, good pharmacokinetic properties, and a clean safety profile.

  • Adamantyl ureas are potent, direct inhibitors that serve as excellent tool compounds for studying MmpL3 biology.[12]

  • SQ109 , the clinical frontrunner, offers the advantage of advanced development, though its pleiotropic mechanism complicates its profile as a pure MmpL3 inhibitor.[12]

From a drug development perspective, inhibitors that demonstrate a direct and specific mechanism of action (e.g., Indoleamides, Adamantyl Ureas, and optimized Pyrroles) may offer a more straightforward path to clinical development with a potentially wider therapeutic window compared to compounds with known off-target effects like PMF dissipation. The key challenge moving forward will be to optimize the drug-like properties of these potent scaffolds to ensure they can be translated into safe and effective components of future combination therapies that can shorten and simplify the treatment of tuberculosis.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-Benzoyl-1H-pyrrole-2-carboxylic Acid Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the exploration of diverse chemical scaffolds is paramount. Among these, the 4-benzoyl-1H-pyrrole-2-carboxylic acid framework has emerged as a promising starting point for the design of potent enzyme inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) governing the biological activity of these derivatives, drawing insights from closely related compounds and benchmarking against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the critical structural modifications that influence inhibitory potency, explore the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation.

The Foundation: Understanding the this compound Scaffold

The core structure, this compound, presents several key features that are amenable to chemical modification for optimizing biological activity. The pyrrole ring serves as a versatile scaffold, the benzoyl group offers a site for substitutions to modulate interactions with biological targets, and the carboxylic acid moiety is often crucial for anchoring the molecule within the active site of enzymes like cyclooxygenases (COX). The general structure is as follows:

General Structure of this compound Derivatives

Our focus will be on understanding how modifications at the R1, R2, and R3 positions influence the anti-inflammatory and enzyme inhibitory activities of these compounds.

Decoding the Structure-Activity Relationship: Insights from Analogs

While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single publication, valuable insights can be gleaned from studies on structurally similar compounds, particularly those investigating anti-inflammatory and analgesic properties. Research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, for instance, has demonstrated that the potency of these compounds is significantly correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl ring[1].

Key SAR Observations:
  • The Carboxylic Acid Group: The carboxylic acid at the C2 position of the pyrrole ring is a critical feature, likely mimicking the carboxylate of arachidonic acid, the natural substrate for COX enzymes. This allows for a key interaction with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2) in the active site of these enzymes.

  • The Benzoyl Moiety: Substitutions on the phenyl ring of the benzoyl group (R3) have a profound impact on activity.

    • Electron-withdrawing groups (e.g., -Cl, -F) at the para-position of the benzoyl ring have been shown to enhance anti-inflammatory activity in related pyrrole derivatives[2].

    • Steric bulk on the benzoyl ring can influence selectivity towards COX-2 over COX-1. The active site of COX-2 is slightly larger and has a side pocket that can accommodate bulkier substituents, a feature exploited in the design of selective COX-2 inhibitors like celecoxib[3][4].

  • The Pyrrole Ring:

    • Substitution at the N1 position (R1) can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

    • Substituents at the C5 position (R2) can also influence potency and selectivity.

The following diagram illustrates the key inferred structure-activity relationships for the this compound scaffold based on its analogs.

SAR_summary cluster_scaffold This compound Scaffold cluster_effects Impact on Biological Activity Scaffold Core Structure R1 N1-Substitution (R1) Scaffold->R1 Modify R2 C5-Substitution (R2) Scaffold->R2 Modify R3 Benzoyl Ring Substitution (R3) Scaffold->R3 Modify PK Improved Pharmacokinetics R1->PK Affects Potency Increased Potency R2->Potency Influences R3->Potency Strongly Influences Selectivity Enhanced COX-2 Selectivity R3->Selectivity Can Enhance

Caption: Inferred Structure-Activity Relationships for this compound Derivatives.

Comparative Analysis: Benchmarking Against Established NSAIDs

To contextualize the potential of this compound derivatives, it is essential to compare them with existing NSAIDs.

FeatureThis compound Derivatives (Hypothetical)IbuprofenDiclofenacCelecoxib
Chemical Class Pyrrole carboxylic acidPropionic acidAcetic acidSulfonamide
Mechanism COX-1/COX-2 InhibitionNon-selective COX-1/COX-2 InhibitionNon-selective COX-1/COX-2 InhibitionSelective COX-2 Inhibition
Potential for COX-2 Selectivity Moderate to High (tunable via R3 substituents)LowLowHigh
Key Structural Feature for Activity Pyrrole core, carboxylic acid, substituted benzoyl groupPropionic acid moietyPhenylacetic acid with ortho-chloroanilino groupPyrazole with a sulfonamide group
The Mechanism of Action: Inhibition of Prostaglandin Synthesis

NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions like gastric protection and platelet aggregation, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1[3].

The following diagram illustrates the prostaglandin synthesis pathway and the points of inhibition by COX-1 and COX-2 inhibitors.

Prostaglandin_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Housekeeping Prostanoids (e.g., TXA2, PGE2) Gastric Protection, Platelet Aggregation PGH2->Prostanoids_Housekeeping Prostanoids_Inflammation Prostanoids (e.g., PGE2, PGI2) Inflammation, Pain, Fever PGH2->Prostanoids_Inflammation NonSelective_NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NonSelective_NSAIDs->COX1 Inhibit NonSelective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, this compound derivatives) Selective_COX2_Inhibitors->COX2 Selectively Inhibit

Caption: The Prostaglandin Synthesis Pathway and Inhibition by NSAIDs.

Experimental Protocols

Representative Synthesis of a this compound Derivative

The following is a plausible, generalized synthetic route for a this compound derivative, based on common organic synthesis methodologies for pyrrole compounds.

Synthesis_Workflow Start Starting Materials: Ethyl 2-amino-4-oxobutanoate Substituted 1,2-dicarbonyl compound Step1 Paal-Knorr Pyrrole Synthesis Start->Step1 Intermediate1 Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate Step1->Intermediate1 Step2 Saponification (e.g., NaOH, H2O/EtOH) Intermediate1->Step2 Product This compound Derivative Step2->Product

Caption: Representative Synthetic Workflow for this compound Derivatives.

Step-by-Step Protocol:

  • Paal-Knorr Pyrrole Synthesis:

    • To a solution of ethyl 2-amino-4-oxobutanoate (1 equivalent) in a suitable solvent (e.g., acetic acid), add the desired substituted 1,2-dicarbonyl compound (1 equivalent).

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude ethyl 4-benzoyl-1H-pyrrole-2-carboxylate.

    • Purify the crude product by recrystallization or column chromatography.

  • Saponification:

    • Dissolve the purified ethyl 4-benzoyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture at reflux for 1-2 hours.

    • Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with dilute hydrochloric acid.

    • Collect the precipitated this compound derivative by filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory potency of compounds against COX-1 and COX-2[5].

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for a few minutes at room temperature.

  • Add various concentrations of the test compound (or vehicle control) to the wells and pre-incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an ELISA kit or LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds[6][7][8].

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., indomethacin, 5 mg/kg)

  • Plebysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or control drug orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

The following diagram outlines the workflow for the carrageenan-induced paw edema assay.

Paw_Edema_Workflow Start Animal Acclimatization & Fasting Step1 Group Animals and Measure Initial Paw Volume Start->Step1 Step2 Administer Test Compound / Vehicle / Positive Control Step1->Step2 Step3 Induce Inflammation (Carrageenan Injection) Step2->Step3 Step4 Measure Paw Volume at Time Intervals (1-5h) Step3->Step4 Step5 Calculate Paw Edema and % Inhibition Step4->Step5 End Data Analysis and Interpretation Step5->End

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel anti-inflammatory agents, potentially with selective COX-2 inhibitory activity. The insights gained from the SAR of analogous compounds provide a rational basis for the design of new derivatives with optimized potency and selectivity. The carboxylic acid moiety is a key pharmacophoric feature, while substitutions on the benzoyl ring offer a powerful tool for fine-tuning the biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a direct and comprehensive SAR for this specific scaffold. This should include a thorough investigation of the effects of various substituents on the benzoyl ring, as well as modifications to the pyrrole core. By combining rational drug design, robust in vitro and in vivo testing, and a deep understanding of the underlying SAR, it may be possible to develop new drug candidates from this chemical class with superior therapeutic profiles for the treatment of inflammatory diseases.

References

Verifying the Biological Target of 4-benzoyl-1H-pyrrole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimentation. A critical milestone in this journey is the unambiguous identification and verification of the compound's biological target. This guide provides an in-depth, experience-driven framework for elucidating the molecular target of 4-benzoyl-1H-pyrrole-2-carboxylic acid , a compound whose specific target is not yet established in public literature.

Instead of a rigid, one-size-fits-all protocol, we will navigate a logical, multi-pronged strategy. This approach begins with forming a data-driven hypothesis based on the compound's chemical structure and culminates in a suite of comparative biophysical and cellular assays to confirm target engagement.

Part 1: Hypothesis Generation - Where to Begin?

The structure of this compound contains a pyrrole scaffold, a privileged structure in medicinal chemistry. Numerous pyrrole derivatives have been identified as potent inhibitors of specific protein families.[1][2] This provides our primary basis for hypothesis generation.

Two prominent target classes for pyrrole-containing molecules are:

  • Protein Kinases : The pyrrole ring can mimic the adenine core of ATP, making it an effective scaffold for ATP-competitive kinase inhibitors.[3][4] Many approved anticancer drugs, such as Sunitinib and Vorolanib, are built around a pyrrole core.[1]

  • Mycobacterial Membrane Protein Large 3 (MmpL3) : This essential transporter in Mycobacterium tuberculosis is the target of several pyrrole- and adamantyl-containing inhibitors like SQ109.[5][6] The structural motifs in our compound of interest warrant an investigation into this target.

Therefore, our verification strategy will focus on testing the hypothesis that this compound targets either protein kinases or MmpL3.

Part 2: The Experimental Cascade for Target Verification

A robust target verification workflow relies on orthogonal methods—using multiple, distinct experimental techniques to probe the same biological question. A positive result from a single assay can be misleading; concordance across several methods provides the confidence needed to advance a compound.

Our workflow will proceed from broad, initial binding confirmation to specific, functional validation in a cellular context.

G cluster_0 Biophysical Assays (In Vitro) cluster_1 Cellular Assays (In Situ) tsa Thermal Shift Assay (TSA) Confirms direct binding enzymatic Enzymatic Assay Measures functional inhibition tsa->enzymatic If binding confirmed cetsa Cellular Thermal Shift Assay (CETSA) Confirms target engagement in cells tsa->cetsa Validate in cellular context affinity Affinity Chromatography (e.g., Kinobeads) Identifies kinase targets enzymatic->affinity To identify specific kinase enzymatic->cetsa affinity->cetsa functional_cell Functional Cellular Assay (e.g., MmpL3 transport) Confirms mechanism in cells cetsa->functional_cell Confirm cellular mechanism

Method 1: Thermal Shift Assay (TSA / DSF)

Causality Behind the Choice: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is an excellent first-pass technique.[7][8] It's a high-throughput, cost-effective method to determine if a compound directly binds to a purified protein.[9] The principle is simple: ligand binding typically stabilizes a protein's structure, increasing its melting temperature (Tm).[10] A positive Tm shift is a strong indicator of a direct physical interaction.

Experimental Protocol: TSA for a Putative Kinase Target (e.g., VEGFR2)

  • Protein Preparation:

    • Obtain purified, recombinant VEGFR2 kinase domain. Ensure protein is concentrated to approximately 0.35 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[7]

  • Sample Preparation (96-well PCR plate):

    • Prepare a master mix containing the protein and SYPRO Orange dye (a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins).[11]

    • In triplicate wells, add:

      • Test Compound: this compound (e.g., at 10 µM final concentration).

      • Positive Control: A known VEGFR2 inhibitor like Sunitinib (10 µM).

      • Negative Control: Vehicle (e.g., DMSO).

    • Bring each well to a final volume of 25-50 µL with the protein/dye master mix.[7]

  • Assay Execution:

    • Seal the plate and place it in a real-time PCR machine.[11]

    • Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.[12]

    • Monitor fluorescence in the appropriate channel for SYPRO Orange (e.g., ROX channel).[7]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the midpoint of the transition. Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm(compound) - Tm(vehicle).[13]

Data Presentation: Comparative TSA Results

CompoundPutative TargetConcentration (µM)Tm (°C)ΔTm (°C)Interpretation
Vehicle (DMSO)VEGFR2N/A45.2 ± 0.2N/ABaseline
This compound VEGFR21049.5 ± 0.3+4.3 Strong direct binding
Sunitinib (Positive Control)VEGFR21052.1 ± 0.2+6.9 Validates assay
Melittin (Denaturant Control)VEGFR21041.8 ± 0.4-3.4 Destabilizing interaction

Trustworthiness: A significant positive ΔTm (>2°C) is a reliable indicator of binding. The inclusion of both positive (Sunitinib) and negative (vehicle) controls ensures the assay is performing as expected. A denaturing control can also be included to show that not all interactions are stabilizing.

Method 2: In Vitro Kinase Enzymatic Assay

Causality Behind the Choice: While TSA confirms binding, it doesn't reveal if that binding has a functional consequence. An enzymatic assay directly measures the compound's effect on the kinase's catalytic activity.[14] For ATP-competitive inhibitors, this typically means measuring the inhibition of substrate phosphorylation.[15] This step is crucial for confirming that the compound is an inhibitor and for quantifying its potency (IC50).

Experimental Protocol: ADP-Glo™ Kinase Assay for VEGFR2

This is a common luminescent assay format that quantifies the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the positive control (Sunitinib).

    • Prepare a reaction buffer containing VEGFR2 enzyme and its specific peptide substrate.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase/substrate mix to wells containing the test compounds or controls.[16]

    • Initiate the reaction by adding ATP (at a concentration near its Km for the enzyme).[15]

    • Incubate at room temperature for a set time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add Kinase Detection Reagent, which uses the newly produced ADP to generate a luminescent signal via a coupled enzymatic reaction.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)Interpretation
This compound VEGFR2150Potent inhibitor
Sunitinib (Positive Control)VEGFR215Very potent inhibitor
Staurosporine (Broad-Spectrum Control)VEGFR25Validates assay sensitivity

Trustworthiness: This assay directly measures the functional output of the enzyme. The use of well-characterized inhibitors like Sunitinib and Staurosporine provides robust validation points.[17]

Method 3: Cellular Thermal Shift Assay (CETSA®)

Causality Behind the Choice: Biophysical and biochemical assays use purified proteins in artificial environments. It is essential to verify that the compound can enter a cell and engage its target in the complex cellular milieu. CETSA is the gold standard for this purpose.[18] It extends the principle of thermal shift to intact cells, confirming target engagement in a physiologically relevant context.[19][20]

G

Experimental Protocol: CETSA for VEGFR2

  • Cell Treatment:

    • Culture cells expressing VEGFR2 (e.g., HUVECs) to confluency.

    • Treat cells with this compound (e.g., 30 µM), Sunitinib (30 µM), or vehicle (DMSO) for 1 hour at 37°C.[21]

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 46°C to 64°C) for 3 minutes, followed by cooling for 3 minutes.[10]

  • Lysis and Separation:

    • Lyse the cells via freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.[10]

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble VEGFR2 remaining at each temperature point by Western Blot using a specific anti-VEGFR2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein versus temperature to generate a CETSA melt curve. A shift to the right indicates stabilization and target engagement.

Data Presentation: Comparative CETSA Results

TreatmentTargetTagg (°C) (Apparent Melting Temp)ΔTagg (°C)Interpretation
Vehicle (DMSO)VEGFR252.5N/ABaseline cellular stability
This compound VEGFR256.0+3.5 Confirms target engagement in cells
Sunitinib (Positive Control)VEGFR258.2+5.7 Validates cellular assay

Trustworthiness: CETSA directly measures the physical interaction between a drug and its target inside a cell, making it a highly reliable method for confirming on-target activity and ruling out artifacts from in vitro assays.[9]

Alternative Target Hypothesis: MmpL3 Inhibition

If the kinase assays are negative, the next logical step is to investigate the MmpL3 hypothesis.

Comparative Methods for MmpL3:

  • M. tuberculosis Growth Inhibition Assay: The simplest initial screen is to test for whole-cell activity against M. tuberculosis or a surrogate like M. smegmatis.

  • Lipid Profile Analysis: A hallmark of MmpL3 inhibitors is the accumulation of trehalose monomycolate (TMM) in the cell.[22] This can be assessed by radiolabeling lipids and analyzing them via thin-layer chromatography (TLC).[23]

  • Competitive Binding Assay: A fluorescence-based competitive binding assay using a fluorescent probe known to bind MmpL3 can confirm direct interaction.[23]

Data Presentation: Comparative MmpL3 Activity

CompoundTargetM. tb MIC (µg/mL)TMM AccumulationInterpretation
This compound MmpL3>64NoNot an MmpL3 inhibitor
SQ109 (Positive Control)MmpL30.2YesValidates assay
Isoniazid (Negative Control)(Other)0.05NoDifferent mechanism

Part 3: Advanced Target Deconvolution - Kinobeads

Causality Behind the Choice: If this compound inhibits a kinase but its specific target is unknown, or if it inhibits multiple kinases, a chemical proteomics approach like Kinobeads is invaluable.[24] This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[25] By pre-incubating the lysate with a free inhibitor (our test compound), we can identify its targets through competition.

Experimental Workflow: Kinobeads Profiling

G

Data Interpretation: Proteins that are true targets of the test compound will show a dose-dependent decrease in their abundance in the bead pulldown compared to the vehicle control. This powerful, unbiased approach can reveal both the intended target and any off-target interactions across the kinome.[26]

Conclusion

Verifying the biological target of a novel compound like this compound is a systematic process of elimination and confirmation. By progressing logically from broad binding assays (TSA) to functional biochemical assays (enzymatic assays) and finally to in-cell target engagement confirmation (CETSA), researchers can build a compelling, data-driven case for a specific mechanism of action. The use of orthogonal methods, appropriate positive and negative controls, and unbiased discovery techniques like Kinobeads provides the necessary scientific rigor to confidently identify a compound's true biological target, paving the way for further drug development.

References

Introduction: The Synergy of Prediction and Validation in Pyrrole Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparing In Silico Predictions with In Vitro Results for Pyrrole Inhibitors

The pyrrole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous potent and selective inhibitors targeting a range of enzymes, most notably protein kinases.[1] The journey from a promising chemical scaffold to a viable drug candidate is a complex, iterative process that hinges on the successful integration of computational predictions and experimental validation. In silico methods offer a rapid and cost-effective means to prioritize candidates and generate hypotheses, while in vitro assays provide the essential, real-world data to confirm activity, elucidate mechanisms, and guide further optimization.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively compare and synthesize in silico predictions with in vitro results for pyrrole-based inhibitors. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, establish self-validating workflows, and ground our discussion in authoritative, field-proven insights. Our goal is to bridge the gap between the virtual and the benchtop, creating a robust, iterative cycle of design, prediction, testing, and refinement.

Part 1: The In Silico Prediction Landscape for Pyrrole Inhibitors

Computational modeling is the first critical step in rationally designing and prioritizing pyrrole inhibitors. These methods are broadly categorized into ligand-based and structure-based approaches, each providing a unique lens through which to evaluate a candidate molecule.[4]

Ligand-Based Design: Learning from the Known

When the three-dimensional structure of the target protein is unknown or ambiguous, ligand-based methods become invaluable. These approaches leverage the information from a set of known active and inactive compounds to build predictive models.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a molecule with its biological activity.[5] For a series of pyrrole analogs, a QSAR model can identify key structural features (descriptors) that are either beneficial or detrimental to inhibitory potency. Both 2D and 3D-QSAR models are statistically robust tools that can provide high external predictive ability for novel compounds.[5][6]

  • Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By analyzing a set of known potent pyrrole inhibitors, a pharmacophore can be generated and used to screen large virtual libraries for new molecules that fit the model.[7][8]

Structure-Based Design: A Focus on the Target

When a high-resolution 3D structure of the target protein is available (e.g., from X-ray crystallography), structure-based methods can provide profound insights into the molecular interactions driving inhibition.

  • Molecular Docking: This is one of the most widely used in silico techniques.[9] Docking algorithms predict the preferred orientation (the "pose") of a pyrrole inhibitor within the target's binding site and estimate the strength of the interaction using a scoring function.[7] This allows for the visualization of key interactions, such as hydrogen bonds with hinge-region residues in a kinase, and helps explain the structure-activity relationship (SAR) at a molecular level.[9] Advanced methods like induced-fit docking can also account for the flexibility of the protein binding site.[10]

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations introduce the dimension of time. By simulating the atomic movements of the protein-ligand complex, MD can assess the stability of the predicted binding pose and provide a more refined calculation of binding free energy, offering a more dynamic and realistic view of the interaction.[7][11]

In Silico Workflow for Pyrrole Inhibitor Prioritization

The following diagram illustrates a typical workflow integrating these computational methods to screen and prioritize novel pyrrole inhibitors before committing to costly chemical synthesis and in vitro testing.

G cluster_0 Virtual Screening & Design cluster_1 Structure-Based Evaluation Virtual_Library Virtual Library of Pyrrole Derivatives Pharmacophore_Screening Pharmacophore Screening Virtual_Library->Pharmacophore_Screening QSAR_Model QSAR Filtering Pharmacophore_Screening->QSAR_Model Docking Molecular Docking (Binding Pose & Score) QSAR_Model->Docking Top Hits MD_Simulation MD Simulation (Stability & ΔG) Docking->MD_Simulation ADMET In Silico ADMET Prediction MD_Simulation->ADMET Synthesis_Prioritization Prioritization for Synthesis & In Vitro Testing ADMET->Synthesis_Prioritization

Caption: A typical in silico workflow for inhibitor design and prioritization.

Part 2: The In Vitro Validation Framework

In vitro assays are the bedrock of experimental validation, providing the quantitative data needed to confirm or refute computational hypotheses. These assays can be broadly divided into two categories: biochemical assays that measure direct target engagement and cell-based assays that assess activity in a more biological context.

Biochemical Assays: Quantifying Direct Inhibition

Biochemical assays utilize purified, recombinant enzymes to directly measure the ability of a compound to inhibit its catalytic activity.[12] This is the most direct test of an in silico prediction. The choice of assay is critical and depends on the target class. For protein kinases, several robust platforms exist.

  • Radiometric Assays: Considered a gold standard, these assays measure the transfer of a radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[13] They are highly sensitive but require specialized handling of radioactive materials.

  • Luminescence-Based Assays: These assays are a popular, non-radioactive alternative. The ADP-Glo™ Kinase Assay, for example, measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12][14] Less ADP production corresponds to higher inhibition.

  • TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays use antibodies to detect the phosphorylation of a substrate, resulting in a measurable FRET signal.[12]

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrrole inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute the pyrrole inhibitor test compound in DMSO, then further dilute in kinase buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). Prepare a DMSO-only control.

    • Prepare a solution of the target kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration equal to the known Km(ATP) of the kinase. This is critical for ensuring data comparability.[13]

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or DMSO control to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.[1]

    • Initiate the reaction by adding 10 µL of the ATP solution to all wells.

    • Mix gently and incubate at 30°C for 60 minutes.[1]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial, they don't capture the complexities of a cellular environment, such as membrane permeability, off-target effects, and competition with high intracellular ATP concentrations.[15] Cell-based assays are therefore a critical secondary step.

  • Target Engagement Assays: Technologies like NanoBRET™ can measure the binding of a compound to its target protein inside living cells, confirming that the inhibitor can reach and engage its intended target.[15]

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a kinase's downstream substrate within the cell. A potent inhibitor should decrease the phosphorylation of the substrate.[15]

  • Cell Proliferation/Viability Assays: For inhibitors targeting pathways involved in cell growth (e.g., cancer), assays like MTT or CellTiter-Glo® measure the compound's ability to inhibit cell proliferation or induce cell death.[1]

G Receptor Receptor Tyrosine Kinase (e.g., VEGFR/PDGFR) RAS RAS Receptor->RAS P Inhibitor Pyrrole Inhibitor Inhibitor->Receptor Biochemical Assay Target RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Cellular Assay Endpoint

Caption: A simplified kinase signaling pathway targeted by pyrrole inhibitors.

Part 3: Bridging the Gap - A Comparative Analysis

The ultimate goal is to establish a strong correlation between in silico predictions and in vitro results. A high correlation (e.g., between docking score and IC50) suggests that the computational model is accurately capturing the key drivers of binding affinity.[16] However, discrepancies are common and often provide more valuable insights than perfect agreement.

Case Study Comparison

Several studies have successfully used an integrated in silico/in vitro approach for pyrrole derivatives.

  • Monoamine Oxidase (MAO) Inhibitors: A study on furan-pyrrole derivatives used molecular docking to predict binding modes in the MAO-A active site. The docking results showed that the most potent compound, identified through in vitro screening (IC50 = 0.162 µM), adopted a binding pose similar to the known inhibitor clorgyline, providing a clear structural rationale for its high activity.[9]

  • Anticancer Agents: In a study designing pyrrole derivatives against human topoisomerase IIα, compounds were first designed and evaluated using molecular docking. The synthesized compounds were then tested in vitro, and the results showed that the pyrrole scaffold could be a potent framework for developing new anticancer agents, validating the initial in silico-led design strategy.[17]

  • CYP450 Inhibition: Researchers evaluated pyrrole derivatives for inhibitory activity against Cytochrome P450 isoforms. While in vitro results showed low to no inhibition for most isoforms, molecular docking and MM/GBSA calculations correlated well with these findings, correctly predicting the weak binding affinity and providing a structural explanation for the observed experimental outcome.[10]

Quantitative Data Comparison

Summarizing comparative data in a table is crucial for identifying trends and outliers.

Compound IDIn Silico Docking Score (kcal/mol)Predicted Drug-likeness (Lipinski's Rule Violations)In Vitro IC50 (µM) [Target Kinase]In Vitro Cell Viability IC50 (µM) [Cancer Cell Line]
Pyrrole-01-10.200.050.25
Pyrrole-02-9.800.120.68
Pyrrole-03-7.505.6> 50
Pyrrole-04-10.51 (MW > 500)0.0815.2
Pyrrole-05-8.100.951.1

Data is hypothetical for illustrative purposes.

In this example, Pyrrole-01 and -02 show good correlation across all metrics. Pyrrole-03 has a poor docking score and poor in vitro activity, showing consistent negative results. Pyrrole-04 is interesting; it has a high predicted affinity and potent biochemical activity but poor cellular activity, which might be explained by its violation of Lipinski's rules (e.g., high molecular weight), suggesting poor cell permeability.[9]

Investigating Discrepancies: When Prediction and Reality Diverge

Discrepancies are learning opportunities. Common reasons for poor correlation include:

  • In Silico Limitations: Docking scoring functions are imperfect and may not accurately capture all biophysical contributions to binding. The use of a rigid protein structure may also miss crucial conformational changes.[7]

  • In Vitro Complexities: Assay conditions can dramatically affect results. For kinase inhibitors, the concentration of ATP used is critical; testing at non-physiological ATP levels can yield misleading IC50 values.[13] Compound solubility can also be a major issue, leading to artificially low potency.

  • Biochemical vs. Cellular Disconnect: A compound may be a potent enzyme inhibitor but fail in cells due to poor membrane permeability, rapid efflux by transporters, or metabolic instability.[15] This highlights the necessity of progressing from biochemical to cell-based assays.

G cluster_0 Computational Loop cluster_1 Experimental Loop In_Silico In Silico Prediction (Docking, QSAR) Hypothesis Generate Hypothesis (Binding Mode, SAR) In_Silico->Hypothesis In_Vitro In Vitro Validation (Biochemical & Cellular) Hypothesis->In_Vitro Test Analysis Analyze Data (IC50, Correlation) In_Vitro->Analysis Analysis->In_Silico Refine Model Decision Decision Analysis->Decision Decision->Hypothesis Poor Correlation (Re-evaluate) Lead_Opt Lead Optimization Decision->Lead_Opt Good Correlation (Proceed)

Caption: The iterative cycle of computational prediction and experimental validation.

Conclusion and Future Perspectives

The successful development of novel pyrrole inhibitors is not a matter of choosing between in silico and in vitro approaches, but of mastering their integration. Computational models provide the essential predictive power to navigate vast chemical space efficiently, while in vitro experiments provide the indispensable ground truth that validates these predictions and reveals the complexities of real biological systems.

By establishing an iterative feedback loop—where experimental results are used to refine and improve predictive models—research teams can accelerate the discovery pipeline.[16] As machine learning and artificial intelligence continue to enhance the accuracy of in silico models, this synergy will become even more powerful, enabling the design of more potent, selective, and effective pyrrole-based therapeutics.

References

A Researcher's Comparative Guide to Off-Target Profiling: The Case of 4-benzoyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. Off-target effects, where a molecule interacts with unintended proteins, can lead to unforeseen toxicity or diminished efficacy, derailing an entire development program. This guide provides an in-depth, technical comparison of methodologies to assess the off-target effects of a putative cannabinoid receptor 1 (CB1) antagonist, 4-benzoyl-1H-pyrrole-2-carboxylic acid.

The structural similarity of this compound to known CB1 antagonists, such as AM251 and Rimonabant (SR141716A), strongly suggests its potential activity at this receptor. CB1 antagonists have been investigated for various therapeutic applications, including obesity and metabolic disorders. However, the clinical development of some CB1 antagonists has been hampered by adverse effects, underscoring the critical need for a thorough off-target assessment.[1][2] This guide will use this compound as a case study to illustrate a comprehensive strategy for off-target profiling, comparing its hypothetical assessment with established CB1 antagonists.

The Imperative of Early and Comprehensive Off-Target Assessment

Predicting and identifying potential safety liabilities early in the drug discovery process is paramount for selecting lead compounds with a higher probability of success.[3] In vitro safety pharmacology profiling allows for the screening of compounds against a wide range of targets known to be associated with adverse drug reactions, including receptors, transporters, enzymes, and ion channels.[3] This proactive approach enables selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving or enhancing on-target potency.[3]

A Multi-pronged Approach to De-risking

A robust off-target assessment strategy integrates computational and experimental methods. This tiered approach allows for a broad initial screening followed by more focused and physiologically relevant investigations.

Phase 1: In Silico Prediction - The First Line of Defense

Computational, or in silico, methods offer a rapid and cost-effective initial screen to predict potential off-target interactions.[4] These approaches leverage vast databases of known drug-target interactions and employ algorithms based on ligand similarity, protein structure, or machine learning.[4][5]

Methodology Comparison:

MethodPrincipleAdvantagesDisadvantages
Ligand-Based Compares the 2D or 3D structure of the test compound to a database of molecules with known biological activities.Fast, does not require a protein structure.Predictive power is limited by the diversity of the database; may not identify novel interactions.
Structure-Based Docks the test compound into the binding sites of a panel of known off-target proteins.Can identify novel interactions and provide insights into the binding mode.Requires high-quality protein structures; computationally intensive.
Machine Learning Utilizes algorithms trained on large datasets of compound-protein interactions to predict binding probabilities.[5]Can learn complex relationships and improve with more data.Can be a "black box," making it difficult to interpret the rationale behind a prediction.

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software.

  • Database Selection: Choose a comprehensive off-target prediction platform (e.g., commercial platforms or publicly available tools like the Similarity Ensemble Approach).

  • Ligand-Based Screening: Submit the compound's structure to a ligand-based screening tool to identify known proteins that bind to structurally similar molecules.

  • Structure-Based Docking: Select a panel of high-risk off-targets (e.g., hERG, various GPCRs, and kinases) and perform molecular docking simulations.

  • Data Analysis: Analyze the prediction scores and docking poses to prioritize potential off-targets for experimental validation.

Workflow for In Silico Off-Target Prediction

Caption: In silico workflow for predicting potential off-target interactions.

Phase 2: In Vitro Profiling - Broad Experimental Screening

Following in silico analysis, broad in vitro screening against panels of common off-target classes is essential. This provides direct experimental evidence of interactions and allows for the determination of potency at each off-target.

Protein kinases are a large family of enzymes that are frequent off-targets for small molecules.[6] Dysregulation of kinase activity is implicated in numerous diseases, making kinome profiling a critical step in safety assessment.[6]

Methodology Comparison:

Service TypePrincipleThroughputData Output
Biochemical Assays Measures the direct inhibition of purified kinase enzymes.[7][8]HighIC50 values
Cell-Based Assays Measures the inhibition of kinase activity within a cellular context.MediumCellular IC50 values

Experimental Protocol: Kinome Profiling

  • Compound Submission: Provide this compound to a commercial kinome profiling service.

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >300).

  • Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a dose-response analysis to determine the IC50 value.

  • Data Comparison: Compare the kinome profile of this compound to that of AM251 and Rimonabant to identify any shared or unique off-target kinase interactions.

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are common targets for a wide range of drugs. Off-target interactions with GPCRs can lead to a variety of side effects.

Methodology Comparison:

Assay TypePrincipleSignal Measured
Radioligand Binding Measures the displacement of a radiolabeled ligand from the receptor by the test compound.[9]Radioactivity
Second Messenger Measures changes in intracellular second messengers (e.g., cAMP, Ca2+) upon receptor activation or inhibition.[1][9]Luminescence, Fluorescence
β-Arrestin Recruitment Measures the recruitment of β-arrestin to the activated receptor.[1]Enzyme Complementation, FRET

Experimental Protocol: GPCR Profiling

  • Panel Selection: Choose a comprehensive GPCR panel that includes receptors known for off-target liabilities.

  • Primary Screen: Screen this compound at a single concentration in both agonist and antagonist modes.

  • Dose-Response Analysis: For any "hits," perform dose-response curves to determine EC50 or IC50 values.

  • Comparative Analysis: Compare the GPCR off-target profile with published data for AM251 and Rimonabant. For instance, AM251 has been reported to have activity at 16 off-target receptors, including GPR55.[10]

Ion channels are critical for a wide range of physiological processes, and their modulation can lead to significant safety concerns, particularly cardiotoxicity (e.g., hERG channel block).[11]

Methodology Comparison:

PlatformPrincipleThroughput
Automated Electrophysiology Directly measures ion flow through the channel in response to the test compound.High
Fluorescence-Based Assays Uses ion-sensitive dyes to indirectly measure channel activity.[11]High
Manual Patch Clamp The "gold standard" for detailed mechanistic studies of ion channel modulation.Low

Experimental Protocol: Ion Channel Screening

  • Panel Selection: Select a panel of key ion channels, with a particular focus on those implicated in cardiac safety (e.g., hERG, Nav1.5, Cav1.2).

  • Screening: Test this compound at multiple concentrations.

  • Data Analysis: Determine the IC50 for any inhibitory effects and compare these values to the on-target potency.

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. Off-target interactions can lead to endocrine disruption and other toxicities.

Methodology Comparison:

Assay TypePrincipleReadout
Ligand Binding Assays Measures the ability of a test compound to displace a fluorescently labeled ligand from the receptor's ligand-binding domain.Fluorescence Polarization, TR-FRET
Cell-Based Reporter Assays Measures the activation or repression of a reporter gene under the control of a nuclear receptor-responsive promoter.[2]Luminescence, Colorimetric

Experimental Protocol: Nuclear Receptor Profiling

  • Panel Selection: Choose a panel of nuclear receptors relevant to drug-induced toxicities (e.g., PXR, CAR, ER, AR, GR).[2]

  • Screening: Screen this compound for both agonist and antagonist activity.

  • Dose-Response Analysis: Determine EC50 or IC50 values for any observed activity.

Comparative Off-Target Profile (Hypothetical Data)

Target ClassThis compound (IC50/EC50)AM251 (IC50/EC50)Rimonabant (SR141716A) (IC50/EC50)
Primary Target: CB1 15 nM8 nM5 nM
Kinase A >10 µM>10 µM5 µM
GPCR B 1 µM500 nM>10 µM
Ion Channel C (hERG) >30 µM>30 µM>30 µM
Nuclear Receptor D >10 µM>10 µM>10 µM
Phase 3: Cellular Target Engagement - Confirming Interactions in a Physiological Context

While in vitro assays are crucial for broad screening, it is essential to confirm that a compound engages its intended and unintended targets within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

CETSA Principle:

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. When heated, proteins denature and aggregate. Ligand-bound proteins are often more resistant to thermal denaturation, resulting in a "thermal shift."

Methodology Comparison:

CETSA FormatDetection MethodThroughput
Traditional CETSA Western BlotLow
High-Throughput CETSA ELISA, Proximity Ligation Assay, Mass SpectrometryHigh
Real-Time CETSA (RT-CETSA) Luminescence detection in a real-time PCR instrument.Medium to High

Experimental Protocol: CETSA for On- and Off-Target Engagement

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures.

  • Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the target protein (both on-target CB1 and a prioritized off-target) remaining in the soluble fraction at each temperature using an appropriate detection method (e.g., Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion: A Pathway to Safer Medicines

The comprehensive assessment of off-target effects is a non-negotiable aspect of modern drug discovery. By employing a tiered strategy that begins with broad in silico predictions and progresses to focused in vitro and cell-based assays, researchers can build a detailed selectivity profile for their compounds. For this compound, this approach would not only confirm its engagement with the CB1 receptor but also proactively identify and mitigate potential safety liabilities. Comparing its off-target profile to that of established molecules like AM251 and Rimonabant provides crucial context and informs the selection of the most promising candidates for further development. Ultimately, this rigorous, data-driven approach to off-target assessment is fundamental to the development of safer and more effective medicines.

References

A Comparative Benchmarking Guide to the Insecticidal Activity of Novel 2-Benzoylpyrroles Against Chlorfenapyr

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Insecticidal Chemistries

The relentless evolution of insecticide resistance in major agricultural and public health pests presents a formidable challenge to global food security and disease vector control. The continual use of a limited number of insecticidal classes has led to the selection of resistant populations, rendering many established products less effective.[1] This landscape underscores the critical need for novel insecticidal compounds with unique modes of action. The pyrrole class of chemicals, exemplified by the commercial success of chlorfenapyr, represents a significant advancement in this area.[1][2]

Chlorfenapyr, derived from a microbial natural product, has proven particularly effective against pests that have developed resistance to other insecticides like pyrethroids.[1][3] Its unique mechanism of action makes it a valuable tool in resistance management programs.[4] However, the pipeline for new insecticides must remain robust. This guide focuses on the next frontier: novel 2-benzoylpyrroles, a promising group of compounds designed based on the foundational structure of chlorfenapyr.[5]

Here, we provide a comprehensive benchmark of the insecticidal activity of these novel 2-benzoylpyrroles against chlorfenapyr. This guide is intended for researchers, chemists, and toxicologists in the field of insecticide discovery and development. We will delve into the mechanistic underpinnings, present comparative bioactivity data, and provide detailed experimental protocols to ensure that the described methods are both understandable and reproducible.

Pillar 1: Mechanism of Action - Disrupting the Cellular Powerhouse

A profound understanding of an insecticide's mode of action is fundamental to its effective and sustainable deployment. Both chlorfenapyr and its 2-benzoylpyrrole analogues target one of the most essential processes in a living organism: cellular energy production.

Chlorfenapyr itself is a pro-insecticide, meaning it is converted into its active form after entering the host insect.[6][7] This bioactivation is a critical step; mixed-function oxidases within the insect metabolize chlorfenapyr by removing the N-ethoxymethyl group, forming the active compound CL 303268 .[6][8] This active metabolite is a potent uncoupler of oxidative phosphorylation in the mitochondria.[4]

Instead of inhibiting the electron transport chain (ETC) directly, CL 303268 disrupts the proton gradient that is meticulously built up across the inner mitochondrial membrane.[4] This gradient is the driving force for ATP synthase, the enzyme responsible for producing adenosine triphosphate (ATP), the cell's primary energy currency. By dissipating this proton gradient, the link between electron transport and ATP synthesis is severed. The cell continues to burn energy but cannot efficiently store it as ATP, leading to cellular death and, ultimately, the death of the insect.[6][8] This process is visually represented in the diagram below.

Novel 2-benzoylpyrroles are designed based on the known properties of chlorfenapyr and other uncouplers, which require weak acidity and high lipophilicity to function.[5] It is therefore hypothesized that they operate via the same fundamental mechanism of uncoupling oxidative phosphorylation.

cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Intermembrane Intermembrane Space cluster_Matrix Mitochondrial Matrix cluster_Insecticide Insecticide Action ETC Electron Transport Chain (ETC) (Complexes I-IV) Protons_High High H+ Concentration (Proton Gradient) ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ATP_Synthase->ATP   Production Blocked Protons_High->ATP_Synthase H+ Flow Protons_Low Low H+ Concentration ADP ADP + Pi ADP->ATP_Synthase Chlorfenapyr Chlorfenapyr (Pro-insecticide) MFO Mixed-Function Oxidases (in insect) Chlorfenapyr->MFO Bioactivation Active_Metabolite Active Metabolite (CL 303268 / Novel Pyrrole) MFO->Active_Metabolite Active_Metabolite->Protons_High Disrupts Gradient (Uncoupling)

Mechanism of Mitochondrial Uncoupling by Pyrrole Insecticides.

Pillar 2: Comparative Insecticidal Activity

The ultimate measure of a novel insecticide's potential lies in its biological activity against target pests, especially when benchmarked against a leading commercial standard. The following tables summarize publicly available data from studies where novel 2-aryl-pyrrole derivatives, including 2-benzoylpyrroles, were directly compared to chlorfenapyr.

Methodological Causality: The choice of test species is critical. The species listed, such as the oriental armyworm (Mythimna separata), diamondback moth (Plutella xylostella), and two-spotted spider mite (Tetranychus urticae), are economically significant pests known to develop resistance, making them ideal subjects for evaluating the efficacy of new chemistries. The use of LC50 (Lethal Concentration, 50%) and IC50 (Inhibitory Concentration, 50%) are standardized toxicological endpoints that allow for robust, quantitative comparisons between compounds.[9]

Table 1: Insecticidal Activity Against Oriental Armyworm (Mythimna separata)

Compound ID Modification from Chlorfenapyr Structure LC50 (mg L⁻¹) Relative Potency vs. Chlorfenapyr Source
Chlorfenapyr Benchmark ~5 1.0x [10]
Compound 18i * 2-(2,4-dichlorobenzyl) group 10-20 ~0.25x - 0.5x [5]
Compound 5'j 2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl) group 10 ~0.5x [10]
Compound IVa N-CH₂O-C(=O)CH₃ Equal to Chlorfenapyr ~1.0x [11]
Compound IVg N-CH₂O-C(=O)CH(CH₃)₂ Equal to Chlorfenapyr ~1.0x [11]
Compound IVk N-CH₂O-C(=O)C(CH₃)₃ Equal to Chlorfenapyr ~1.0x [11]

*Compound 18i is a 2-benzylpyrrole, closely related to 2-benzoylpyrroles. †Compound 5'j is an α-substituted benzylpyrrole. ‡Compounds IVa, IVg, and IVk are 2-aryl-pyrrole derivatives with ester groups.

Table 2: Acaricidal Activity Against Two-Spotted Spider Mite (Tetranychus urticae)

Compound ID Modification from Chlorfenapyr Structure LC50 (mg L⁻¹) Relative Potency vs. Chlorfenapyr Source
Chlorfenapyr Benchmark 3.89 1.0x [11]
Compound IVd N-CH₂O-C(=O)CH₂CH₃ Equal or Superior ≥1.0x [11]
Compound IVg N-CH₂O-C(=O)CH(CH₃)₂ 1.47 2.65x [11]
Compound IVh N-CH₂O-C(=O)CH₂CH(CH₃)₂ Equal or Superior ≥1.0x [11]
Compound IVi N-CH₂O-C(=O)CH(CH₃)CH₂CH₃ Equal or Superior ≥1.0x [11]

| Compound IVk | N-CH₂O-C(=O)C(CH₃)₃ | Equal or Superior | ≥1.0x |[11] |

Expert Insights on Structure-Activity Relationships (SAR): The data reveals critical insights. For instance, the N-ethoxymethyl group of chlorfenapyr is not sacrosanct for activity. Modifications to this N-alkyl group, particularly with various ester-containing moieties (as in compounds IVg, IVk), can maintain or even significantly enhance activity.[11] Compound IVg, for example, demonstrated acaricidal activity 2.65 times greater than that of chlorfenapyr against the two-spotted spider mite.[11] This suggests that the N-substituent plays a crucial role in the molecule's physicochemical properties, influencing its penetration into the insect and its interaction with metabolic enzymes, while still permitting the crucial bioactivation step.

Pillar 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used for benchmarking must be robust, reproducible, and contain internal controls. Below are detailed methodologies for common bioassays used to evaluate insecticides like 2-benzoylpyrroles.

Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae

This method is a standard for evaluating insecticides against leaf-eating insects like the oriental armyworm and provides a measure of both contact and stomach toxicity.

Causality of Experimental Choices:

  • Solvent: Acetone is chosen as it is highly volatile, ensuring it evaporates completely and leaves only the test compound on the leaf surface, preventing solvent-induced toxicity.[9]

  • Surfactant: A non-ionic surfactant (e.g., Triton X-100) is included to ensure uniform wetting and spreading of the test solution across the waxy leaf cuticle, leading to consistent exposure.

  • Control Groups: A negative control (solvent + surfactant only) is essential to measure baseline mortality unrelated to the insecticide. A positive control (a known effective insecticide like chlorfenapyr) validates the assay system and the susceptibility of the test insect population.

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound (novel 2-benzoylpyrroles and chlorfenapyr) in acetone.

    • Create a series of five to seven serial dilutions from the stock solution.

    • To each dilution, add a non-ionic surfactant to a final concentration of 0.1% (v/v). The final test solutions should be prepared in an aqueous solution.

    • Prepare a control solution containing only the solvent and surfactant at the same concentration used for the test compounds.

  • Leaf Treatment:

    • Excise fresh host plant leaves (e.g., cabbage for diamondback moth, corn for armyworm).

    • Individually dip each leaf into a test solution for 10-30 seconds with gentle agitation to ensure complete coverage.

    • Place the treated leaves on a wire rack and allow them to air-dry completely in a fume hood.

  • Insect Exposure:

    • Place one dried, treated leaf into a ventilated petri dish or container lined with moistened filter paper.

    • Introduce a known number of test insects (e.g., 10-20 third-instar larvae) into each container.[12]

  • Incubation and Observation:

    • Maintain the containers in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

    • Assess mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.[13]

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula if control mortality is between 5-20%.

    • Subject the corrected mortality data to probit analysis to calculate the LC50 values and their 95% confidence intervals.[12][13]

Workflow Diagram: Standard Insecticidal Bioassay

The following diagram illustrates the logical flow of a typical bioassay experiment, from preparation to final data interpretation.

A Preparation of Stock Solutions (Test Compounds & Benchmark) B Serial Dilutions (5-7 concentrations) A->B D Substrate Treatment (e.g., Leaf-dip, Vial Coating) B->D C Preparation of Controls (Solvent-only, Positive) C->D E Introduction of Test Insects (Uniform age/stage) D->E F Incubation (Controlled Environment) E->F G Mortality Assessment (e.g., 24, 48, 72 hours) F->G H Data Correction (Abbott's Formula) G->H I Statistical Analysis (Probit Analysis) H->I J Determine LC50/LD50 Values & Confidence Intervals I->J

Generalized Workflow for an Insecticidal Bioassay.

Conclusion and Future Outlook

The benchmarking data clearly indicates that novel 2-benzoylpyrroles and related 2-aryl-pyrroles are a highly promising class of insecticides. Several synthesized analogues have demonstrated insecticidal and acaricidal activity on par with, and in some cases superior to, the commercial standard chlorfenapyr.[11] The finding that significant structural modifications can be made to the N-alkyl moiety of the pyrrole ring while retaining or enhancing potency is particularly encouraging for the development of new proprietary compounds.[11]

The unique mitochondrial uncoupling mechanism of action remains a key advantage, making these compounds effective tools for managing resistance to neurotoxic insecticides.[4][14] Future research should focus on expanding the range of target pests, evaluating performance in field trials, and conducting comprehensive toxicological studies to assess safety for non-target organisms and the environment. The continued exploration of the structure-activity relationships within the 2-benzoylpyrrole class will undoubtedly pave the way for the next generation of highly effective and sustainable pest management solutions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-benzoyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural instruction to provide a deep, context-rich framework for the proper disposal of 4-benzoyl-1H-pyrrole-2-carboxylic acid. Understanding the causality behind these protocols is paramount to fostering a robust culture of safety and ensuring regulatory compliance within your laboratory. This document is designed to be a definitive resource for researchers, scientists, and drug development professionals.

Part 1: Core Principles of Chemical Waste Management

The foundation of safe disposal is a thorough understanding of the chemical's characteristics and the regulatory landscape. This compound, like many specialized reagents, may not have exhaustive toxicological data publicly available. Therefore, we must operate under the precautionary principle: treat the substance as hazardous unless definitively proven otherwise .

The primary hazards for related pyrrole-carboxylic acids are identified as skin, eye, and respiratory irritation.[1][2] The acidic nature of the carboxylic group and the organic structure necessitate its classification as hazardous chemical waste, precluding disposal via standard trash or sewer systems.[3][4][5] Disposal must be managed through an approved waste disposal program in compliance with federal and local regulations.[6][1]

Key Disposal Parameters

For immediate reference, the essential safety and disposal information is summarized below.

ParameterGuidelineRationale & Source
Waste Classification Hazardous Chemical WasteAssumed irritant and organic acid. Prohibited from drain or trash disposal.[3][4][7]
Required PPE Nitrile gloves, safety glasses/goggles, lab coatProtects against skin and eye irritation.[1]
Waste Container Tightly sealed, chemically compatible (e.g., HDPE)Prevents leaks and reactions.[3][8][9]
Primary Incompatibilities Strong oxidizing agents, basesThe compound is an acid and can react with bases. Avoid mixing with incompatible waste streams.[6][3]
Disposal Route Licensed Hazardous Waste ContractorEnsures compliance with EPA and local regulations.[6][1]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to its final removal from your facility.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, such as a chemical fume hood.[6][1] The correct PPE is your first and most critical line of defense.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required.

Causality: The hazards associated with analogous compounds include serious eye and skin irritation.[1] Proper PPE minimizes the risk of accidental exposure during handling and transfer.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[3]

  • Designate a Waste Stream: This compound should be disposed of in a "Non-halogenated Organic Acid" solid waste stream.

  • Avoid Mixing: Do not mix this waste with bases, strong oxidizing agents, or other incompatible chemical classes.[3] If dealing with a solution, do not mix it with solvents from different waste streams (e.g., halogenated solvents).

Causality: Mixing incompatible waste, such as acids and bases, can cause exothermic reactions, gas evolution, or container pressurization, leading to a potential breach of containment.[3]

Step 3: Container Selection and Labeling

The integrity of your waste containment is a cornerstone of laboratory safety and regulatory compliance.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with organic acids, such as High-Density Polyethylene (HDPE).[9] Ensure it has a secure, screw-top cap.[3]

  • Label Correctly: The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Irritant," "Acid").[10]

    • The date accumulation started.

Causality: Federal regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate clear and accurate labeling of all hazardous waste containers.[8][10] This prevents accidental mixing and ensures the final disposal contractor can handle the waste safely.

Step 4: Waste Accumulation and Storage

Generated waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[3][10][11]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when adding waste.[3][5]

  • Secondary Containment: Place the container in a secondary containment bin to mitigate potential leaks or spills.[8]

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for expansion.[3]

Causality: The concept of the SAA is defined by the EPA's Resource Conservation and Recovery Act (RCRA) to allow for the safe, temporary collection of hazardous waste in a laboratory before it is moved to a central storage area.[8][12] Keeping containers closed prevents the release of vapors and reduces spill risk.

Step 5: Final Disposal and Documentation

Hazardous waste must be removed from your facility by trained professionals.

  • Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[3][5]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility; this must be done by trained EHS staff or a licensed contractor.[5]

  • Maintain Records: Keep a log of the waste generated in your laboratory. This documentation is crucial for regulatory reporting and demonstrating compliance.[8]

Causality: OSHA and EPA regulations require that hazardous waste be handled, transported, and disposed of by trained personnel to ensure safety and environmental protection.[8][13][14]

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow: this compound start Waste Generation (Solid or Solution) ppe Step 1: Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal classify Step 2: Classify & Segregate (Organic Acid Waste Stream) ppe->classify container Step 3: Prepare Container - Chemically Compatible (HDPE) - Secure Lid classify->container label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Info container->label store Step 5: Store in SAA - Near Generation Point - Keep Closed - Secondary Containment label->store full Container Full? store->full full->store No (Continue Accumulation) contact_ehs Step 6: Arrange Pickup (Contact EHS/Waste Coordinator) full->contact_ehs Yes end Waste Removed by Authorized Personnel contact_ehs->end

Caption: Decision workflow for compliant hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzoyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-benzoyl-1H-pyrrole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.